molecular formula C8H10N2O2 B3152936 Methyl 2-amino-2-(pyridin-3-yl)acetate CAS No. 746584-27-0

Methyl 2-amino-2-(pyridin-3-yl)acetate

Cat. No.: B3152936
CAS No.: 746584-27-0
M. Wt: 166.18
InChI Key: AHRUJZICYBJXIK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS 746584-27-0) is a high-purity chemical compound serving as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol, this compound features both a primary amine and an ester moiety on a carbon adjacent to a pyridin-3-yl ring, providing two key points for chemical modification and incorporation into complex molecular scaffolds [ citation:1 ][ citation:4 ]. This compound is particularly valued as a precursor for the synthesis of non-natural α-amino acids containing a pyridyl substituent. Such amino acids are of significant interest for creating peptide analogues with altered conformations and biological activities [ citation:4 ]. Its research value is underscored by its role in the exploration of novel antimicrobial agents. The pyridine heterocycle acts as a bioisostere for benzene, often improving pharmacokinetic properties, and has been utilized in the design and synthesis of new 3-(pyridine-3-yl)-2-oxazolidinone derivatives. These derivatives have demonstrated strong in vitro antibacterial activity against Gram-positive bacteria, positioning them as promising candidates in the fight against drug-resistant pathogens [ citation:3 ]. The synthetic utility of Methyl 2-amino-2-(pyridin-3-yl)acetate is further enhanced by the reactivity of the pyridine ring itself, which can participate in reactions or coordinate to metal centers [ citation:4 ]. It is typically synthesized via a Knoevenagel condensation of pyridine-3-carboxaldehyde followed by catalytic hydrogenation [ citation:4 ]. To preserve stability and purity, this product should be stored in a cool, dark place under an inert atmosphere, ideally in a freezer at -20°C [ citation:1 ]. Safety Note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications [ citation:4 ][ citation:8 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUJZICYBJXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-amino-2-(pyridin-3-yl)acetate CAS 746584-27-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS 746584-27-0)

Abstract

Methyl 2-amino-2-(pyridin-3-yl)acetate is a pivotal, non-canonical α-amino ester that has garnered significant attention within the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a methyl ester attached to a stereogenic center, renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, comprehensive analytical characterization, and critical applications in drug discovery. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of a Heterocyclic Amino Ester

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Non-canonical α-amino acids and their derivatives are crucial precursors in this endeavor, providing the structural diversity necessary to modulate biological targets effectively.[1][2][3] Methyl 2-amino-2-(pyridin-3-yl)acetate, identified by CAS number 746584-27-0, emerges as a strategically important intermediate.

The molecule's value is rooted in its hybrid structure:

  • The Pyridine Moiety: A common heterocycle in approved drugs, the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, and can influence the molecule's overall solubility and metabolic stability.

  • The α-Amino Ester Group: This functional arrangement provides two reactive handles—the amine and the ester—for straightforward chemical modification, such as peptide coupling or derivatization, enabling its incorporation into larger, more complex scaffolds.[4]

  • The Chiral Center: The α-carbon is a stereocenter, allowing for the development of stereospecific drugs, which is often critical for achieving desired target engagement and reducing off-target effects.

This guide synthesizes current knowledge to provide a comprehensive technical overview, empowering scientists to leverage this compound's full potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and research.

PropertyValueSource
CAS Number 746584-27-0N/A
IUPAC Name methyl 2-amino-2-(pyridin-3-yl)acetateN/A
Molecular Formula C₈H₁₀N₂O₂[5][6]
Molecular Weight 166.18 g/mol [5][6]
SMILES Code O=C(OC)C(N)C1=CC=CN=C1[7]
Appearance Typically an off-white to yellow solid or oilGeneral chemical knowledge
Solubility Soluble in methanol and other polar organic solvents[8]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C for long-term stability.[7][7]

Synthesis and Manufacturing: A Protocol for Reliable Access

The synthesis of α-amino esters is a well-established field in organic chemistry.[9] For Methyl 2-amino-2-(pyridin-3-yl)acetate, a common and efficient method is the direct esterification of the parent amino acid, 2-amino-2-(pyridin-3-yl)acetic acid. The Fischer-Speier esterification, using an alcohol as both solvent and reagent under acidic conditions, is a robust and scalable approach.

Protocol: Synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride

This protocol is based on established methods for the synthesis of amino acid methyl esters.[10][11][12][13]

Materials:

  • 2-amino-2-(pyridin-3-yl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Dry Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Reaction flask with a magnetic stirrer, gas inlet, and drying tube

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: Suspend 1 equivalent of 2-amino-2-(pyridin-3-yl)acetic acid in anhydrous methanol (approx. 10-15 mL per gram of amino acid) in a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acidification: Cool the suspension in an ice bath to 0°C. Slowly bubble dry HCl gas through the stirred suspension. Alternative: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled methanolic suspension. This in situ generates HCl and is often more convenient.

  • Reaction: After the addition of the acid source, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed. This typically takes several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid is the hydrochloride salt of the desired product. To purify, triturate the solid with cold diethyl ether, then collect the product by vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white crystalline solid under a high vacuum to yield the pure Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.

Note: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process AminoAcid 2-amino-2-(pyridin-3-yl)acetic acid Reaction Esterification (Reflux, 2-6h) AminoAcid->Reaction Methanol Anhydrous Methanol Methanol->Reaction Acid HCl (gas) or SOCl₂ Acid->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Purification Trituration & Filtration Evaporation->Purification Product Methyl 2-amino-2-(pyridin-3-yl)acetate (Hydrochloride Salt) Purification->Product

Caption: Fischer esterification workflow for Methyl 2-amino-2-(pyridin-3-yl)acetate.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.[14][15][16]

TechniqueExpected Characteristics
¹H NMR Pyridine Protons: 4 distinct aromatic signals between δ 7.5-8.8 ppm. α-Proton (CH): A singlet or multiplet around δ 4.5-5.0 ppm. Amine Protons (NH₂): A broad singlet, chemical shift is concentration and solvent dependent (typically δ 2.0-4.0 ppm). Methyl Protons (OCH₃): A sharp singlet around δ 3.7-3.8 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm. Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm). α-Carbon (CH): A signal around δ 55-60 ppm. Methyl Carbon (OCH₃): A signal around δ 52-54 ppm.
IR Spectroscopy N-H Stretch (Amine): A broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. C-N Stretch: An absorption band in the fingerprint region around 1000-1200 cm⁻¹.
Mass Spectrometry (ESI+) Molecular Ion Peak [M+H]⁺: Expected at m/z = 167.1. Fragmentation: Common fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group.

Applications in Research and Drug Development

The utility of Methyl 2-amino-2-(pyridin-3-yl)acetate is primarily as a high-value intermediate. Its structural motifs are frequently found in biologically active molecules.

  • Scaffold for Peptidomimetics: As a non-natural amino acid derivative, it is an ideal starting point for creating peptidomimetics, which are designed to mimic natural peptides but with improved stability and oral bioavailability.[17]

  • Synthesis of Enzyme Inhibitors: A related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, is a known precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes.[18] This strongly suggests that Methyl 2-amino-2-(pyridin-3-yl)acetate could be a key building block for synthesizing analogs or novel inhibitors targeting various enzyme classes.

  • Access to Novel Heterocyclic Systems: The primary amine and ester functionalities allow for a wide range of chemical transformations, including cyclization reactions to form novel fused heterocyclic systems, which are a rich source of new drug candidates.

  • Modulation of Physicochemical Properties: The incorporation of this building block can fine-tune a lead compound's properties. The pyridine nitrogen can act as a hydrogen bond acceptor or be protonated to improve aqueous solubility, while the overall structure contributes to the desired lipophilicity. The strategic placement of a methyl group can sometimes lead to a "magic methyl" effect, significantly boosting potency or improving metabolic stability.[19]

Conceptual Role in Drug Synthesis

Drug_Development Start Methyl 2-amino-2-(pyridin-3-yl)acetate (Building Block) Step1 Amide Coupling (with Carboxylic Acid 'R1-COOH') Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis or Aminolysis (with Amine 'R2-NH2') Intermediate1->Step2 Final Complex Drug Candidate Step2->Final

Caption: Role as a versatile building block in a multi-step drug synthesis campaign.

Safe Handling, Storage, and Stability

Adherence to proper safety protocols is essential when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[20][21] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[20][22]

  • Handling: Avoid contact with skin, eyes, and clothing.[22] In case of contact, rinse the affected area immediately with plenty of water.[22] Handle in accordance with good industrial hygiene and safety practices.[22][23]

  • Storage: For optimal shelf-life, the compound should be stored under the conditions specified by the supplier: in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), protected from light, and refrigerated or frozen (-20°C).[7]

  • Stability and Reactivity: The compound is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the ester group.[24] The primary amine is a nucleophile and can react with electrophiles. It is also potentially susceptible to oxidation over time if not stored properly.[24][25] Avoid contact with strong oxidizing agents.[8]

Conclusion

Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS 746584-27-0) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and researchers. Its combination of a biologically relevant pyridine heterocycle and versatile amino ester functionality provides a direct and efficient route to novel molecular scaffolds. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to harness its potential in the development of the next generation of therapeutics.

References

  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion.
  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV.
  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed - NIH.
  • Various Authors. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
  • BenchChem. Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)
  • Chemsrc. Methyl 2-[(pyridin-3-yl)
  • ChemicalBook. methyl 2-(6-aminopyridin-3-yl)
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-2-methylpyridine. TCI Chemicals.
  • BenchChem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)
  • Fisher Scientific. (2009).
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  • Covestro. (2012).
  • Acme-Hardesty.
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  • Bavetsias, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
  • ChemicalBook. Glycine methyl ester hydrochloride synthesis. ChemicalBook.
  • Pauli, G. F., et al. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Google Patents. (2019). A kind of preparation method of high-purity glycine ester hydrochloride.
  • Patsnap. (2019). Continuous synthesis method of glycine methyl ester hydrochloride.
  • de Oliveira, P. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Reddy, C., et al. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry.
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A Technical Guide to Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, with CAS number 179811-55-3, is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and drug discovery.[1] Its structure, incorporating a pyridine ring, a primary amine, and a methyl ester, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific protocols and safety standards.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is fundamental to its effective application in research and development.

1.1. Chemical Identity

PropertyValue
CAS Number 179811-55-3[3]
IUPAC Name methyl 2-amino-2-(pyridin-3-yl)acetate;hydrochloride
Molecular Formula C8H11ClN2O2[3]
Molecular Weight 202.64 g/mol [3]
Synonyms Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride[3]

1.2. Structural Features

The molecule's structure is characterized by a central alpha-carbon bonded to four different functional groups: a pyridine-3-yl group, an amino group, a methyl ester group, and a hydrogen atom. This chiral center means the compound can exist as enantiomers, a critical consideration in pharmaceutical development where stereochemistry often dictates biological activity. The pyridine ring, a bioisostere of a phenyl ring, imparts specific electronic properties and potential for hydrogen bonding, influencing molecular interactions with biological targets. The primary amine and methyl ester are key reactive handles for synthetic transformations.

1.3. Spectroscopic Profile

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methine proton at the alpha-carbon, the amino protons, and the methyl protons of the ester. The aromatic region would display complex splitting patterns characteristic of a 3-substituted pyridine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the alpha-carbon, and the methyl carbon of the ester.

  • FT-IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine, C=O stretching for the ester, and C=N and C=C stretching vibrations from the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns resulting from the loss of the methoxycarbonyl group or cleavage of the bond between the alpha-carbon and the pyridine ring.

1.4. Solubility and Stability

As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar organic solvents. It is important to store the compound in a tightly closed container in a dry and well-ventilated place to prevent degradation.[4]

Section 2: Synthesis and Purification Strategies

The synthesis of α-amino esters like Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride often involves multi-step sequences. A common and robust method is a variation of the Strecker synthesis.[2]

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.

G Target Methyl 2-amino-2-(pyridin-3-yl)acetate HCl Intermediate1 Methyl 2-amino-2-(pyridin-3-yl)acetate (Free Base) Target->Intermediate1 Acidification HCl HCl Target->HCl Intermediate2 2-Amino-2-(pyridin-3-yl)acetonitrile Intermediate1->Intermediate2 Methanolysis StartingMaterial4 Methanol Intermediate1->StartingMaterial4 StartingMaterial1 Pyridine-3-carboxaldehyde Intermediate2->StartingMaterial1 StartingMaterial2 Ammonia Intermediate2->StartingMaterial2 StartingMaterial3 Cyanide Source (e.g., TMSCN) Intermediate2->StartingMaterial3

Figure 1: Retrosynthetic analysis for Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.

2.2. Detailed Synthetic Protocol (Illustrative)

This protocol is based on the well-established Strecker synthesis followed by methanolysis and salt formation.[2]

Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile (Strecker Reaction)

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with pyridine-3-carboxaldehyde and anhydrous methanol.[2]

  • Amine and Cyanide Addition: A solution of ammonia in methanol and a cyanide source (e.g., trimethylsilyl cyanide) are added to the reaction mixture.[2] The reaction is typically cooled in an ice bath during the addition to control the exotherm.

    • Causality: The ammonia forms an imine intermediate with the aldehyde. The cyanide then attacks the imine to form the α-aminonitrile.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the crude α-aminonitrile.[2]

Step 2: Methanolysis of the α-Aminonitrile

  • Reaction Setup: The crude 2-amino-2-(pyridin-3-yl)acetonitrile is dissolved in anhydrous methanol.

  • Acid-Catalyzed Methanolysis: The solution is cooled, and a strong acid catalyst (e.g., sulfuric acid or HCl gas) is carefully introduced. The reaction is then heated to reflux.

    • Causality: The acid protonates the nitrile, making it more susceptible to nucleophilic attack by methanol. This is followed by hydrolysis of the resulting imino ester to form the methyl ester.

  • Work-up: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized and the free base ester is extracted.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: The crude methyl 2-amino-2-(pyridin-3-yl)acetate is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in a solvent like 1,4-dioxane or isopropanol is added dropwise with stirring.[2]

  • Isolation: The hydrochloride salt precipitates out of the solution and is collected by vacuum filtration, washed with a cold solvent, and dried.[2]

    • Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR).

2.3. Purification and Isolation Workflow

G Crude Crude Reaction Mixture Extraction Aqueous Work-up & Liquid-Liquid Extraction Crude->Extraction Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography or Recrystallization) Concentration->Purification FinalProduct Pure Methyl 2-amino-2-(pyridin-3-yl)acetate HCl Purification->FinalProduct

Figure 2: General purification workflow for the synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.

Section 3: Core Reactivity and Applications in Medicinal Chemistry

The synthetic utility of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride stems from the reactivity of its primary amine and ester functionalities. These groups allow for its incorporation into larger, more complex molecules with potential therapeutic applications.[5]

3.1. Key Synthetic Transformations

  • N-Functionalization: The primary amine is a nucleophile and can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation. Alternatively, the ester can be converted to an amide directly through aminolysis.

  • Peptide Bond Formation: The free amine can be coupled with N-protected amino acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form dipeptides and larger peptide structures.

3.2. Application as a Key Building Block

This compound is a valuable starting material for the synthesis of various heterocyclic systems and pharmacologically active agents. Pyridine-containing compounds are prevalent in many approved drugs, and this building block provides a straightforward entry into this chemical space. For instance, it can be a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of signaling pathways.[6][7]

G BuildingBlock Methyl 2-amino-2- (pyridin-3-yl)acetate HCl Derivative Synthesized Drug Candidate BuildingBlock->Derivative Synthetic Modification Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Binding/Interaction Response Therapeutic Response Target->Response Signal Transduction Modulation

Figure 3: Logical flow from a chemical building block to a potential therapeutic outcome.

Section 4: Safety, Handling, and Storage

4.1. Hazard Identification

Based on safety data for analogous compounds, Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is expected to be harmful if swallowed or in contact with skin, and to cause skin and eye irritation.[8][9] It is crucial to consult the specific Safety Data Sheet (SDS) for detailed hazard information.

4.2. Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]

  • Hygiene: Wash hands thoroughly after handling.[9]

4.3. Storage and Disposal

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4] The compound may be hygroscopic.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Section 5: Conclusion

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a synthetically versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a primary amine, and a methyl ester provides a rich platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.

Section 6: References

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  • PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. Retrieved from [Link]

  • Rsc.org. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (C8H10N2O2). Retrieved from [Link]

  • PubMed. (2005, December 15). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile Hydrochloride 116033-55-7. Retrieved from [Link]

  • PMC. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • MDPI. (2025, July 18). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from

  • PubChem. (n.d.). N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine (2-(methylamino)-3-pyridinyl)methyl ester. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Medicinal Chemistry Services. Retrieved from [Link]

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Alpha-Amino-3-Pyridineacetic Acid Methyl Ester: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic amino acids into small molecules and biologics represents a cornerstone of modern medicinal chemistry. Alpha-amino-3-pyridineacetic acid methyl ester —commonly referred to as methyl 2-amino-2-(pyridin-3-yl)acetate or 3-pyridylglycine methyl ester—is a highly versatile chiral building block. By incorporating a pyridine ring directly adjacent to the alpha-carbon of a glycine derivative, this compound introduces unique conformational constraints, altered lipophilicity, and novel hydrogen-bonding vectors.

This technical whitepaper provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology via modern C(sp3)–H functionalization, and outlines its strategic utility in drug discovery pipelines.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for downstream applications, particularly regarding its stability. The free base form of an alpha-amino ester is inherently unstable due to its propensity for intermolecular cyclization (yielding diketopiperazines) and ester hydrolysis. Consequently, it is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt . Protonation of both the alpha-amino group and the pyridine nitrogen completely neutralizes their nucleophilicity, ensuring long-term shelf stability.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1].

ParameterValue / Description
IUPAC Name Methyl 2-amino-2-(pyridin-3-yl)acetate
Common Synonyms 3-Pyridylglycine methyl ester;

-Amino-3-pyridineacetic acid methyl ester
CAS Number (Dihydrochloride) 1456506-89-0
Molecular Formula (Free Base) C8H10N2O2
Molecular Weight (Free Base) 166.18 g/mol
Molecular Weight (Dihydrochloride) 239.10 g/mol
Physical State White to off-white crystalline powder
Solubility Highly soluble in H₂O and DMSO (as dihydrochloride)

Synthetic Methodology: The Palladium-Catalyzed C–H Arylation Approach

Historically, 3-pyridylglycine derivatives were synthesized via the Strecker reaction using 3-pyridinecarboxaldehyde. However, this classical approach requires the use of highly toxic cyanide salts, often yields racemic mixtures, and necessitates harsh acidic hydrolysis that can degrade the pyridine moiety.

A more elegant, atom-economical approach leverages Palladium-catalyzed C(sp3)–H functionalization . As detailed in foundational reviews on amino acid synthesis [2], the direct


-arylation of imine-protected glycine esters with heteroaryl halides (such as 3-bromopyridine) provides excellent yields and preserves stereochemistry if chiral auxiliaries are employed.
Causality in Experimental Design
  • Schiff Base Directing Group: The imine nitrogen acts as a bidentate directing group. It coordinates with the Pd(II) center, bringing the metal into strict spatial proximity with the unactivated

    
    -C(sp3)–H bond, drastically lowering the activation energy required for palladacycle formation.
    
  • Choice of Coupling Partner: 3-Bromopyridine is selected over 3-chloropyridine because the C–Br bond has a lower dissociation energy, facilitating a much more efficient oxidative addition step in the catalytic cycle.

  • Salt Isolation: As noted, isolating the product as a dihydrochloride salt prevents autocyclization.

Step-by-Step Self-Validating Protocol

Step 1: Schiff Base Formation

  • Condense methyl glycinate hydrochloride with p-methoxybenzaldehyde in dichloromethane (DCM) using triethylamine (TEA) as a base and MgSO₄ as a desiccant.

  • Self-Validation: Monitor the reaction via IR spectroscopy. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹) validates the completion of the protection step. Filter and concentrate.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In an oven-dried Schlenk flask, combine the Schiff base (1.0 equiv), 3-bromopyridine (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₃PO₄ (2.0 equiv) in anhydrous toluene.

  • Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst poisoning by atmospheric oxygen.

  • Heat the reaction to 80°C under an argon atmosphere for 12 hours.

Step 3: In-Process Analytical Validation

  • Self-Validation Check: At the 6-hour and 12-hour marks, extract a 5 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The system validates progression when the Schiff base mass signal decreases by >95% and the mass of the arylated intermediate plateaus. If the intermediate signal stalls prematurely, it indicates catalyst deactivation, prompting a corrective spike of 2 mol% Pd(OAc)₂.

Step 4: Deprotection and Esterification

  • Cool the mixture to room temperature, filter through Celite, and concentrate.

  • Resuspend the crude intermediate in a 1:1 mixture of 2M HCl (aq) and THF to hydrolyze the imine. Stir for 2 hours.

  • Wash the aqueous layer with diethyl ether to remove the p-methoxybenzaldehyde byproduct.

  • Lyophilize the aqueous layer, then reflux the resulting solid in methanolic HCl (generated in situ via acetyl chloride in methanol) for 4 hours to ensure complete esterification.

Step 5: Isolation and Purification

  • Concentrate the methanolic solution in vacuo.

  • Recrystallize the crude residue from hot ethanol/diethyl ether.

  • Self-Validation: The formation of a highly crystalline white precipitate confirms the successful generation of the dihydrochloride salt. Yields typically range from 75-85%.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and synthetic workflow, highlighting the critical transition from the protected substrate to the final isolated salt.

Pathway N1 Glycine Schiff Base (Substrate) N2 Pd(OAc)2 + 3-Bromopyridine (Catalyst & Coupling Partner) N1->N2 Addition N3 C(sp3)-H Activation (Palladacycle Formation) N2->N3 Base, Heat (80°C) N4 Reductive Elimination (Arylated Intermediate) N3->N4 Cross-Coupling N5 Acidic Hydrolysis & MeOH (Deprotection & Esterification) N4->N5 HCl (aq), then MeOH N6 Methyl 2-amino-2-(pyridin-3-yl)acetate (Final Product) N5->N6 Crystallization

Fig 1: Synthetic workflow of Pd-catalyzed C-H arylation yielding 3-pyridylglycine methyl ester.

Applications in Drug Discovery

The incorporation of 3-pyridylglycine derivatives into drug scaffolds provides several distinct pharmacological advantages:

  • Conformational Restriction in Peptidomimetics: Substituting a standard proteinogenic amino acid (like phenylalanine) with 3-pyridylglycine introduces rigidity. This restricts the rotational degrees of freedom of the peptide backbone, locking the molecule into a bioactive conformation that enhances target binding affinity and reduces entropic penalties upon binding.

  • Hydrogen-Bonding Vectors: The basic nitrogen atom within the pyridine ring serves as a potent hydrogen-bond acceptor. In kinase inhibitor design and GPCR ligand optimization, this nitrogen can interact with specific donor residues (e.g., backbone amides) within the target protein's active site, driving selectivity.

  • Metabolic Stability and Pharmacokinetics: The electron-deficient nature of the pyridine ring makes it significantly more resistant to cytochrome P450-mediated aromatic oxidation compared to standard phenyl rings. Furthermore, the basicity of the pyridine nitrogen (pKa ~ 5.2) allows for fine-tuning of the molecule's overall logD, improving aqueous solubility and oral bioavailability.

Analytical Validation Standards

To ensure the integrity of the synthesized methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride, the following analytical self-validation standards must be met:

  • ¹H NMR (400 MHz, D₂O): Must show a distinct singlet for the methyl ester protons (~3.80 ppm), a singlet for the

    
    -proton (~5.40 ppm, shifted downfield due to the adjacent protonated amine and ester), and four distinct aromatic signals corresponding to the 3-substituted pyridine ring (ranging from 8.10 to 8.90 ppm).
    
  • ¹³C NMR (100 MHz, D₂O): Must confirm the presence of the ester carbonyl (~170 ppm) and the

    
    -carbon (~55 ppm).
    
  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C8H11N2O2⁺ [M+H]⁺: 167.0815; Found: 167.0818.

References

1. 2.

3-Pyridylglycine Methyl Ester: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, the incorporation of non-proteinogenic (unnatural) amino acids is a foundational strategy for overcoming the inherent pharmacokinetic limitations of native peptides. 3-Pyridylglycine methyl ester (often handled as its stable dihydrochloride salt, methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride) represents a highly specialized building block. By introducing a heteroaromatic pyridine ring directly at the α-carbon, this compound provides unique hydrogen-bonding capabilities, alters the localized isoelectric point, and introduces steric shielding that protects adjacent amide bonds from proteolytic cleavage.

This technical guide synthesizes the physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols necessary for researchers utilizing 3-pyridylglycine methyl ester in advanced pharmaceutical development.

Physicochemical Properties & Molecular Characterization

Handling unnatural amino acid esters requires a precise understanding of their physical state. The free base of α-amino esters is notoriously prone to spontaneous dimerization (forming diketopiperazines) or rapid degradation. To ensure long-term stability, 3-pyridylglycine methyl ester is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt ,[1]. This salt form protonates both the primary α-amine and the basic pyridine nitrogen, locking the molecule into a highly stable, unreactive state until it is neutralized in situ during peptide coupling.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 2-amino-2-(pyridin-3-yl)acetate
Typical Form Dihydrochloride salt
CAS Number 1456506-89-0 (Dihydrochloride)
Molecular Formula C₈H₁₂Cl₂N₂O₂ (Salt) / C₈H₁₀N₂O₂ (Free Base)
Molecular Weight 239.10 g/mol (Salt)
SMILES O=C(C(C1C=NC=CC=1)N)OC.[H]Cl.[H]Cl[1]
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic[1]

Mechanistic Synthesis Pathways

The synthesis of 3-pyridylglycine derivatives generally relies on two primary methodologies: the classical multi-component Strecker synthesis and modern transition-metal-catalyzed C–H functionalization.

Route A: The Strecker Synthesis Approach

The Strecker reaction remains the most scalable method for generating α-amino acids from aldehydes. Starting from 3-pyridinecarboxaldehyde, the reaction utilizes a cyanide source (such as TMSCN) and an amine/ammonia source to form an α-aminonitrile intermediate[2]. This intermediate undergoes rigorous acidic hydrolysis to yield the carboxylic acid, followed by Fischer esterification to produce the final methyl ester.

Synthesis A 3-Pyridinecarboxaldehyde C α-Aminonitrile Intermediate A->C Strecker Reaction B TMSCN / NH4Cl B->C D 3-Pyridylglycine (Carboxylic Acid) C->D Acid Hydrolysis (HCl, Reflux) E 3-Pyridylglycine Methyl Ester D->E Esterification (MeOH, SOCl2)

Figure 1: Strecker-derived synthetic pathway for 3-Pyridylglycine Methyl Ester.

Route B: Palladium-Catalyzed C(sp³)–H Functionalization

An alternative, highly modern approach involves the direct C(sp³)–H functionalization of existing glycine derivatives. Research has demonstrated that reacting heteroaryl halides with protected glycine Schiff bases yields unnatural amino acids with high atom economy. For instance, coupling 3-bromopyridine with ethyl N-(p-methoxybenzylidene)glycinate under palladium catalysis achieves excellent regioselectivity. The choice of the p-methoxybenzylidene protecting group is a critical causal factor; it electronically and sterically disfavors side-reactions at the imine carbon, ensuring arylation occurs exclusively at the α-carbon to form the 3-pyridylglycine skeleton[3].

Experimental Protocol: Strecker Synthesis & Esterification

The following methodology outlines a self-validating system for the synthesis of methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride. Every step is designed with thermodynamic and kinetic controls to prevent side reactions.

Phase 1: α-Aminonitrile Formation
  • Reagent Preparation: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in a mixture of water and methanol.

  • Imine Formation: Add NH₄Cl (1.5 eq) and aqueous NH₄OH.

    • Causality: The ammonium buffer system rapidly converts the aldehyde to the corresponding imine while maintaining a slightly basic pH that prevents premature degradation of the starting materials[2].

  • Cyanation: Cool the reaction to 0°C and slowly add Trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Causality: TMSCN acts as a safer, slow-release cyanide source compared to NaCN. The low temperature kinetically controls the highly exothermic nucleophilic attack on the imine, maximizing the yield of the α-aminonitrile intermediate and preventing polymerization[2].

  • Workup: Extract the aqueous layer with ethyl acetate (3x), dry the pooled organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Hydrolysis & Anhydrous Esterification
  • Acidic Hydrolysis: Suspend the crude α-aminonitrile in 6M HCl and reflux for 12 hours.

    • Causality: Strong aqueous acid hydrolyzes the nitrile directly to a carboxylic acid. Simultaneously, the low pH protonates both the pyridine ring and the newly formed α-amino group, preventing unwanted nucleophilic side-reactions and yielding 3-pyridylglycine as a stable hydrochloride salt.

  • Anhydrous Esterification: Dry the intermediate thoroughly. Suspend the solid in anhydrous methanol at 0°C. Dropwise, add Thionyl Chloride (SOCl₂, 2.0 eq), then reflux for 4 hours.

    • Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ. This creates a strictly anhydrous, highly acidic environment that drives the Fischer esterification forward. The absolute absence of water prevents the reverse hydrolysis reaction, ensuring complete conversion to the ester[1].

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether.

    • Causality: The target compound, methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride, is highly polar and completely insoluble in ether. Trituration causes the pure, stable dihydrochloride salt (CAS 1456506-89-0) to precipitate as an off-white powder, leaving non-polar impurities in the ether supernatant,[1].

Applications in Peptidomimetic Drug Development

The incorporation of 3-pyridylglycine into a peptide sequence fundamentally alters the molecule's interaction with biological targets. In the development of G-protein-coupled receptor (GPCR) ligands and protease inhibitors, the pyridine nitrogen serves as a critical hydrogen-bond acceptor. Furthermore, the proximity of the aromatic ring to the peptide backbone restricts the conformational flexibility of the chain (steric shielding), which drastically reduces the rate of enzymatic degradation by endogenous peptidases.

DrugDev A Native Peptide Lead B Identify Proteolytic Cleavage Sites A->B C Incorporate Unnatural Amino Acid (3-Pyridylglycine) B->C D Conformational Restriction & Steric Shielding C->D Structural Modification E Enhanced Pharmacokinetics (Increased Half-Life) D->E F Improved Target Affinity (e.g., GPCRs) D->F

Figure 2: Workflow illustrating the incorporation of 3-Pyridylglycine in peptidomimetic lead optimization.

During solid-phase peptide synthesis (SPPS), the methyl ester of 3-pyridylglycine is typically saponified to the free acid and subsequently protected with an Fmoc group. Its unique electronic properties require specialized coupling reagents (such as HATU or COMU) to overcome the steric hindrance introduced by the adjacent pyridine ring during amide bond formation.

References

  • "C–H Functionalization in the Synthesis of Amino Acids and Peptides", Chemical Reviews (ACS). Available at:[Link]

  • "Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation", PMC (NIH). Available at:[Link]

Sources

Methyl alpha-amino-3-pyridylacetate: Molecular Weight Dynamics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl alpha-amino-3-pyridylacetate (systematically known as methyl 2-amino-2-(pyridin-3-yl)acetate) is a highly versatile, non-proteinogenic amino acid derivative heavily utilized in modern drug discovery and peptidomimetic synthesis. In pharmaceutical development, a compound’s molecular weight (MW) is not merely a static identifier; it is a dynamic parameter that dictates its pharmacokinetic viability, dictates analytical mass spectrometry workflows, and serves as the primary tracking metric during multi-step synthesis.

This technical whitepaper provides an in-depth analysis of the molecular weight characteristics of methyl alpha-amino-3-pyridylacetate, exploring the physicochemical differences between its free base and salt forms, its utility in fragment-based drug discovery (FBDD), and the self-validating protocols required for its synthesis and analytical characterization.

Physicochemical Profiling & Exact Mass Dynamics

The molecular weight of methyl alpha-amino-3-pyridylacetate varies significantly depending on its isolation state. The free base form is structurally composed of a pyridine ring, an alpha-amino group, and a methyl ester. However, free base alpha-amino esters are notoriously prone to spontaneous intermolecular condensation (forming diketopiperazines) [1]. To ensure long-term stability and enhance aqueous solubility for biological assays, the compound is almost exclusively synthesized, stored, and commercialized as a dihydrochloride salt [1].

The addition of two hydrochloric acid molecules protonates both the primary amine and the pyridine nitrogen, shifting the effective molecular weight from 166.18 g/mol to 239.10 g/mol .

Table 1: Molecular Weight and Physicochemical Comparison
PropertyFree BaseDihydrochloride Salt
Chemical Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂ · 2HCl
Average Molecular Weight 166.18 g/mol 239.10 g/mol
Monoisotopic Mass 166.0742 Da238.0041 Da
CAS Registry Number N/A (Transient)1456506-89-0
Physical State Viscous oil / Unstable solidCrystalline solid
Primary Utility In-situ synthetic intermediateAPI building block, Bioassays

Pharmacokinetic Implications in Drug Design

In the context of Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting scaffold is critical. According to Lipinski’s Rule of Five, an orally bioavailable drug should ideally have a MW < 500 Da.

At a monoisotopic mass of 166.07 Da , methyl alpha-amino-3-pyridylacetate is an ideal "fragment." It possesses only 12 heavy atoms, leaving a massive molecular weight "budget" (approx. 330 Da) for medicinal chemists to append functional groups, linkers, or incorporate the moiety into larger macrocycles without violating pharmacokinetic constraints [2]. Furthermore, its low molecular weight ensures high Ligand Efficiency (LE) , meaning the binding energy contributed per heavy atom is maximized when interacting with target kinase or protease active sites.

Analytical Workflows: LC-MS/MS Characterization

To confidently verify the identity and purity of methyl alpha-amino-3-pyridylacetate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. The protocol below is designed as a self-validating system: it uses the exact monoisotopic mass to isolate the precursor ion and specific collision-induced dissociation (CID) energies to validate the structure via its fragmentation pathway.

Protocol 1: LC-MS/MS Molecular Weight Validation

Causality & Logic: Positive Electrospray Ionization (+ESI) is selected because the basic pyridine and primary amine nitrogens readily accept protons, yielding a highly abundant[M+H]⁺ ion at m/z 167.08. A slow gradient is utilized to ensure baseline separation from potential isobaric impurities (e.g., the 2-pyridyl or 4-pyridyl isomers).

  • Sample Preparation: Dissolve the dihydrochloride salt in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Self-validation: Prepare a blank solvent sample to run prior to the analyte to rule out column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Precursor Isolation: Set the first quadrupole (Q1) to filter for the exact [M+H]⁺ mass of 167.08 m/z .

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV in Q2 using Argon gas.

  • Fragment Monitoring (MRM): Monitor Q3 for the loss of the methoxy group (-32 Da) yielding m/z 135.06, and the loss of ammonia (-17 Da) yielding m/z 150.05.

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 167.08 Frag1 Fragment 1 Loss of -OCH3 m/z 135.06 Precursor->Frag1 -32 Da (CH3OH) Frag2 Fragment 2 Loss of -NH3 m/z 150.05 Precursor->Frag2 -17 Da (NH3) Frag3 Fragment 3 Pyridine Core m/z 78.03 Frag1->Frag3 CID Cleavage

Mass Spectrometry fragmentation pathway of methyl alpha-amino-3-pyridylacetate.

Synthetic Workflow & In-Process MW Monitoring

The synthesis of unnatural amino acids requires rigorous in-process monitoring. By tracking the incremental shifts in molecular weight at each step, chemists can confirm the success of esterification and amination reactions before proceeding [3].

Protocol 2: Synthesis and MW Tracking

Causality & Logic: The synthesis begins with 3-pyridylacetic acid. Esterification is performed first to protect the carboxylic acid and prevent polymerization during the subsequent amination step. The final conversion to the dihydrochloride salt is mandatory to prevent the free base from undergoing intramolecular cyclization.

  • Esterification: React 3-pyridylacetic acid (MW: 137.14) [4] with anhydrous methanol and a catalytic amount of sulfuric acid under reflux for 8 hours.

    • MW Checkpoint: LC-MS should show a +14 Da shift, confirming the formation of methyl 3-pyridylacetate (MW: 151.16).

  • Alpha-Amination: Subject the intermediate to electrophilic amination (e.g., via a bromination/azide-displacement/reduction sequence or direct C-H functionalization).

    • MW Checkpoint: The addition of the primary amine yields a +15 Da shift. LC-MS confirms the free base product (MW: 166.18).

  • Salt Formation: Dissolve the crude free base in dry diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases.

    • MW Checkpoint: The precipitation of the solid confirms the formation of the dihydrochloride salt (MW: 239.10). Filter, wash with cold ether, and dry under a vacuum.

Synthesis_Workflow SM Starting Material 3-Pyridylacetic Acid MW: 137.14 Step1 Esterification (MeOH, H+) MW Shift: +14 Da SM->Step1 Int1 Intermediate Methyl 3-pyridylacetate MW: 151.16 Step1->Int1 Step2 Alpha-Amination (C-H Functionalization) MW Shift: +15 Da Int1->Step2 Prod Free Base Product alpha-amino ester MW: 166.18 Step2->Prod Step3 Salt Formation (+ 2 HCl) MW Shift: +72.92 Da Prod->Step3 Salt Final API Salt Dihydrochloride MW: 239.10 Step3->Salt

Synthetic workflow tracking molecular weight shifts from starting material to final salt.

Conclusion

The molecular weight of methyl alpha-amino-3-pyridylacetate is the foundational metric that governs its handling, analysis, and application. By understanding the 72.92 Da differential between its unstable free base (166.18 Da) and its robust dihydrochloride salt (239.10 Da), researchers can design self-validating analytical workflows and optimize its integration into complex, low-molecular-weight drug discovery pipelines.

References

  • Dhevalapally B. Ramachary et al. "C–H Functionalization in the Synthesis of Amino Acids and Peptides". Chemical Reviews, 2014. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 108, 3-Pyridineacetic acid". PubChem. Available at: [Link]

Unnatural Amino Acid Building Blocks: The Pyridine Series

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of pyridine-based unnatural amino acids in drug discovery.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The incorporation of pyridine moieties into peptide backbones—specifically via pyridylalanine (Pal) derivatives—represents a high-value strategy in modern peptidomimetic drug design. Unlike their carbocyclic analogues (Phenylalanine) or more basic heterocyclic counterparts (Histidine), pyridylalanines offer a unique pH-switchable solubility profile , tunable


-stacking capability, and specific metal-coordination logic.

This guide provides an in-depth technical analysis of the 2-, 3-, and 4-pyridylalanine series, detailing their physicochemical advantages, validated synthesis protocols (Negishi coupling and Photoredox), and solid-phase peptide synthesis (SPPS) integration strategies.

Physicochemical Architecture

The core value of the pyridine series lies in its ability to act as a bioisostere for Phenylalanine (Phe) and Histidine (His) while introducing distinct electronic and solubility properties.

Comparative Properties Table

The following table contrasts the Pyridylalanine series with standard proteinogenic aromatic amino acids.

PropertyPhenylalanine (Phe)Histidine (His)3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Side Chain Structure BenzeneImidazolePyridine (3-position)Pyridine (4-position)
Side Chain pKa N/A (Neutral)~6.0~4.8 – 5.3~5.2 – 5.5
Physiological Charge (pH 7.4) Neutral~10% ProtonatedNeutralNeutral
Lysosomal Charge (pH 4.5) Neutral>90% Protonated~80% Protonated~85% Protonated
LogP (Hydrophobicity) HighLowModerateModerate
H-Bond Capability NoneDonor/AcceptorAcceptor onlyAcceptor only
Key Application Hydrophobic coreCatalytic triad/BindingpH-switch / SolubilitySolubility /

-stacking
The "pH Switch" Mechanism

The pyridine nitrogen possesses a lone pair that is weakly basic (


).
  • At pH 7.4 (Blood/Cytosol): The pyridine ring remains largely unprotonated and neutral. This allows the residue to participate in hydrophobic interactions and cross cell membranes effectively.

  • At pH < 5.0 (Lysosome/Endosome): The nitrogen becomes protonated (

    
    ). This drastic increase in polarity and positive charge can trigger endosomal escape or destabilize peptide aggregation, a critical feature for amyloid inhibitors  and intracellularly targeted peptides .
    

Synthesis Strategies

Accessing enantiomerically pure pyridylalanines requires robust catalytic methods. Two primary pathways are dominant in current literature: Negishi Cross-Coupling (for scale-up) and Photoredox Catalysis (for late-stage functionalization).

Pathway A: Negishi Cross-Coupling (Jackson-Negishi Method)

This method relies on the palladium-catalyzed coupling of an organozinc reagent derived from serine or aspartate with a halopyridine. It preserves the chiral integrity of the amino acid backbone.

  • Reagents: Zinc dust, DMF,

    
    , S-Phos ligand.
    
  • Substrates: Iodo-alanine zinc reagent + Bromopyridine.

  • Advantage: High enantiomeric excess (>98% ee), scalable to gram quantities.

Pathway B: Photoredox Radical Addition

A modern approach utilizing visible light to generate pyridyl radicals that add to dehydroalanine.

  • Reagents:

    
     catalyst, Blue LED, Hantzsch ester.
    
  • Substrates: Dehydroalanine (Dha) + Cyanopyridine/Halopyridine.

  • Advantage: Mild conditions, tolerant of sensitive functional groups.

Synthesis Logic Diagram (DOT)

The following decision tree illustrates the selection criteria for synthesis pathways.

SynthesisLogic Start Target: Pyridylalanine Derivative Scale Scale Requirement? Start->Scale Chirality Chiral Source Available? Scale->Chirality Milligram/Screening Negishi Negishi Coupling (Pd-Catalyzed) Scale->Negishi Gram Scale (>5g) Chirality->Negishi Yes (Iodo-Ala) Photoredox Photoredox Catalysis (Radical Addition) Chirality->Photoredox No (Dehydro-Ala) Steps_Negishi 1. Zinc insertion into Iodo-Ala 2. Coupling with Bromopyridine 3. Pd2(dba)3 / S-Phos Negishi->Steps_Negishi Steps_Photo 1. Dehydroalanine substrate 2. Pyridyl radical source 3. Blue LED / Ir-catalyst Photoredox->Steps_Photo Enzymatic Enzymatic Resolution (Engineered PAL)

Figure 1: Decision matrix for synthesizing pyridylalanine derivatives based on scale and starting material availability.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating pyridylalanines into SPPS is generally straightforward, but specific precautions prevent metal contamination and coupling inefficiencies.

Protection Strategy
  • Alpha-Amine: Fmoc (Fluorenylmethoxycarbonyl).

  • Side Chain: Unprotected. Unlike Histidine (Trt) or Lysine (Boc), the pyridine nitrogen is not sufficiently nucleophilic to react with activated esters during standard coupling cycles.

    • Note: If using highly activated acid chlorides or symmetric anhydrides, protection (rare) might be considered, but for HBTU/DIC/Oxyma, it is unnecessary.

Step-by-Step Protocol (Fmoc Chemistry)
  • Resin Swelling: Swell Rink Amide or Wang resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Activation (The Critical Step):

    • Dissolve Fmoc-x-Pal-OH (3.0 eq) in DMF.

    • Add HBTU or HATU (2.9 eq) and DIEA (6.0 eq).

    • Pre-activation time: 30 seconds.

  • Coupling: Add activated solution to resin. Shake for 45–60 minutes.

    • Monitoring: Perform Kaiser test.[1][2] If slightly blue (slow coupling due to steric bulk of pyridine), perform a second coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (standard protocol) to prevent deletion sequences.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
    • Caution: Pyridine can trap TFA salts. Lyophilize from HCl/Water or use ion exchange if TFA counter-ion is problematic for biological assays.

SPPS Workflow Visualization

SPPS_Protocol Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-Pal-OH + HBTU/DIEA) Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Blue) -> Re-couple Next Next Cycle Check->Next Negative (Colorless) Cap Capping (Ac2O) Next->Deprotect Repeat

Figure 2: Solid-Phase Peptide Synthesis cycle adapted for Pyridylalanine incorporation.

Applications in Drug Design

Solubility Enhancement

Replacing Phenylalanine with 3-Pyridylalanine or 4-Pyridylalanine often increases aqueous solubility significantly (10–100 fold) without disrupting the hydrophobic core required for receptor binding. This is due to the ability of the pyridine nitrogen to accept hydrogen bonds from water.

Metal Coordination (Stapling)

Pyridylalanines can serve as ligands for transition metals (


, 

). Placing two Pal residues at positions

and

allows for the formation of metal-mediated peptide staples , locking the peptide into an alpha-helical conformation to improve cell permeability and proteolytic stability.
Case Study: Glucagon Analogues

Research has demonstrated that substituting aromatic residues in Glucagon with 3-Pal and 4-Pal enhances solubility at neutral pH (where native Glucagon aggregates) while maintaining potency at the glucagon receptor. The pyridine ring maintains the necessary


-stacking interactions but prevents the formation of insoluble amyloid fibrils.

References

  • Vertex AI Search. (2023). Synthesis and Applications of Pyridylalanine Derivatives. 3

  • Journal of Medicinal Chemistry. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. 4

  • Organic & Biomolecular Chemistry. (2014). Negishi cross-couplings in the synthesis of amino acids. 5[6]

  • PubChem. (2025).[6] L-4-Pyridylalanine Physicochemical Properties. 6[6]

  • Sigma-Aldrich. (2025). Amino Acids Reference Chart & pKa Values. 7

Sources

Methyl 2-amino-2-(pyridin-3-yl)acetate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-2-(pyridin-3-yl)acetate , a non-proteinogenic amino acid derivative critical in medicinal chemistry. Functioning as a bioisostere of phenylglycine, this scaffold introduces specific physicochemical advantages—namely, reduced lipophilicity and enhanced hydrogen-bonding potential via the pyridine nitrogen. This document details its chemical identity (SMILES/InChI), synthetic pathways, analytical characterization, and applications in drug discovery, specifically in the design of protease and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Core Identifiers

The compound is formally an alpha-amino acid ester where the side chain is a 3-pyridyl group. It is crucial to distinguish this C-linked isomer (3-pyridylglycine derivative) from the N-linked isomer (N-(3-pyridyl)glycine).

Identifier TypeValue
IUPAC Name Methyl 2-amino-2-(pyridin-3-yl)acetate
Common Synonyms 3-Pyridylglycine methyl ester;

-Amino-3-pyridineacetic acid methyl ester
CAS (Free Base) 746584-27-0
CAS (HCl Salt) 179811-55-3
SMILES COC(=O)C(N)C1=CN=CC=C1
InChI InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3
InChIKey SLPUBLSBKOOHJV-UHFFFAOYSA-N
Physicochemical Profile

The incorporation of the pyridine ring significantly alters the electronic landscape compared to the phenyl analog (phenylglycine).

PropertyValue (Free Base)Note
Molecular Weight 166.18 g/mol Monoisotopic Mass: 166.07
Molecular Formula C

H

N

O

LogP (Predicted) ~0.6Lower than phenylglycine (LogP ~1.2) due to pyridine N
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; protonates at low pH
pKa (Alpha-Amino) ~7.5 - 8.0Typical for alpha-amino esters
H-Bond Acceptors 3Carbonyl O, Pyridine N, Amine N
H-Bond Donors 1Primary Amine (NH

)

Synthetic Methodologies

The synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate generally follows two primary routes: the Strecker Synthesis (for de novo construction) or Direct Esterification (from the commercially available amino acid).

Route A: Modified Strecker Synthesis

This route is preferred for large-scale preparation starting from inexpensive pyridine-3-carboxaldehyde.

Protocol:

  • Imine Formation: React pyridine-3-carboxaldehyde with ammonia (or ammonium chloride) in methanol to form the imine intermediate.

  • Nitrile Addition: Treat the intermediate with trimethylsilyl cyanide (TMSCN) or NaCN to generate the

    
    -aminonitrile.
    
  • Pinner Reaction/Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile directly to the methyl ester.

Route B: Direct Esterification

Used when 3-pyridylglycine (dihydrochloride) is available.

Protocol:

  • Reagents: 3-Pyridylglycine dihydrochloride, Thionyl Chloride (SOCl

    
    ), Methanol.
    
  • Procedure: Cool methanol to 0°C. Add SOCl

    
     dropwise (exothermic). Add the amino acid. Reflux for 4–12 hours.
    
  • Workup: Concentrate in vacuo. The product is isolated as the dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow start Pyridine-3-carboxaldehyde imine Imine Intermediate start->imine NH3 / MeOH nitrile 2-Amino-2-(pyridin-3-yl)acetonitrile imine->nitrile TMSCN, 0°C acid_hydrolysis Acidic Methanolysis (HCl / MeOH) nitrile->acid_hydrolysis Reflux product Methyl 2-amino-2-(pyridin-3-yl)acetate (HCl Salt) acid_hydrolysis->product Crystallization free_base Free Base Generation (NaHCO3 wash) product->free_base Optional Neutralization

Figure 1: Step-wise synthesis via the Strecker pathway.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR ( H NMR)

Solvent: DMSO-d


 (for HCl salt) or CDCl

(for free base)
Shift (

ppm)
MultiplicityIntegrationAssignment
8.6 - 8.8 Doublet/Singlet2HPyridine C2-H, C6-H (Ortho to N)
7.8 - 8.0 Doublet1HPyridine C4-H (Para to N)
7.4 - 7.6 Multiplet1HPyridine C5-H (Meta to N)
5.2 - 5.5 Singlet1H

-CH (Chiral center)
3.7 - 3.8 Singlet3HMethyl Ester (-OCH

)
9.0 - 9.5 Broad Singlet3HAmmonium NH

(Only in HCl salt)
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Parent Ion [M+H]

    
    :  167.08 m/z
    
  • Fragmentation: Loss of methoxy group (-31) or carboxylate often observed.

Applications in Drug Discovery[1][4]

Methyl 2-amino-2-(pyridin-3-yl)acetate serves as a versatile building block in medicinal chemistry, particularly for "scaffold hopping" from phenylglycine.

Peptidomimetics & Protease Inhibitors

In protease inhibitors (e.g., Thrombin, Factor Xa), the P2 or P1' pocket often accommodates an aromatic residue. Replacing a phenyl ring with a pyridine ring:

  • Increases Solubility: The pyridine nitrogen can be protonated or form water-mediated H-bonds.

  • Modulates Metabolism: Pyridine is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

Heterocycle Synthesis

This ester is a precursor for forming fused heterocycles. For example, reaction with hydrazine yields the hydrazide, which can be cyclized to form 1,2,4-triazoles or 1,3,4-oxadiazoles bearing a pyridine substituent, common motifs in kinase inhibitors.

Structural Logic Diagram

Applications cluster_uses Medicinal Chemistry Applications core Methyl 2-amino-2-(pyridin-3-yl)acetate pep Peptidomimetics (Solubility enhancement) core->pep Amide Coupling hetero Heterocycle Formation (Imidazoles, Triazoles) core->hetero Cyclization chiral Chiral Resolution (Source of (R)/(S) Pyridylglycine) core->chiral Enzymatic/Chemical Resolution

Figure 2: Downstream applications in pharmaceutical synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The free base may be sensitive to CO

    
     (forming carbamates) and moisture.
    
  • Storage: Store the HCl salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Handling: Use standard PPE. Avoid inhalation of dusts, as pyridine derivatives can possess neurological activity.

References

  • PubChem. (2025).[1] Compound Summary: Methyl 2-amino-2-(pyridin-3-yl)acetate.[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025).[5] CAS 746584-27-0 Entry and Physicochemical Data. Retrieved from [Link]

  • Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on pyridine vs phenyl bioisosterism).

Sources

A Comprehensive Technical Guide to the Solubility of 3-Pyridyl-glycine Methyl Ester HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the solubility characteristics of 3-Pyridyl-glycine methyl ester hydrochloride, a key building block in modern drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a holistic understanding of the factors governing the dissolution of this compound. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical interplay of solvent properties and environmental conditions.

Introduction: The Significance of 3-Pyridyl-glycine Methyl Ester HCl Salt

3-Pyridyl-glycine methyl ester hydrochloride is a heterocyclic amino acid derivative of significant interest in medicinal chemistry. Its structural motif is a recurring feature in a variety of pharmacologically active agents. As a hydrochloride salt of an amino acid ester, it offers enhanced stability and handling properties compared to its free base form.[1] A thorough understanding of its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Pyridyl-glycine methyl ester HCl is a critical physicochemical parameter that influences its bioavailability, processability, and formulation.[2] Low aqueous solubility can be a major hurdle in drug development, leading to poor absorption and limited efficacy. Conversely, understanding its solubility in various organic solvents is essential for designing efficient synthesis and purification strategies.

While specific quantitative solubility data for 3-Pyridyl-glycine methyl ester HCl salt is not extensively published, we can infer its likely behavior based on its chemical structure and data from closely related analogs. As a hydrochloride salt, it is expected to be highly polar, leading to good solubility in polar solvents. For instance, the structurally similar Glycine methyl ester hydrochloride exhibits a water solubility of over 1000 g/L at 20°C.[3][4]

This guide will equip the reader with the foundational knowledge and practical methodology to precisely determine and understand the solubility of 3-Pyridyl-glycine methyl ester HCl salt in various solvent systems.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is widely accepted in the pharmaceutical industry.[2][5] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute. This ensures that the measured solubility is the true equilibrium solubility, a thermodynamically defined value, rather than a kinetically influenced one. The extended incubation period allows for the dissolution process to reach a steady state, providing a reliable and reproducible measurement.

Detailed Step-by-Step Protocol

Materials:

  • 3-Pyridyl-glycine methyl ester HCl salt (solid)

  • Chosen solvent(s) (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of 3-Pyridyl-glycine methyl ester HCl salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6] The exact time may need to be determined empirically for the specific compound-solvent system.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any undissolved solid from contaminating the sample for analysis.

  • Quantification:

    • Prepare a series of standard solutions of 3-Pyridyl-glycine methyl ester HCl salt of known concentrations in the same solvent.

    • Analyze both the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the dissolved 3-Pyridyl-glycine methyl ester HCl salt in the saturated solution by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge B->C D Filter supernatant C->D F Analyze by HPLC D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Caption: Workflow for the shake-flask solubility determination method.

Solubility Data

As previously mentioned, specific quantitative solubility data for 3-Pyridyl-glycine methyl ester HCl salt is not widely available in the public domain. However, based on its chemical properties as a hydrochloride salt of an amino acid ester, a general solubility profile can be anticipated. For reference, the solubility of the closely related Glycine methyl ester hydrochloride is provided below.

Table 1: Solubility of Glycine Methyl Ester Hydrochloride

SolventTemperature (°C)Solubility
Water20>1000 g/L

It is reasonable to expect that 3-Pyridyl-glycine methyl ester HCl salt will also exhibit high solubility in water and other polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents such as dichloromethane or ethyl acetate is likely to be significantly lower.[7]

Factors Influencing the Solubility of 3-Pyridyl-glycine Methyl Ester HCl Salt

The solubility of 3-Pyridyl-glycine methyl ester HCl salt is not a fixed value but is influenced by a variety of factors. A comprehensive understanding of these factors is crucial for manipulating its solubility for specific applications.

The "Like Dissolves Like" Principle

The polarity of both the solute and the solvent is a primary determinant of solubility.[3] 3-Pyridyl-glycine methyl ester HCl salt is a highly polar molecule due to the presence of the charged ammonium group and the chloride counter-ion.[7] Therefore, it will be most soluble in polar solvents that can effectively solvate these charged species through dipole-dipole interactions and hydrogen bonding.

pH of the Solution

For ionizable compounds like 3-Pyridyl-glycine methyl ester HCl, the pH of the aqueous medium has a profound effect on solubility. The hydrochloride salt is formed from a basic parent molecule. In acidic to neutral pH, the amino group will be protonated, and the compound will exist in its more soluble ionic form. As the pH becomes more basic, the compound will be deprotonated to its less polar free base form, which is generally less soluble in water.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution.[8] For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this is not a universal rule, and the extent of the temperature effect can vary significantly between different solute-solvent systems.

Common Ion Effect

The solubility of a salt can be reduced by the presence of a common ion in the solution.[2] For 3-Pyridyl-glycine methyl ester HCl, dissolving it in a solution that already contains a significant concentration of chloride ions (e.g., a brine solution) will decrease its solubility due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved solid.

Crystal Lattice Energy

The strength of the interactions between the molecules in the solid state, known as the crystal lattice energy, must be overcome for dissolution to occur.[3] A higher melting point is often indicative of a higher crystal lattice energy, which can lead to lower solubility.

Caption: Key factors influencing the solubility of 3-Pyridyl-glycine methyl ester HCl salt.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-Pyridyl-glycine methyl ester HCl salt. While specific quantitative data for this compound remains to be extensively documented, we have established a strong theoretical framework for understanding its solubility behavior. The detailed experimental protocol for the shake-flask method provides a robust and reliable approach for researchers to determine its solubility in various solvent systems. By considering the interplay of solvent polarity, pH, temperature, and other factors, scientists and drug development professionals can effectively harness the properties of this important chemical building block for their research and development endeavors.

References

  • Millipore. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from a public URL related to Millipore's solubility screening methods.
  • Jadhav, N., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • World Health Organization. (2018).
  • LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility.
  • PubChem. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • University of Rhode Island DigitalCommons@URI. (1968). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Retrieved from [Link]

  • PMC. (2015). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate from Pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Causality

The synthesis of unnatural heteroaromatic


-amino acids and their ester derivatives, such as Methyl 2-amino-2-(pyridin-3-yl)acetate , is a critical operation in modern drug discovery. This compound serves as a highly versatile building block for peptidomimetics and small-molecule active pharmaceutical ingredients (APIs).

Starting from pyridine-3-carboxaldehyde , chemists typically evaluate two primary multicomponent pathways: the Modified Strecker Synthesis [1][2] and the Bucherer-Bergs Reaction [3][4].

As a Senior Application Scientist, I strongly advocate for the Bucherer-Bergs pathway for multi-gram scale-up. The causality behind this choice is rooted in intermediate stability. The Strecker reaction generates an


-aminonitrile intermediate that is notoriously prone to retro-Strecker decomposition and oxidative degradation during aqueous workup, especially given the electron-withdrawing nature of the pyridine ring[1]. Conversely, the Bucherer-Bergs reaction channels the same starting materials into a highly crystalline hydantoin intermediate[5]. The thermodynamic sink of the intramolecular cyclization to the 5-imino-oxazolidin-2-one, followed by rearrangement to the hydantoin, drives the reaction to near-quantitative yields[6][7]. The hydantoin can be isolated by simple filtration, entirely bypassing complex chromatographic purification.

Pathway Visualization

G Start Pyridine-3-carboxaldehyde Strecker Strecker Reaction NH₃, KCN, MeOH Start->Strecker Route A (Alternative) BB Bucherer-Bergs Reaction (NH₄)₂CO₃, KCN, EtOH/H₂O Start->BB Route B (Preferred) Aminonitrile 2-amino-2-(pyridin-3-yl)acetonitrile Strecker->Aminonitrile Esterification Esterification SOCl₂, MeOH, Reflux Aminonitrile->Esterification HCl/MeOH Hydantoin 5-(pyridin-3-yl)imidazolidine-2,4-dione BB->Hydantoin Hydrolysis Alkaline Hydrolysis NaOH, 150°C, Pressure Hydantoin->Hydrolysis AminoAcid 2-amino-2-(pyridin-3-yl)acetic acid Hydrolysis->AminoAcid AminoAcid->Esterification Product Methyl 2-amino-2-(pyridin-3-yl)acetate (Dihydrochloride Salt) Esterification->Product

Comparative synthetic pathways for Methyl 2-amino-2-(pyridin-3-yl)acetate.

Quantitative Pathway Comparison

To facilitate decision-making in process development, the following table summarizes the quantitative and qualitative metrics of both synthetic routes.

MetricRoute A: Modified StreckerRoute B: Bucherer-Bergs
Overall Yield (3 steps) 35 – 45%65 – 75%
Intermediate Stability Low (

-aminonitrile degrades)
Extremely High (Hydantoin crystallizes)
Reaction Time (Total) ~36 hours~48 hours
Purification Requirement Column Chromatography often neededSimple Filtration & Precipitation
Safety Profile High Risk (TMSCN/HCN gas generation)Moderate Risk (KCN used, buffered by carbonate)
Scalability Poor (>10g scale is challenging)Excellent (Routinely scaled >100g)

Detailed Experimental Protocols

Protocol A: The Bucherer-Bergs Route (Recommended)

This protocol is designed as a self-validating system . At each stage, specific physicochemical observations guarantee the success of the transformation, preventing the carry-over of impurities.

Step 1: Synthesis of 5-(pyridin-3-yl)imidazolidine-2,4-dione (Hydantoin)

Mechanistic Note: The use of ammonium carbonate provides both the ammonia required for imine formation and the carbon dioxide necessary for the cyclization of the aminonitrile into the hydantoin ring[3][7].

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve pyridine-3-carboxaldehyde (10.7 g, 100 mmol) in a 1:1 mixture of ethanol and distilled water (150 mL).

  • Multicomponent Assembly: Add ammonium carbonate (38.4 g, 400 mmol) and potassium cyanide (7.8 g, 120 mmol). Safety: KCN is highly toxic. Ensure the pH remains basic to prevent HCN gas evolution.

  • Reaction: Heat the mixture to 65 °C for 12–16 hours[4].

  • Self-Validating QC Check: The reaction is complete when a thick, white precipitate forms. TLC (DCM:MeOH 9:1) should show the complete disappearance of the UV-active aldehyde spot.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitate via a Büchner funnel, wash with ice-cold water (2 × 30 mL), and dry under a vacuum to yield the hydantoin as a white solid.

Step 2: Alkaline Hydrolysis to 2-amino-2-(pyridin-3-yl)acetic acid

Mechanistic Note: Hydantoins are highly stable; thus, vigorous alkaline hydrolysis under pressure is required to cleave the cyclic urea linkage[8][9].

  • Setup: Transfer the hydantoin (~15 g) into a pressure-rated stainless steel reactor or a heavy-walled glass pressure vessel.

  • Hydrolysis: Add 2.5 M aqueous NaOH (100 mL). Seal the vessel and heat to 150 °C for 6 hours[9].

  • Neutralization: Cool the reactor to room temperature. Transfer the solution to a beaker and carefully adjust the pH to the isoelectric point of the amino acid (pH ~5.5) using concentrated HCl.

  • Self-Validating QC Check: At pH 5.5, the free amino acid will precipitate.

    
    H-NMR (D₂O) must show the 
    
    
    
    -proton as a singlet at ~4.8 ppm, distinct from the hydantoin
    
    
    -proton (~5.2 ppm).
  • Isolation: Filter the precipitated amino acid, wash with cold ethanol, and dry.

Step 3: Thionyl Chloride-Mediated Esterification

Mechanistic Note: Thionyl chloride (


) reacts with methanol to generate anhydrous HCl and methyl sulfite. The HCl protonates the basic pyridine nitrogen and the amino group, protecting them from side reactions and driving the Fischer esterification.
  • Setup: Suspend the amino acid (10 g) in anhydrous methanol (100 mL) under an argon atmosphere. Cool to 0 °C.

  • Activation: Add

    
     (4.5 mL, ~1.5 eq) dropwise over 30 minutes. The suspension will gradually clear as the hydrochloride salt forms and dissolves.
    
  • Reaction: Reflux the mixture at 65 °C for 12 hours.

  • Isolation: Evaporate the methanol under reduced pressure. Triturate the resulting sticky residue with diethyl ether (50 mL) to induce crystallization.

  • Final Product: Filter the white solid to obtain Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride .

Protocol B: The Modified Strecker Route (Alternative for Small-Scale)

If rapid access to small quantities is required and pressure vessels are unavailable, the Strecker route can be utilized[1].

  • Aminonitrile Formation: To a solution of pyridine-3-carboxaldehyde (10 mmol) in anhydrous methanol (20 mL), add a 7N solution of ammonia in methanol (15 mmol) and ammonium chloride (10 mmol). Cool to 0 °C and carefully add Trimethylsilyl cyanide (TMSCN) (12 mmol)[1]. Stir at room temperature for 18 hours.

  • Self-Validating QC Check: IR spectroscopy of the crude mixture must show a sharp, weak nitrile

    
     stretch at ~2230 cm⁻¹.
    
  • One-Pot Pinner Esterification: Dissolve the crude aminonitrile in anhydrous methanol (30 mL). Bubble dry HCl gas through the solution until saturated. Reflux for 12 hours. The strongly acidic conditions concurrently hydrolyze the nitrile to an imino ether and subsequently to the methyl ester.

  • Workup: Concentrate the solvent, neutralize carefully with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography to yield the free base ester.
    

References

  • Optimization of carbon-11-carboxylate exchange of α-amino acids Canadian Science Publishing URL: [Link][2]

  • Bucherer–Bergs reaction Wikipedia URL:[Link][6]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Bucherer-Bergs Reaction Cambridge University Press URL: [Link][7]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction Journal of Synthetic Chemistry URL: [Link][5]

  • The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid ResearchGate URL:[Link][8]

  • Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature Google Patents (DE10238212A1) URL:[9]

Sources

Application Note: Protocol for Esterification of 2-Amino-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific nuances required for handling the 3-pyridylglycine scaffold.

Introduction & Strategic Analysis

2-Amino-2-(pyridin-3-yl)acetic acid is a critical non-proteinogenic amino acid used in the synthesis of peptidomimetics and heterocyclic drug scaffolds. Its structure combines the features of phenylglycine with a pyridine ring, introducing unique chemical challenges during esterification.

Chemical Challenges
  • Zwitterionic Solubility: Like all amino acids, the starting material exists as a zwitterion, making it insoluble in most non-polar organic solvents. Reaction media must be polar (e.g., methanol, ethanol).

  • Dual Basicity: Unlike phenylglycine, this molecule contains two basic sites: the

    
    -amine and the pyridine nitrogen. The final product will be isolated as a dihydrochloride salt  to ensure stability and stoichiometry.
    
  • High Risk of Racemization (Critical): The 3-pyridyl group is electron-withdrawing, which significantly increases the acidity of the benzylic

    
    -proton compared to phenylglycine. Consequently, this substrate is highly prone to racemization  under thermal stress or basic conditions. Standard Fischer esterification protocols involving prolonged reflux must be modified to preserve optical purity.
    
Mechanistic Approach

The preferred method utilizes Thionyl Chloride (


) in Alcohol . This method is superior to sulfuric acid catalysis or gaseous HCl for three reasons:
  • In-situ Acid Generation:

    
     reacts with the alcohol to generate anhydrous HCl, solubilizing the zwitterion.
    
  • Water Scavenging:

    
     consumes the water byproduct of esterification (
    
    
    
    ), driving the equilibrium toward the ester (Le Chatelier’s principle).
  • Purification Efficiency: The byproducts (

    
     and HCl) are volatile, allowing for isolation of the pure salt via simple evaporation and precipitation.
    

Experimental Protocol

Reagents and Stoichiometry
ReagentRoleEquiv. (Molar)Notes
2-Amino-2-(pyridin-3-yl)acetic acid Substrate1.0Zwitterionic solid.
Methanol or Ethanol Solvent / Reactant>20.0Anhydrous (Water <0.05%). Acts as solvent.
Thionyl Chloride (

)
Reagent3.0 - 5.0Freshly distilled if possible. Colorless to pale yellow.
Diethyl Ether / MTBE Anti-solventN/AFor precipitation of the product.
Step-by-Step Methodology (Thionyl Chloride Method)

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, HCl). All operations must be performed in a functioning fume hood.[1]
Step 1: Setup and Cooling
  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Add Anhydrous Methanol (or Ethanol) to the flask (approx. 10-20 mL per gram of substrate).

  • Cool the solvent to -10°C to 0°C using an ice/salt bath.

    • Rationale: Controlling the exotherm of the

      
       addition is crucial to prevent uncontrolled heating and potential degradation.
      
Step 2: Activation (Generation of HCl)
  • Add Thionyl Chloride (3.0 - 5.0 equiv) dropwise via the addition funnel over 15–30 minutes.

  • Maintain the internal temperature below 5°C.

  • Stir for an additional 10 minutes after addition.

    • Mechanism:[2][3][4][5][6]

      
      . This generates a highly concentrated, anhydrous HCl solution.
      
Step 3: Substrate Addition
  • Add solid 2-amino-2-(pyridin-3-yl)acetic acid (1.0 equiv) to the cold solution in one portion.

  • The solid will slowly dissolve as it becomes protonated by the excess HCl.

Step 4: Reaction (Racemization Control)
  • For Racemic Substrate: Remove the ice bath and heat to reflux (65°C) for 4–6 hours.

  • For Enantiopure Substrate (Chiral Preservation):

    • Remove ice bath and allow to warm to Room Temperature (20–25°C) .

    • Stir at Room Temperature for 12–24 hours.

    • Monitor: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[7][8]

    • Note: Avoid reflux for chiral substrates. The electron-withdrawing pyridine ring makes the

      
      -proton acidic enough to racemize at reflux temperatures [1, 2].
      
Step 5: Workup and Isolation
  • Concentrate the reaction mixture in vacuo (Rotary Evaporator) at <40°C to remove solvent and excess

    
    .
    
  • Co-evaporation: Add fresh methanol (10 mL) and re-evaporate. Repeat 2x.

    • Purpose: This helps remove trapped HCl and

      
       gas.
      
  • Obtain the crude residue (often a sticky oil or foam).

  • Crystallization/Precipitation:

    • Dissolve the residue in the minimum amount of cold methanol.[1]

    • Add Diethyl Ether or MTBE dropwise with vigorous stirring until the solution becomes cloudy.

    • Cool at -20°C overnight to precipitate the dihydrochloride salt .

  • Filter the white/off-white solid under nitrogen (hygroscopic) and dry under high vacuum.

Visualizations

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, highlighting the role of thionyl chloride and the formation of the dihydrochloride salt.

ReactionScheme Substrate 2-Amino-2-(pyridin-3-yl) acetic acid (Zwitterion) Intermediate Acyl Chloride / Activated Complex Substrate->Intermediate Activation Reagents SOCl2 + MeOH (Generates HCl + SO2) Reagents->Intermediate Product Methyl 2-amino-2-(pyridin-3-yl) acetate Dihydrochloride (Product) Intermediate->Product Esterification Byproducts Byproducts: SO2 (gas), HCl (gas) Intermediate->Byproducts Racemization Warning: High Temp (>40°C) Risks Racemization Intermediate->Racemization

Caption: Reaction scheme for the thionyl chloride-mediated esterification, highlighting the activation and product formation steps.

Experimental Workflow

This flowchart guides the operator through the critical decision points regarding temperature control.

Workflow Start Start: Setup Glassware (Dry, N2 atm) Cool Cool MeOH to 0°C Start->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic) Cool->AddSOCl2 AddSubstrate Add Amino Acid Substrate AddSOCl2->AddSubstrate Decision Is Substrate Chiral? AddSubstrate->Decision PathChiral Warm to RT (20-25°C) Stir 12-24h Decision->PathChiral Yes (Prevent Racemization) PathRacemic Reflux (65°C) Stir 4-6h Decision->PathRacemic No (Faster Rate) Workup Evaporate Solvent (Max 40°C) PathChiral->Workup PathRacemic->Workup Precipitate Precipitate with Ether Filter Dihydrochloride Salt Workup->Precipitate End Final Product (Store Desiccated) Precipitate->End

Caption: Decision-based workflow emphasizing temperature control for chiral vs. racemic substrates.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (D2O or MeOD):

    • Ester Methyl: Singlet at

      
       3.7–3.8 ppm (3H).
      
    • 
      -Proton:  Singlet (or slight splitting) at 
      
      
      
      5.3–5.5 ppm (1H). Note: This shift is downfield compared to phenylglycine due to the pyridine ring.
    • Pyridine Protons: Characteristic region

      
       7.5–9.0 ppm.
      
  • Physical State: White to off-white hygroscopic solid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete precipitation or trapped solvent.Triturate the oil with fresh diethyl ether. Sonicate to induce crystallization. Ensure strictly anhydrous ether is used.
Racemization (Loss of ee) Reaction temperature too high.Repeat reaction at Room Temp or 0°C. Do not reflux. Limit reaction time.
Incomplete Reaction Water in solvent consuming

.
Use freshly distilled alcohol. Increase

equivalents to 5.0.
Product Color (Yellow/Orange) Oxidation of pyridine ring or impurities.Recrystallize from MeOH/Ether. Ensure inert atmosphere (

) during reaction.

References

  • Racemization of optically active 2-substituted phenyl glycine esters . U.S. Patent 20040073057A1.[9] Google Patents. Available at:

  • Fischer Esterification . Organic Chemistry Portal. Available at: [Link]

  • Esterification - alcohols and carboxylic acids . Chemguide. Available at: [Link]

Sources

Methyl 2-amino-2-(pyridin-3-yl)acetate as Isavuconazole intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis and Utilization of Methyl 2-amino-2-(pyridin-3-yl)acetate in Isavuconazonium Sulfate Development

Executive Summary

Isavuconazonium sulfate (marketed as Cresemba) is a broad-spectrum triazole antifungal prodrug designed to overcome the poor aqueous solubility of its active moiety, Isavuconazole (BAL-4815). Unlike older antifungals that rely on nephrotoxic cyclodextrin vehicles, Isavuconazonium utilizes a highly specific, water-soluble pyridinyl-alkylamine aminocarboxyl linker.

During the complex synthesis of this linker, regioselectivity challenges often lead to the formation of alpha-amino ester byproducts. Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS: 1456506-89-0) serves as both a foundational building block for synthesizing novel prodrug analogs and a critical analytical reference standard for tracking process impurities (such as Isavuconazole Impurity 14 and 43) generated during commercial API manufacturing. This application note details the mechanistic rationale, de novo synthesis, and chromatographic protocols for utilizing this intermediate in drug development and quality control.

Mechanistic Rationale & Scientific Grounding

The pharmacokinetic viability of Isavuconazonium sulfate depends entirely on the rapid, esterase-mediated hydrolysis of its prodrug linker in human plasma, which triggers a spontaneous chemical cyclization to release active Isavuconazole . The commercial linker is based on a [2-(methylamino)pyridin-3-yl]methyl methylglycinate scaffold .

If synthetic deviations occur, alpha-amino ester derivatives—where the amino group is directly attached to the benzylic carbon of the pyridine ring (the exact structure of Methyl 2-amino-2-(pyridin-3-yl)acetate)—can form .

  • The Causality of Impurity Tracking: Structural deviations from the primary prodrug linker to an alpha-amino ester alter the steric environment around the ester bond. This steric hindrance drastically reduces the binding affinity to plasma esterases, slowing the hydrolysis rate. Consequently, the delayed release of the active moiety can lead to sub-therapeutic plasma levels and potential accumulation of the intact prodrug, necessitating rigorous HPLC-UV tracking of this intermediate and its N-methylated derivatives .

Experimental Protocols

Protocol A: De Novo Synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate

Objective: Generate high-purity reference material for API spiking and validation studies.

  • Imine Formation: Charge a flame-dried round-bottom flask with pyridine-3-carboxaldehyde (1.0 eq) and methanolic ammonia (7.0 N, 5.0 eq). Stir the reaction mixture at 0°C for 2 hours.

    • Causality: Maintaining a strict 0°C environment prevents the highly reactive aldehyde from forming polymeric aminals, ensuring a high yield of the target imine.

  • Cyanation (Strecker Step): Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 30 minutes. Warm the mixture to ambient temperature and stir for 12 hours.

    • Causality: TMSCN is utilized instead of traditional NaCN/NH₄Cl because its superior solubility in organic solvents drives the equilibrium smoothly toward the alpha-aminonitrile without requiring a biphasic system.

  • Methanolysis (Pinner Reaction): Concentrate the mixture in vacuo to remove excess ammonia. Redissolve the crude aminonitrile in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C until saturation is reached, then reflux for 16 hours.

    • Causality: Strictly anhydrous conditions are critical. The presence of trace water would hydrolyze the nitrile intermediate into a primary amide or carboxylic acid. Anhydrous HCl forces the reaction down the Pinner pathway, yielding the desired methyl ester.

  • Isolation & Salt Formation: Concentrate the reaction mixture, neutralize with saturated NaHCO₃ to pH 8, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free base. Precipitate the final product as a dihydrochloride salt by adding 2M HCl in diethyl ether.

Protocol B: Chromatographic Resolution of Prodrug Linker Impurities

Objective: A self-validating HPLC-UV method to quantify residual Methyl 2-amino-2-(pyridin-3-yl)acetate in Isavuconazonium sulfate batches.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Potassium dihydrogen phosphate (KH₂PO₄) in LC-MS grade water, adjusted to pH 3.0 with orthophosphoric acid.

    • Phase B: LC-MS grade Acetonitrile.

    • Causality: The pH of 3.0 is deliberately chosen to be well below the pKa of both the pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~8.5). Complete protonation of the intermediate prevents secondary interactions with free silanols on the C18 stationary phase, eliminating peak tailing and ensuring baseline resolution from the API.

  • Standard Preparation: Dissolve 10 mg of the synthesized intermediate from Protocol A in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute to 0.1 µg/mL to establish the Limit of Quantitation (LOQ) working standard.

  • API Sample Preparation: Dissolve 50 mg of Isavuconazonium sulfate API in 50 mL of Mobile Phase A. Spiking a secondary sample with the 0.1 µg/mL working standard validates the recovery rate.

  • Execution: Inject 10 µL of the sample onto a C18 column (150 x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 260 nm using the gradient outlined in Table 2.

Data Presentation

Table 1: Physicochemical and Analytical Parameters of the Intermediate

ParameterSpecification / Value
Chemical Name Methyl 2-amino-2-(pyridin-3-yl)acetate
CAS Registry Number 1456506-89-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol (Free base)
pKa (Predicted) 5.2 (Pyridine core), 8.5 (Primary Amine)
Application Prodrug analog synthesis, QC Reference Standard

Table 2: HPLC Gradient Program for Impurity Resolution

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Column Equilibration)
5.0955Isocratic hold (Elution of polar intermediate)
15.04060Linear gradient (Elution of Isavuconazonium API)
20.04060Isocratic hold (Column wash)
20.1955Return to initial conditions
25.0955Re-equilibration

Mandatory Visualizations

Workflow A Pyridine-3- carboxaldehyde B Methyl 2-amino-2- (pyridin-3-yl)acetate (Target Intermediate) A->B Strecker Synthesis C N-Methylated Derivatives (Impurity Standards) B->C Reductive Amination E HPLC-UV Quality Control C->E Reference Calibration D Isavuconazonium API Synthesis D->E Batch Sampling

Workflow demonstrating the synthesis of the intermediate and its application in API quality control.

Cleavage A Isavuconazonium Sulfate (Commercial Prodrug) B Plasma Esterases A->B C Active Isavuconazole (BAL-4815) B->C Rapid Hydrolysis (t1/2 < 1 min) D Alpha-Amino Ester Impurities (Derived from Intermediate) D->B Competitive Binding E Altered Cleavage Kinetics (Potential Toxicity) D->E Slowed Hydrolysis

Impact of alpha-amino ester impurities on the esterase-mediated cleavage of Isavuconazonium.

References

  • Wikipedia Contributors. "Isavuconazonium." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pharmaffiliates. "Isavuconazole and its Impurities." Reference Standards Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918606, Isavuconazonium." PubChem. Available at:[Link]

Application Notes and Protocols for the Incorporation of 3-Pyridylglycine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the successful incorporation of the non-proteinogenic amino acid, 3-pyridylglycine methyl ester, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Drawing upon established principles of peptide chemistry and insights from the synthesis of analogous heterocyclic amino acids, this guide details the unique considerations, optimized protocols, and potential challenges associated with this building block. We will explore the rationale behind procedural steps, from coupling strategies to final cleavage and purification, to equip researchers with the expertise to leverage 3-pyridylglycine for the development of novel peptide therapeutics with enhanced physicochemical and pharmacological properties.

Introduction: The Strategic Value of 3-Pyridylglycine in Peptide Design

The incorporation of unnatural amino acids (UAAs) is a powerful strategy in modern drug discovery, enabling the fine-tuning of peptide candidates to overcome the limitations of their natural counterparts, such as poor metabolic stability and low bioavailability.[1] Among the diverse array of UAAs, heterocyclic amino acids are of particular interest for their ability to introduce unique conformational constraints, hydrogen bonding capabilities, and aromatic interactions.

3-Pyridylglycine, an isomer of pyridylalanine, offers a unique structural motif. The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom into the side chain. This feature can significantly enhance the aqueous solubility and stability of peptides, as demonstrated in the development of novel glucagon analogues where pyridyl-alanine incorporation led to superior biophysical characteristics.[2][3] The ability to modulate the isoelectric point and introduce a potential metal-coordinating site makes 3-pyridylglycine a valuable tool for designing peptides with improved pharmacokinetic profiles and novel functionalities. This guide focuses on the practical aspects of using the methyl ester form of 3-pyridylglycine in standard Fmoc-SPPS workflows.

Core Principles and Mechanistic Considerations

The successful incorporation of any UAA into a growing peptide chain hinges on a thorough understanding of its chemical properties and how they interact with the established Fmoc-SPPS workflow.[4]

The Nα-Fmoc Protecting Group: An Orthogonal Handle

As with all standard amino acids used in this strategy, the α-amino group of 3-pyridylglycine must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This ensures that the amino terminus of the incoming monomer does not self-condense or cause unwanted chain elongation during the activation of its carboxyl group. The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically piperidine, providing the necessary orthogonality for stepwise peptide assembly.[5]

The Pyridine Side Chain: To Protect or Not to Protect?

A critical consideration for amino acids with functionalized side chains is the necessity of an orthogonal protecting group.[4] The pyridine ring of 3-pyridylglycine contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which imparts basicity (pKa of pyridine is ~5.2).[6] This raises a key question: can this basic nitrogen interfere with the coupling reaction, for instance, by being acylated itself?

Extensive literature on the successful synthesis of peptides containing 3- and 4-pyridyl-alanine without side-chain protection strongly suggests that direct protection of the pyridine nitrogen is not required under standard Fmoc-SPPS conditions.[2][3] The rationale is that while the pyridine nitrogen is basic, it is a significantly weaker nucleophile than the deprotected α-amino group of the growing peptide on the resin. Therefore, the rate of the desired peptide bond formation far exceeds the rate of any potential side-chain acylation.

Carboxyl Group Activation: The Key to Amide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid.[7] This is achieved by converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin. Modern coupling reagents, typically uronium or phosphonium salts, facilitate this activation in situ.

Recommended Coupling Reagents and Strategies

The choice of coupling reagent is a critical parameter that can significantly influence the efficiency of incorporating a sterically hindered or electronically unique amino acid like 3-pyridylglycine.

Overview of Common Coupling Reagents

A variety of coupling reagents are available for Fmoc-SPPS, each with its own mechanism and level of reactivity. For non-standard amino acids, more potent activators are generally preferred to ensure high coupling efficiency.

Coupling ReagentClassActivating SpeciesKey Advantages
HATU Uronium/AminiumOAt-esterHighly reactive, excellent for hindered couplings, low racemization.[8][9]
HCTU Uronium/AminiumO-6-ClBt-esterVery efficient, cost-effective alternative to HATU.[8]
PyBOP PhosphoniumOBt-esterGood for hindered couplings, low racemization risk.[7]
DIC/Oxyma CarbodiimideOxyma-esterCost-effective, low racemization, safer alternative to HOBt.[10]
Recommended Strategy for 3-Pyridylglycine

Given that 3-pyridylglycine is a non-proteinogenic amino acid, a robust activation strategy is recommended to ensure complete and efficient coupling.

Primary Recommendation: Use HATU as the coupling reagent. The formation of the highly reactive OAt-ester is particularly effective for difficult couplings. The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group further enhances the reaction rate.[8]

Alternative High-Efficiency Strategy: HCTU provides a balance of high reactivity and cost-effectiveness, making it an excellent alternative to HATU for routine incorporation of 3-pyridylglycine.[8]

Workflow Diagram: Comparison of Activation Pathways

G cluster_2 cluster_3 cluster_4 AA Fmoc-3-Pyg-OH HATU HATU / DIPEA HCTU HCTU / DIPEA DIC DIC / Oxyma OAt OAt-ester (Highly Reactive) HATU->OAt OClBt O-6-ClBt-ester (Reactive) HCTU->OClBt OxymaEster Oxyma-ester (Moderately Reactive) DIC->OxymaEster Peptide H₂N-Peptide-Resin OAt->Peptide OClBt->Peptide OxymaEster->Peptide Product Fmoc-3-Pyg-NH-Peptide-Resin

Sources

Application Notes & Protocols: A Guide to the Synthesis of Boc-protected Methyl 2-amino-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridylalanine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, non-natural amino acids are indispensable tools for the design and synthesis of novel therapeutic agents. Among these, pyridylalanine derivatives have emerged as particularly valuable building blocks.[1][2] The incorporation of a pyridine ring into an amino acid structure introduces a polar, ionizable aromatic system that can significantly enhance the solubility, bioavailability, and pharmacokinetic properties of parent compounds.[3][4] Specifically, the 3-pyridylalanine scaffold is a key component in a variety of drug candidates, enabling crucial interactions with biological targets.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[5][6] Its utility lies in its ability to mask the reactivity of the amine group under a wide range of conditions, while being readily removable under mild acidic conditions.[6][7] This orthogonality to other common protecting groups is critical in multi-step syntheses.[6] This guide provides a detailed, field-proven protocol for the preparation of Boc-protected Methyl 2-amino-2-(pyridin-3-yl)acetate, a key intermediate for further synthetic elaboration.

Synthetic Strategy and Mechanistic Overview

The most direct and reliable method for the synthesis of the target compound is the N-protection of the parent amino ester, Methyl 2-amino-2-(pyridin-3-yl)acetate, using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8] This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[8] The use of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is often employed to neutralize the protonated amine intermediate, which can accelerate the reaction.[6]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
Methyl 2-amino-2-(pyridin-3-yl)acetate≥97%Sigma-AldrichN/A
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros Organics24424-99-5
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore75-09-2
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentVWR144-55-8
Brine (Saturated aq. NaCl)ReagentLabChem7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa Aesar7487-88-9
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies63231-67-4
Ethyl Acetate (EtOAc)HPLC GradeJ.T.Baker141-78-6
HexanesHPLC GradeAvantor110-54-3
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the cooled, stirring solution, add triethylamine (TEA) (1.2 eq) dropwise. This base serves to scavenge the acid formed during the reaction and to deprotonate the starting amine, increasing its nucleophilicity.

    • In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the (Boc)₂O solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material. Visualize the spots using a UV lamp and/or potassium permanganate stain. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted (Boc)₂O and acidic impurities.

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, to isolate the pure Boc-protected Methyl 2-amino-2-(pyridin-3-yl)acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a white to off-white solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.65-8.55 (m, 2H, Pyridine-H)

    • 7.70-7.60 (m, 1H, Pyridine-H)

    • 7.35-7.25 (m, 1H, Pyridine-H)

    • 5.80-5.70 (br d, 1H, NH)

    • 5.40 (d, 1H, α-CH)

    • 3.75 (s, 3H, OCH₃)

    • 1.45 (s, 9H, C(CH₃)₃)

    • Note: Actual chemical shifts may vary depending on the solvent and concentration.[9][10]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 171.5 (Ester C=O)

    • 155.0 (Carbamate C=O)

    • 149.5, 148.0, 135.0, 123.5 (Pyridine-C)

    • 80.5 (C(CH₃)₃)

    • 57.0 (α-CH)

    • 53.0 (OCH₃)

    • 28.3 (C(CH₃)₃)

    • Note: These are predicted values based on similar structures and should be confirmed experimentally.[9][10]

  • Mass Spectrometry (ESI+):

    • Expected m/z: 267.13 for [M+H]⁺ (C₁₃H₁₈N₂O₄)

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Reaction Preparation cluster_reaction Boc Protection Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis Start Methyl 2-amino-2- (pyridin-3-yl)acetate Solvent Dissolve in Anhydrous DCM Start->Solvent Cool Cool to 0 °C Solvent->Cool Add_TEA Add Triethylamine (TEA) Cool->Add_TEA Add_Boc Add (Boc)₂O Solution Add_TEA->Add_Boc React Stir at RT (2-4 hours) Add_Boc->React Monitor Monitor by TLC React->Monitor Quench Quench with H₂O Monitor->Quench Wash_NaHCO3 Wash with aq. NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO₄) & Concentrate Wash_Brine->Dry Chroma Flash Column Chromatography Dry->Chroma Characterize Characterization (NMR, MS) Chroma->Characterize Product Pure Boc-protected Product Characterize->Product

Caption: Workflow for the synthesis of Boc-protected Methyl 2-amino-2-(pyridin-3-yl)acetate.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Wikipedia. (2023, December 18). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 18). The Role of L-3-(3-Pyridyl)alanine Dihydrochloride in Modern Drug Discovery. Retrieved from [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8047-8056. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-L-Bpa. Retrieved from [Link]

Sources

Application Note & Protocol: Streamlined Synthesis of α-Amino-3-pyridineacetonitrile via Strecker Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of α-amino-3-pyridineacetonitrile, a key building block in medicinal chemistry, utilizing the robust and efficient Strecker synthesis.[1][2] This application note is designed to offer both a deep mechanistic understanding and a practical, step-by-step protocol for laboratory application.

Introduction: The Strategic Importance of α-Amino-3-pyridineacetonitrile

α-Amino-3-pyridineacetonitrile is a pivotal intermediate in the synthesis of a variety of biologically active molecules and complex heterocyclic structures.[1][2] Its structural features, including a basic pyridine ring, a reactive nitrile group, and an amino group, make it a versatile precursor for drug discovery and development.[1] Notably, it serves as a crucial component in the synthesis of compounds investigated for treating neurological disorders such as schizophrenia and Alzheimer's disease.[1] The reliable and efficient synthesis of this precursor is therefore of significant interest to the pharmaceutical and organic chemistry communities.

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a highly relevant and widely employed method for the preparation of α-amino acids and their nitrile precursors.[3][4] This one-pot, three-component reaction offers high atom economy and a straightforward pathway to α-aminonitriles from simple aldehydes, ammonia, and a cyanide source.[2]

Mechanistic Deep Dive: The Chemistry of the Strecker Synthesis

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by an optional hydrolysis to the corresponding α-amino acid.[5][6] For the purpose of this guide, we will focus on the synthesis of the α-aminonitrile precursor.

The reaction is initiated by the reaction of an aldehyde (in this case, 3-pyridinecarboxaldehyde) with ammonia to form an imine intermediate.[7] This step is often facilitated by a mildly acidic environment, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.[5][8] Subsequent dehydration leads to the formation of a protonated imine (an iminium ion), a key electrophilic intermediate.[5][8]

The second crucial step involves the nucleophilic addition of a cyanide ion to the iminium ion.[5][9] This attack on the electrophilic carbon of the iminium ion results in the formation of the stable α-aminonitrile product.[9]

To avoid the use of highly toxic hydrogen cyanide gas, modern protocols often utilize safer cyanide sources like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl), which conveniently serves as both the ammonia source and a mild acid catalyst.[1][3][8]

Experimental Protocol: Synthesis of α-Amino-3-pyridineacetonitrile

This protocol outlines a modified Strecker reaction for the synthesis of α-amino-3-pyridineacetonitrile from 3-pyridinecarboxaldehyde.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3-PyridinecarboxaldehydeC₆H₅NO107.1110.71 g0.10
Sodium Cyanide (NaCN)NaCN49.015.39 g0.11
Ammonium Chloride (NH₄Cl)NH₄Cl53.495.88 g0.11
Methanol (MeOH)CH₃OH32.04100 mL-
Water (H₂O)H₂O18.0250 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Brine (Saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of Cyanide: Avoid acidification of the reaction mixture until all cyanide has been reacted or properly quenched, as this will generate highly toxic hydrogen cyanide gas.

  • General Precautions: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.71 g, 0.10 mol) in methanol (100 mL).

  • Addition of Ammonia and Cyanide Sources: To the stirring solution, add ammonium chloride (5.88 g, 0.11 mol) followed by sodium cyanide (5.39 g, 0.11 mol).

  • Reaction Execution: Add water (50 mL) to the mixture. Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude α-amino-3-pyridineacetonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[1]

3.3. Characterization

The identity and purity of the synthesized α-amino-3-pyridineacetonitrile can be confirmed by various spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizing the Process

4.1. Strecker Synthesis Workflow

Strecker_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Formation Imine Formation 3-Pyridinecarboxaldehyde->Imine Formation Ammonia (from NH4Cl) Ammonia (from NH4Cl) Ammonia (from NH4Cl)->Imine Formation Cyanide (from NaCN) Cyanide (from NaCN) Nucleophilic Attack Nucleophilic Attack Cyanide (from NaCN)->Nucleophilic Attack Imine Formation->Nucleophilic Attack Cyanide Addition Extraction Extraction Nucleophilic Attack->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) alpha-Amino-3-pyridineacetonitrile alpha-Amino-3-pyridineacetonitrile Purification (Chromatography)->alpha-Amino-3-pyridineacetonitrile

Caption: Overall workflow of the Strecker synthesis.

4.2. Simplified Reaction Mechanism

Strecker_Mechanism Aldehyde 3-Pyridinecarboxaldehyde C₅H₄N-CHO Imine Iminium Ion C₅H₄N-CH=NH₂⁺ Aldehyde->Imine + NH₃ - H₂O Aminonitrile α-Amino-3-pyridineacetonitrile C₅H₄N-CH(NH₂)CN Imine->Aminonitrile + CN⁻

Caption: Simplified mechanism of the Strecker reaction.

Trustworthiness and Self-Validation

The protocol described is a well-established and reliable method for the synthesis of α-aminonitriles.[10] To ensure the success and safety of the synthesis, consider the following:

  • Purity of Starting Materials: Use high-purity 3-pyridinecarboxaldehyde as impurities can lead to side reactions and complicate purification.

  • Stoichiometry: Precise measurement of reactants is crucial for optimal yield and minimizing unreacted starting materials.

  • Temperature Control: While the reaction proceeds at room temperature, significant exotherms are not expected. However, for scaled-up reactions, monitoring the internal temperature is advisable.

  • Reaction Monitoring: Regular TLC analysis is essential to determine the reaction endpoint and prevent the formation of degradation products from prolonged reaction times.

  • Thorough Work-up: The washing steps are critical to remove unreacted reagents and by-products, simplifying the final purification.

Conclusion

The Strecker synthesis offers a direct and efficient route to α-amino-3-pyridineacetonitrile. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The versatility and robustness of the Strecker reaction underscore its enduring importance in modern organic synthesis.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (2023, April 19). Retrieved March 7, 2024, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved March 7, 2024, from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved March 7, 2024, from [Link]

  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Retrieved March 7, 2024, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (n.d.). Retrieved March 7, 2024, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). Retrieved March 7, 2024, from [Link]

  • Detailed Overview of Strecker Synthesis | PDF | Amine | Acid - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. (n.d.). Retrieved March 7, 2024, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved March 7, 2024, from [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. (n.d.).
  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Application Notes and Protocols for the Coupling of Methyl 2-amino-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Amino-2-(pyridin-3-yl)acetate Moiety

Methyl 2-amino-2-(pyridin-3-yl)acetate is a versatile and highly valuable building block in modern medicinal chemistry. Its structure, featuring a pyridine ring, a primary amine, and a methyl ester all attached to a single chiral center, makes it a key intermediate in the synthesis of a diverse range of complex molecules. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to form favorable interactions with various biological targets.[1] The primary amino group serves as a critical handle for the introduction of diverse functionalities, most commonly through the formation of robust amide bonds. This allows for the construction of novel chemical entities with potential therapeutic applications, including but not limited to, inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[1]

This guide provides an in-depth exploration of the reaction conditions for the coupling of Methyl 2-amino-2-(pyridin-3-yl)acetate, with a primary focus on N-acylation to form amide bonds. The protocols and insights presented herein are designed to be a robust starting point for researchers, offering a blend of theoretical understanding and practical, field-proven methodologies.

PART 1: Amide Bond Formation: Core Principles and Reagent Selection

The N-acylation of Methyl 2-amino-2-(pyridin-3-yl)acetate is a nucleophilic acyl substitution reaction. The primary amine of the amino acid ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid or an acyl halide.[2] The success of this coupling reaction hinges on the appropriate selection of a coupling reagent and reaction conditions that ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral center.

Choosing Your Coupling Strategy: A Decision Tree

The selection of an appropriate coupling strategy depends on several factors, including the nature of the carboxylic acid coupling partner, the scale of the reaction, and the desired purity of the final product.

G start Start: Select Coupling Strategy acyl_halide Acyl Halide Method start->acyl_halide Simple, robust carboxylic acids carbodiimide Carbodiimide-Mediated Coupling start->carbodiimide Wide substrate scope, cost-effective phosphonium Phosphonium/Aminium Salt Reagents start->phosphonium Difficult couplings, high efficiency acyl_halide_adv Advantages: - High reactivity - Readily available reagents acyl_halide->acyl_halide_adv acyl_halide_disadv Disadvantages: - Harsh conditions - Generation of acidic byproduct acyl_halide->acyl_halide_disadv carbodiimide_adv Advantages: - Mild conditions - Good for sensitive substrates carbodiimide->carbodiimide_adv carbodiimide_disadv Disadvantages: - Potential for racemization - Byproduct removal can be challenging carbodiimide->carbodiimide_disadv phosphonium_adv Advantages: - High coupling efficiency - Low racemization phosphonium->phosphonium_adv phosphonium_disadv Disadvantages: - Higher cost - Stoichiometric byproducts phosphonium->phosphonium_disadv

Caption: A decision tree for selecting an amide coupling strategy.

Common Coupling Reagents: A Comparative Overview

The choice of coupling reagent is critical for a successful reaction. Below is a table summarizing some of the most commonly employed reagents for amide bond formation.

Reagent ClassExamplesKey Features & Considerations
Carbodiimides DCC, DIC, EDC·HClWidely used and cost-effective. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency. EDC and its urea byproduct are water-soluble, simplifying workup.[3]
Phosphonium Salts BOP, PyBOP®, PyAOPHighly efficient and fast-acting, particularly for sterically hindered amino acids. Byproducts of PyBOP® are less hazardous than those of BOP.[3]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUGenerate active esters in situ. HATU is particularly effective for challenging couplings due to the formation of a highly reactive OAt ester.[3]

PART 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: N-Acylation using an Acyl Chloride

This method is suitable for robust carboxylic acids that can be readily converted to their corresponding acyl chlorides.

Reaction Principle: The primary amine of Methyl 2-amino-2-(pyridin-3-yl)acetate directly attacks the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.[2]

G cluster_0 Reaction Setup cluster_1 Acyl Chloride Addition cluster_2 Reaction and Workup A Dissolve Methyl 2-amino-2-(pyridin-3-yl)acetate and Triethylamine in anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride solution dropwise B->C D Warm to RT and stir C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Purify F->G

Caption: Workflow for N-acylation with an acyl chloride.

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-amino-2-(pyridin-3-yl)acetate. Dissolve the starting material in anhydrous DCM.

  • Addition of Base: Add the non-nucleophilic base (e.g., triethylamine) to the solution and stir the mixture at room temperature for 10 minutes.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Carbodiimide-Mediated Amide Coupling

This is a milder and more general method suitable for a wide range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

Reaction Principle: The carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester, which is less prone to racemization.[4]

G cluster_0 Carboxylic Acid Activation cluster_1 Amine Addition cluster_2 Reaction and Workup A Dissolve Carboxylic Acid, EDC, and HOBt in anhydrous DMF B Stir at 0 °C A->B C Add solution of Methyl 2-amino-2-(pyridin-3-yl)acetate and base dropwise B->C D Warm to RT and stir C->D E Dilute with Ethyl Acetate D->E F Wash with citric acid, water, and brine E->F G Purify F->G

Caption: Workflow for carbodiimide-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.1 eq)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 10% citric acid solution

  • Water

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid coupling partner in anhydrous DMF and cool the solution to 0 °C.

  • Activator Addition: Add EDC·HCl and HOBt to the solution. Stir at 0 °C for 30 minutes to form the active ester.[1]

  • Amine Addition: In a separate flask, dissolve Methyl 2-amino-2-(pyridin-3-yl)acetate and a non-nucleophilic base (e.g., NMM or DIPEA) in anhydrous DMF.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% citric acid solution, water, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the resulting crude product via column chromatography or recrystallization.

PART 3: Troubleshooting and Key Considerations

  • Racemization: The chiral center of Methyl 2-amino-2-(pyridin-3-yl)acetate can be susceptible to racemization, especially under harsh basic or acidic conditions. The use of coupling additives like HOBt or employing phosphonium/aminium salt reagents can significantly minimize this risk.

  • Side Reactions: The pyridine nitrogen can potentially be alkylated or acylated under certain conditions. Using mild coupling reagents and controlled reaction temperatures can help to avoid these side reactions.

  • Purification: The basic nature of the pyridine ring can sometimes complicate purification by silica gel chromatography. It may be necessary to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent tailing.

  • Stability of the Methyl Ester: The methyl ester group is generally stable under the described amide coupling conditions. However, prolonged exposure to strong bases or acids should be avoided to prevent hydrolysis.

Conclusion

The coupling of Methyl 2-amino-2-(pyridin-3-yl)acetate is a fundamental transformation for the synthesis of a wide array of biologically active molecules. By understanding the principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize novel compounds for further investigation in drug discovery and development programs. The protocols provided in this guide serve as a solid foundation for these synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)
  • BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • AAPPTEC. Coupling Reagents.
  • Masterson, J. (2018, February 28).
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472145, Methyl 2-amino-2-(pyridin-3-yl)acetate. Retrieved from [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.

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The Strategic Application of Methyl 2-amino-2-(pyridin-3-yl)acetate in Modern Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-2-(pyridin-3-yl)acetate stands as a pivotal building block in contemporary medicinal chemistry, offering a unique convergence of a bioisosteric pyridine ring and a versatile amino acid framework. This guide provides an in-depth exploration of its strategic application in the design and synthesis of novel heterocyclic drug candidates. We will delve into the underlying principles of pyridinyl scaffolds as phenyl bioisosteres, detailed synthetic protocols for leveraging the reactivity of this key intermediate, and its application in constructing diverse and medicinally relevant heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable synthon.

Introduction: The Significance of the Pyridin-3-yl Glycine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, frequently employed as a bioisosteric replacement for a phenyl group.[1][2][3] This "phenyl-to-pyridyl switch" can profoundly influence a molecule's pharmacological profile by introducing a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to enhanced target binding affinity and improved physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, the pyridin-3-yl motif offers a distinct vector for interaction that is often sought after in lead optimization campaigns.

Methyl 2-amino-2-(pyridin-3-yl)acetate, a derivative of pyridin-3-yl glycine, provides a readily accessible and highly versatile starting point for incorporating this valuable pharmacophore. Its structure combines the advantageous properties of the pyridine ring with the synthetic utility of an α-amino ester, enabling a wide array of chemical transformations to construct complex heterocyclic systems.

Physicochemical Properties and Synthesis of the Starting Material

A thorough understanding of the starting material is fundamental to its effective application.

Table 1: Physicochemical Properties of Methyl 2-amino-2-(pyridin-3-yl)acetate

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

The synthesis of the parent α-aminonitrile, 2-amino-2-(pyridin-3-yl)acetonitrile, is typically achieved through a modified Strecker reaction.[4][5] This well-established method provides a reliable route to the key precursor of our title compound.

Protocol 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile (Free Base)

This protocol outlines a modified Strecker synthesis, a robust method for preparing α-aminonitriles.[5]

Materials:

  • Pyridine-3-carboxaldehyde

  • Anhydrous Methanol (MeOH)

  • Ammonia in Methanol (e.g., 7N)

  • Ammonium Chloride (NH₄Cl)

  • Trimethylsilyl cyanide (TMSCN)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine pyridine-3-carboxaldehyde and anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Ammonia and Cyanide Addition: Add a solution of ammonia in methanol and ammonium chloride to the reaction mixture. Cool the flask in an ice bath.

  • TMSCN Addition: Slowly add trimethylsilyl cyanide to the cooled and vigorously stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

The subsequent hydrolysis of the nitrile and esterification of the resulting carboxylic acid to yield methyl 2-amino-2-(pyridin-3-yl)acetate can be achieved through standard synthetic procedures.

Application in Heterocyclic Synthesis: Key Protocols

The true utility of methyl 2-amino-2-(pyridin-3-yl)acetate lies in its ability to serve as a linchpin for the construction of diverse heterocyclic scaffolds. The primary amino group and the ester functionality provide two orthogonal points for chemical modification.

Synthesis of Substituted Pyrimidines

The pyridin-3-yl pyrimidine core is a recognized pharmacophore in the development of kinase inhibitors and other anticancer agents.[6][7][8]

Workflow for Pyridin-3-yl Pyrimidine Synthesis

G A Methyl 2-amino-2-(pyridin-3-yl)acetate C Condensation/Cyclization A->C B Guanidine Derivative B->C D Substituted Pyridin-3-yl Pyrimidine C->D Formation of Pyrimidine Ring

Caption: General workflow for pyridin-3-yl pyrimidine synthesis.

Protocol 2: Synthesis of a 2-Amino-4-(pyridin-3-yl)pyrimidine Derivative

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Starting Materials: To this solution, add methyl 2-amino-2-(pyridin-3-yl)acetate and guanidine hydrochloride.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials.[9][10][11] Methyl 2-amino-2-(pyridin-3-yl)acetate is an excellent substrate for the Ugi five-center-four-component reaction (U-5C-4CR).[12]

Ugi Reaction Workflow

G cluster_0 Reactants A Methyl 2-amino-2-(pyridin-3-yl)acetate (Amine & Carboxylic Acid component) D Ugi 5C-4CR A->D B Aldehyde or Ketone B->D C Isocyanide C->D E Complex Peptidomimetic Scaffold D->E Formation of α-acylamino amide

Caption: Ugi 5C-4CR workflow utilizing the bifunctional nature of the starting material.

Protocol 3: Ugi Five-Center-Four-Component Reaction

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a vial, dissolve methyl 2-amino-2-(pyridin-3-yl)acetate in methanol.

  • Addition of Reactants: To this solution, add the aldehyde or ketone, followed by the isocyanide.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired peptidomimetic.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals.[13][14] While the classic reaction involves a β-arylethylamine, modifications allow for the use of α-amino esters like methyl 2-amino-2-(pyridin-3-yl)acetate, particularly after conversion to the corresponding amino alcohol.

Pictet-Spengler Reaction Logic

G A Methyl 2-amino-2-(pyridin-3-yl)acetate B Reduction to Amino Alcohol A->B e.g., LiAlH₄ D Pictet-Spengler Cyclization B->D C Aldehyde or Ketone C->D E Tetrahydro-γ-carboline Derivative D->E Acid-catalyzed

Caption: Synthetic strategy for tetrahydro-γ-carbolines via a Pictet-Spengler reaction.

Applications in Drug Discovery: Case Studies

The heterocyclic scaffolds derived from methyl 2-amino-2-(pyridin-3-yl)acetate have been explored in various therapeutic areas.

Table 2: Examples of Biologically Active Scaffolds

Heterocyclic ScaffoldTherapeutic AreaRationale for Pyridin-3-yl Moiety
Pyridin-3-yl Pyrimidines Oncology (e.g., Bcr-Abl inhibitors)The pyridine nitrogen can form crucial hydrogen bonds within the kinase hinge region, enhancing binding affinity.[6]
3-(Pyridine-3-yl)-2-Oxazolidinones AntibacterialThe pyridine ring can improve the overall physicochemical properties and contribute to target engagement.[15][16]
Thiadiazole Derivatives Anticancer, AntibacterialThe pyridine moiety can modulate the electronic properties of the thiadiazole ring system and provide an additional point of interaction with biological targets.[17]

Conclusion

Methyl 2-amino-2-(pyridin-3-yl)acetate is a strategically important building block in modern medicinal chemistry. Its dual functionality as both a pyridine-containing bioisostere and a versatile α-amino acid derivative provides a powerful platform for the synthesis of a wide range of complex heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate the breadth of its applicability and underscore its value for researchers and scientists engaged in the design and development of novel therapeutics. The continued exploration of this synthon is expected to yield new and innovative drug candidates across multiple therapeutic areas.

References

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. 2023. Available from: [Link]

  • Subbaiah, M.A.M., & Meanwell, N.A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. 2020. Available from: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. 2025. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • The Pictet-Spengler Reaction. Available from: [Link]

  • Sandoo. 2-(Methylamino)Pyridin-3-Yl)Methyl 2-((Tert-Butoxycarbonyl)(Methyl)Amino)Acetate. Available from: [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings.
  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
  • Sandoo. 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. Available from: [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. 2014. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. 2022. Available from: [Link]

  • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium.
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - ark
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. ChemRxiv.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. Benchchem.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. 2022.
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
  • Heterocycles from amino acids. A novel synthetic approach for imidazo[1,5‐a]pyridines and imidazo[1,5‐a]quinolines.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Heterocycles in Medicinal Chemistry II. PMC. 2024.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. 2023.

Sources

Application Notes & Protocols for the Scalable Synthesis of Chiral 3-Pyridylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Chiral 3-pyridylglycine and its derivatives are pivotal non-proteinogenic amino acid building blocks in modern drug discovery and development. Their incorporation into pharmaceutical candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. However, their synthesis, particularly on a scalable and enantiomerically pure basis, presents considerable challenges due to the electronic nature of the pyridine ring and the need for precise stereocontrol at the α-carbon. This guide provides an in-depth analysis of scalable synthetic strategies, focusing on catalytic asymmetric methodologies that offer high efficiency, atom economy, and operational simplicity. We present detailed protocols for asymmetric hydrogenation and the asymmetric Strecker reaction, offering field-proven insights into experimental design, execution, and troubleshooting for researchers in pharmaceutical and process chemistry.

Strategic Imperatives in Synthesizing 3-Pyridylglycines

The primary challenge in synthesizing chiral α-amino acids is the enantioselective formation of the Cα-stereocenter. For 3-pyridylglycine derivatives, this is compounded by the pyridine moiety, which can influence catalyst activity and reaction pathways. An ideal scalable synthesis must be:

  • Highly Enantioselective: Achieving enantiomeric excess (ee) >98% is often a prerequisite for pharmaceutical applications.

  • High-Yielding & Atom-Economical: Minimizing waste and maximizing output is critical for industrial viability.

  • Operationally Simple & Safe: The process should avoid hazardous reagents (where possible) and complex, cryogenic setups.

  • Robust & Reproducible: The reaction must perform consistently on scales ranging from grams to multi-kilograms.

Three dominant strategies have emerged as the most viable for achieving these goals: Asymmetric Hydrogenation, Catalytic Asymmetric Strecker Reaction, and Biocatalysis. This guide will focus on the first two, as they represent highly versatile and widely implemented chemical approaches.

Core Strategy 1: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamine or imine precursor is one of the most powerful and direct methods for synthesizing chiral amines and their derivatives.[1][2] The strategy relies on a chiral transition-metal catalyst (typically Rhodium or Iridium-based) to deliver hydrogen across a C=N or C=C bond with high facial selectivity.

Causality of the Approach: The key to success lies in the formation of a transient pyridinium salt or a related activated species. Direct hydrogenation of the neutral pyridine ring is challenging. By forming a pyridinium salt, the aromatic system is activated towards reduction.[3][4] The choice of catalyst and the presence of additives are critical to prevent unwanted side reactions and ensure high stereoselectivity.[3][4]

Workflow for Asymmetric Hydrogenation

The overall process involves the preparation of a suitable prochiral precursor, followed by the key asymmetric hydrogenation step and subsequent deprotection to yield the final product.

G cluster_0 Precursor Synthesis cluster_1 Core Asymmetric Reaction cluster_2 Product Isolation A 3-Pyridinecarboxaldehyde C Prochiral Imine Precursor A->C B Amine Source (e.g., Benzylamine) B->C D Pyridinium Salt Formation (e.g., with Benzyl Bromide) C->D E Asymmetric Hydrogenation (H₂, Chiral Rh/Ir Catalyst) D->E High ee Control F Protected 3-Pyridylglycine Derivative E->F G Deprotection (e.g., Hydrogenolysis) F->G H Final Chiral 3-Pyridylglycine G->H

Caption: General workflow for the asymmetric hydrogenation approach.

Protocol 2.1: Rh-Catalyzed Asymmetric Hydrogenation of an N-Benzyl Pyridinium Salt

This protocol is adapted from methodologies demonstrating high enantioselectivity through the use of an organic base to suppress racemization pathways.[3][4]

Materials & Equipment:

  • High-pressure autoclave or hydrogenation reactor

  • N-benzyl-3-(pyridin-3-yl)methanimine (prepared via condensation of 3-pyridinecarboxaldehyde and benzylamine)

  • Benzyl bromide

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R,S)-t-Bu-JosiPhos (or other suitable chiral ligand)

  • Triethylamine (Et₃N), distilled

  • Anhydrous, degassed solvents (e.g., THF/Methanol mixture)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Pyridinium Salt Formation (In Situ):

    • In a suitable flask under an inert atmosphere (Argon or Nitrogen), dissolve N-benzyl-3-(pyridin-3-yl)methanimine (1.0 eq) in a 1:1 mixture of anhydrous THF/MeOH (approx. 0.1 M concentration).

    • Add benzyl bromide (1.05 eq) and stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete formation of the pyridinium salt.

  • Catalyst Preparation:

    • In a separate Schlenk tube or in a glovebox, charge [Rh(COD)Cl]₂ (0.005 eq, 0.5 mol%) and the chiral ligand (e.g., JosiPhos, 0.011 eq, 1.1 mol%).

    • Add a small amount of degassed solvent and stir for 20-30 minutes to allow for catalyst pre-formation.

  • Asymmetric Hydrogenation:

    • Transfer the solution containing the pyridinium salt to the hydrogenation reactor.

    • Add triethylamine (Et₃N) (5.0 eq). Causality Note: The addition of a bulky, non-coordinating base is critical. It scavenges the bromide counter-ion and any trace acid, preventing the formation of an achiral enamine intermediate that can lead to a racemic product.[3]

    • Transfer the pre-formed catalyst solution to the reactor via cannula.

    • Seal the reactor, purge several times with hydrogen gas, and then pressurize to 50 bar H₂.

    • Heat the reaction to 50 °C and stir vigorously for 12-24 hours. Monitor reaction progress by taking aliquots (if possible) for LC-MS analysis.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel to yield the protected chiral piperidine derivative.

  • Deprotection (if required):

    • The N-benzyl group can be removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂) to yield the secondary amine, which can then be further functionalized or used directly.

Data & Expected Outcomes:

Catalyst SystemSubstratePressure (bar)Temp (°C)Yield (%)ee (%)Reference
Rh-JosiPhosN-benzyl-3-phenylpyridinium5050HighUp to 90%[3][4]
Ir-SegPhos2-aryl-3-phthalimidopyridinium806092%>99%[5]

Troubleshooting:

  • Low Enantioselectivity: Ensure the absence of acid impurities. Re-distill the Et₃N and use freshly degassed, anhydrous solvents. The ligand-to-metal ratio can also be optimized.

  • Slow or Incomplete Reaction: Catalyst deactivation may have occurred. Ensure all components are handled under a strict inert atmosphere. Increase catalyst loading or reaction time/pressure if necessary.

Core Strategy 2: Catalytic Asymmetric Strecker Reaction

The Strecker reaction is a classic, highly versatile method for synthesizing α-amino acids.[6] The asymmetric variant uses a chiral catalyst to control the addition of a cyanide source to an imine, setting the crucial α-stereocenter. Its scalability is attractive because it often uses simple, readily available starting materials.

Causality of the Approach: The catalyst, typically a chiral Lewis acid or a hydrogen-bond donor like a thiourea derivative, coordinates to the imine substrate.[6][7] This coordination activates the imine for nucleophilic attack and simultaneously shields one of its enantiotopic faces, directing the incoming cyanide nucleophile to the other face with high selectivity. The development of robust catalysts that are compatible with safe, practical cyanide sources (like aqueous sodium cyanide) has been a major breakthrough for large-scale applications.[6]

G Start 3-Pyridinecarboxaldehyde + Amine (e.g., PMP-NH₂) Imine In Situ Imine Formation Start->Imine Complex Chiral Catalyst-Imine Complex Imine->Complex Catalyst Chiral Catalyst (e.g., Amido-Thiourea) Catalyst->Complex Aminonitrile Enantioselective Hydrocyanation (Key Stereocenter Formation) Complex->Aminonitrile Facial Blockage Cyanide Cyanide Source (e.g., NaCN/AcOH) Cyanide->Aminonitrile Hydrolysis Nitrile Hydrolysis (e.g., HCl, heat) Aminonitrile->Hydrolysis Product Chiral 3-Pyridylglycine Hydrolysis->Product

Caption: Key steps in the catalytic asymmetric Strecker synthesis.

Protocol 3.1: Thiourea-Catalyzed Asymmetric Strecker Reaction

This protocol is based on robust methodologies developed for scalable synthesis using safe cyanide sources.[6]

Materials & Equipment:

  • 3-Pyridinecarboxaldehyde

  • p-Methoxyaniline (PMP-NH₂)

  • Chiral amido-thiourea catalyst (e.g., catalyst 4e as described by Jacobsen et al.[6])

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid (AcOH)

  • Toluene, Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Imine Formation and Hydrocyanation:

    • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in toluene (approx. 0.5 M), add p-methoxyaniline (1.0 eq) and the chiral amido-thiourea catalyst (0.01 eq, 1 mol%).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • In a separate flask, prepare a solution of sodium cyanide (1.5 eq) and acetic acid (1.5 eq) in methanol. Safety Note: This generates HCN in situ. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Cool the imine solution to 0 °C and add the NaCN/AcOH solution dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Isolation of α-Aminonitrile:

    • Upon completion, quench the reaction by carefully adding it to a stirred, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude α-aminonitrile can often be carried forward without further purification.

  • Nitrile Hydrolysis:

    • Add concentrated HCl to the crude aminonitrile.

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, or until hydrolysis is complete. Causality Note: This step hydrolyzes the nitrile to a carboxylic acid and cleaves the PMP protecting group.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

    • The resulting product is the hydrochloride salt of 3-pyridylglycine. It can be purified by recrystallization or by using ion-exchange chromatography.

Data & Expected Outcomes:

Catalyst TypeCyanide SourceTemp (°C)Typical Yield (%)Typical ee (%)Reference
Chiral ThioureaNaCN / AcOH070-90%90-99%[6]
Chiral ZirconiumHCN or Bu₃SnCN-20 to 085-98%91-98%[7]

Troubleshooting:

  • Low Yield: Incomplete imine formation can be an issue. Adding a mild dehydrating agent like MgSO₄ during imine formation can be beneficial. Ensure the hydrolysis step goes to completion.

  • Racemization: Partial racemization can occur during nitrile hydrolysis if conditions are too harsh or prolonged. Careful monitoring of the hydrolysis step is recommended. Using alternative, milder hydrolysis conditions can be explored if this is a persistent issue.

Conclusion and Scalability Outlook

Both catalytic asymmetric hydrogenation and the asymmetric Strecker reaction provide robust, scalable, and highly enantioselective routes to chiral 3-pyridylglycine derivatives.

  • Asymmetric Hydrogenation offers high atom economy and often utilizes well-established catalyst systems. The key to its scalability is the control of reaction conditions to prevent racemization, particularly through the strategic use of additives like organic bases.[3][4]

  • The Asymmetric Strecker Reaction provides exceptional versatility and a direct route from simple aldehydes. The development of air- and moisture-stable organocatalysts that are compatible with practical, safe cyanide sources has made this method particularly attractive for industrial-scale synthesis.[6]

The choice between these methods will depend on factors such as starting material availability, cost of the catalyst, and specific functional group tolerance required for the target derivative. For many applications, the operational simplicity and safety profile of modern Strecker protocols make them a preferred choice for large-scale production.

References

  • Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Google Books.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PubMed Central (PMC). [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

  • Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]

  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. PubMed. [Link]

Sources

Reagents for N-protection of Methyl 2-amino-2-(pyridin-3-yl)acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Protection in the Synthesis of Pyridyl Amino Acid Derivatives

Methyl 2-amino-2-(pyridin-3-yl)acetate is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The presence of a primary amino group, a methyl ester, and a basic pyridine ring within the same molecule presents a unique set of challenges and opportunities for synthetic chemists. Selective N-protection is a critical first step in most synthetic routes involving this intermediate, as it prevents unwanted side reactions of the nucleophilic amino group and allows for the controlled manipulation of other functional groups.

This application note provides a detailed guide to the most common and effective reagents for the N-protection of methyl 2-amino-2-(pyridin-3-yl)acetate. We will delve into the practical and mechanistic considerations for the use of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The protocols and discussions are tailored to address the specific challenges posed by the pyridyl moiety, ensuring high yields and purity of the desired N-protected products.

The Challenge: Chemoselectivity in the Presence of a Pyridine Ring

The primary challenge in the N-protection of methyl 2-amino-2-(pyridin-3-yl)acetate is achieving high chemoselectivity for the amino group over the basic nitrogen of the pyridine ring. The use of strong bases or highly reactive acylating agents can lead to undesired side reactions, such as quaternization of the pyridine nitrogen. Therefore, the choice of protecting group, reagents, and reaction conditions is paramount to success.

I. The tert-Butyloxycarbonyl (Boc) Group: A Robust and Versatile Choice

The Boc group is one ofthe most widely used amine protecting groups due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1] For the N-protection of methyl 2-amino-2-(pyridin-3-yl)acetate, the use of di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice.

Reaction Mechanism: Nucleophilic Acylation

The protection reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of (Boc)₂O. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity.

Detailed Experimental Protocol: N-Boc Protection

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq.) in anhydrous DCM or THF (0.2 M).

  • Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature. The use of a non-nucleophilic base is crucial to prevent quaternization of the pyridine ring.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-Boc-protected product, which can be further purified by column chromatography on silica gel if necessary.

Critical Parameters and Troubleshooting
  • Choice of Base: The use of a hindered, non-nucleophilic base like Et₃N or DIPEA is essential to minimize the risk of pyridine quaternization.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are recommended to prevent hydrolysis of the ester and the (Boc)₂O.

  • Incomplete Reaction: If the reaction is sluggish, gentle heating (40 °C) can be applied. However, this may also increase the risk of side reactions.

Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent.[]

Protocol: Boc Deprotection

  • Dissolve the N-Boc-protected methyl 2-amino-2-(pyridin-3-yl)acetate in DCM (0.1 M).

  • Add an equal volume of TFA and stir the solution at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

II. The Benzyloxycarbonyl (Cbz) Group: Orthogonal Protection and Catalytic Deprotection

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide synthesis.[3] It offers orthogonality to the Boc group, as it is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[4]

Reaction Mechanism: Schotten-Baumann Conditions

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous basic solution.[3] The base neutralizes the HCl byproduct of the reaction.

Detailed Experimental Protocol: N-Cbz Protection

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq.) in a mixture of dioxane (or THF) and water (1:1, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq.) and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-protected product.

Critical Parameters and Troubleshooting
  • pH Control: Maintaining a basic pH during the acylation is crucial for the reaction to proceed and to neutralize the generated HCl.[5]

  • Temperature Control: The reaction is exothermic, and keeping the temperature low during the addition of Cbz-Cl minimizes side reactions.

  • Aqueous Work-up: The aqueous work-up is necessary to remove the inorganic salts and any water-soluble byproducts.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the hydrogen source.[3][4]

Protocol: Cbz Deprotection

  • Dissolve the N-Cbz-protected methyl 2-amino-2-(pyridin-3-yl)acetate in methanol or ethanol (0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection for Orthogonal Strategies

The Fmoc group is a key component of modern solid-phase peptide synthesis due to its lability under mild basic conditions, which is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6][7]

Reaction Mechanism: Base-Mediated Acylation

Similar to Boc and Cbz protection, the Fmoc group is typically introduced using an activated form, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a base.[6]

Detailed Experimental Protocol: N-Fmoc Protection

Materials:

  • Methyl 2-amino-2-(pyridin-3-yl)acetate

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetonitrile

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq.) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution (1:1, 0.2 M).

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Stir the reaction for 4-6 hours and monitor by TLC.

  • Once the reaction is complete, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc-protected product.

Critical Parameters and Troubleshooting
  • Reagent Choice: Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[8]

  • Reaction Time: The reaction may be slower than with Boc₂O or Cbz-Cl, so longer reaction times may be necessary.

Deprotection of the Fmoc Group

The Fmoc group is cleaved by a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine in DMF.[8]

Protocol: Fmoc Deprotection

  • Dissolve the N-Fmoc-protected methyl 2-amino-2-(pyridin-3-yl)acetate in DMF (0.1 M).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, the product can often be used directly in the next step after removal of the volatile components under high vacuum, or it can be isolated by precipitation with diethyl ether.

Comparative Summary of N-Protecting Groups

Protecting GroupReagentProtection ConditionsDeprotection ConditionsOrthogonalityKey Considerations
Boc (Boc)₂OMildly basic (Et₃N, DIPEA), aprotic solventAcidic (TFA, HCl)Orthogonal to Cbz and FmocRobust and widely applicable.
Cbz Cbz-ClAqueous base (Na₂CO₃, NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc and FmocDeprotection is clean; catalyst can be pyrophoric.
Fmoc Fmoc-OSuAqueous base (NaHCO₃)Mildly basic (20% Piperidine in DMF)Orthogonal to Boc and CbzIdeal for solid-phase synthesis; base-labile.

Visualizing the Workflows

N_Protection_Workflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection start_Boc Methyl 2-amino-2-(pyridin-3-yl)acetate reagents_Boc (Boc)₂O, Et₃N DCM, rt start_Boc->reagents_Boc Protection product_Boc N-Boc Protected Product reagents_Boc->product_Boc deprotection_Boc TFA, DCM product_Boc->deprotection_Boc Deprotection deprotected_Boc Deprotected Amine deprotection_Boc->deprotected_Boc start_Cbz Methyl 2-amino-2-(pyridin-3-yl)acetate reagents_Cbz Cbz-Cl, Na₂CO₃ Dioxane/H₂O, 0°C to rt start_Cbz->reagents_Cbz Protection product_Cbz N-Cbz Protected Product reagents_Cbz->product_Cbz deprotection_Cbz H₂, Pd/C, MeOH product_Cbz->deprotection_Cbz Deprotection deprotected_Cbz Deprotected Amine deprotection_Cbz->deprotected_Cbz start_Fmoc Methyl 2-amino-2-(pyridin-3-yl)acetate reagents_Fmoc Fmoc-OSu, NaHCO₃ Dioxane/H₂O, rt start_Fmoc->reagents_Fmoc Protection product_Fmoc N-Fmoc Protected Product reagents_Fmoc->product_Fmoc deprotection_Fmoc 20% Piperidine/DMF product_Fmoc->deprotection_Fmoc Deprotection deprotected_Fmoc Deprotected Amine deprotection_Fmoc->deprotected_Fmoc

Caption: Workflow for N-protection and deprotection.

Conclusion

The selection of an appropriate N-protecting group for methyl 2-amino-2-(pyridin-3-yl)acetate is a critical decision that will influence the overall success of a synthetic strategy. The Boc, Cbz, and Fmoc groups each offer distinct advantages and are amenable to the selective protection of this valuable building block. By carefully considering the reaction conditions, particularly the choice of base and solvent, researchers can achieve high yields of the desired N-protected products while minimizing side reactions. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for scientists working in drug discovery and development.

References

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl 2-amino-2-(pyridin-3-yl)acetate during hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during late-stage deprotections.

This guide specifically addresses a notoriously difficult transformation: the hydrolysis of Methyl 2-amino-2-(pyridin-3-yl)acetate (a 3-pyridylglycine derivative) without inducing racemization. Below, you will find an in-depth mechanistic breakdown, validated troubleshooting workflows, and step-by-step protocols designed to preserve enantiomeric excess (ee%).

Core Troubleshooting & FAQs

Q1: Why does Methyl 2-amino-2-(pyridin-3-yl)acetate racemize so rapidly under standard basic hydrolysis (e.g., NaOH/MeOH)? The Causality: The racemization of pyridylglycine derivatives is driven by the extreme acidity of the


-proton[1]. In a standard amino acid, the 

-proton has a high pKa (~29). However, in Methyl 2-amino-2-(pyridin-3-yl)acetate, this proton is sandwiched between three electron-withdrawing groups: the ester carbonyl (resonance stabilization), the

-amino group (inductive effect), and the 3-pyridyl ring (strong inductive and resonance electron withdrawal).

When exposed to standard hydroxide bases, the base rapidly abstracts this


-proton, generating a planar, achiral enolate intermediate. Upon reprotonation by the solvent, the proton can attack from either the Re or Si face with equal probability, resulting in a 50/50 racemic mixture.

G A Methyl 2-amino-2-(pyridin-3-yl)acetate (Enantiopure) B Base Addition (e.g., NaOH, LiOH) A->B C Planar Enolate Intermediate (Loss of Stereocenter) B->C Abstraction of highly acidic α-proton D Non-selective Reprotonation C->D E Racemic Mixture (50% L, 50% D) D->E

Diagram 1: Base-catalyzed enolization and racemization pathway of pyridylglycine esters.

Q2: If standard bases fail, what is the most reliable chemical method to hydrolyze this ester? The Solution: The use of Trimethyltin hydroxide (Me


SnOH) . Originally popularized by Nicolaou et al., this mild organotin reagent acts as a highly selective nucleophile that attacks the ester carbonyl without acting as a Brønsted base strong enough to abstract the 

-proton[2]. This method is highly effective for epimerization-prone substrates and is fully compatible with Fmoc and Boc protecting groups[3].

Q3: Can I use enzymatic hydrolysis for this unnatural amino acid ester? The Solution: Yes. Biocatalysis using esterases or lipases, such as Porcine Pancreatic Lipase (PPL) , is an elegant solution[4]. Enzymes operate at near-neutral pH (7.0–7.5), completely avoiding the harsh alkaline conditions that drive enolization. Furthermore, the chiral environment of the enzyme's active site ensures that even if a racemic mixture is fed into the reaction, only one enantiomer is typically hydrolyzed (kinetic resolution), or if an enantiopure substrate is used, it is hydrolyzed with 100% stereoretention.

Q4: Is acidic hydrolysis a viable alternative? The Solution: Yes, provided your molecule lacks acid-labile protecting groups (like Boc or t-Bu esters). Boiling the ester in 6M HCl protonates both the pyridine nitrogen and the


-amino group. This creates a doubly cationic species. The intense electrostatic repulsion makes the formation of an electron-rich enolate intermediate thermodynamically highly unfavorable, thus preserving the stereocenter.

Method Selection Workflow

Use the following decision tree to determine the optimal hydrolysis strategy for your specific synthetic intermediate.

Workflow Start Hydrolysis of Pyridylglycine Ester Q1 Are acid-labile protecting groups present? (e.g., Boc) Start->Q1 Acid Acidic Hydrolysis (6M HCl, 100°C) Q1->Acid No Q2 Is strict stereoretention critical at large scale? Q1->Q2 Yes Enz Enzymatic Hydrolysis (PPL or Alcalase, pH 7.5) Q2->Enz Yes (Biocatalysis) Tin Mild Organotin Hydrolysis (Me3SnOH, DCE, 70°C) Q2->Tin No (Lab scale)

Diagram 2: Workflow for selecting the optimal racemization-free hydrolysis method.

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. Always perform a baseline chiral HPLC analysis of your starting material against a known racemic standard before beginning.

Protocol A: Mild Organotin Hydrolysis (Me SnOH)[2][3]

Best for: Lab-scale synthesis, complex intermediates with multiple protecting groups.

  • Preparation: Dissolve enantiopure Methyl 2-amino-2-(pyridin-3-yl)acetate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (Me

    
    SnOH) (3.0 to 5.0 eq) in one portion. Caution: Organotin compounds are highly toxic; perform strictly in a fume hood.
    
  • Reaction: Heat the mixture to 70°C under an inert argon atmosphere.

  • In-Process Control: Monitor the reaction via LC-MS or TLC. The reaction typically reaches completion within 4–8 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with a mild aqueous phosphate buffer (pH 4-5) to remove tin byproducts.

  • Validation: Analyze the isolated carboxylic acid via chiral HPLC to confirm >99% ee retention.

Protocol B: Enzymatic Hydrolysis (Porcine Pancreatic Lipase)[4]

Best for: Scale-up, green chemistry, extreme stereochemical sensitivity.

  • Preparation: Suspend the ester (1.0 eq) in a 0.1 M sodium phosphate buffer (pH 7.5). If the substrate is highly insoluble, add up to 10% v/v of a co-solvent like DMSO or tert-butanol.

  • Enzyme Addition: Add crude Porcine Pancreatic Lipase (PPL) (typically 10-20% w/w relative to the substrate).

  • Reaction: Stir the suspension gently at 37°C.

  • In-Process Control (Critical): As the ester hydrolyzes, acid is produced, which will lower the pH and halt enzyme activity. Use an automated pH-stat titrator to continuously add 0.1 M NaOH dropwise, maintaining the pH strictly at 7.5.

  • Workup: Once base consumption ceases, filter the mixture through a pad of Celite to remove the enzyme. Carefully adjust the aqueous filtrate to the isoelectric point of the pyridylglycine derivative (approx. pH 5.5) and lyophilize, or purify via ion-exchange chromatography.

Protocol C: Acidic Hydrolysis (Electrostatic Protection)

Best for: Unprotected amino acid esters, robust molecules.

  • Preparation: Suspend the ester in 6M aqueous HCl (approx. 10 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours.

  • Workup: Cool to room temperature. Remove the aqueous acid under reduced pressure (rotary evaporation followed by high vacuum) to yield the 2-amino-2-(pyridin-3-yl)acetic acid dihydrochloride salt.

  • Validation: Confirm product identity by NMR (D

    
    O) and stereochemical integrity by derivatization and chiral GC/HPLC.
    

Quantitative Data Comparison

The table below summarizes the expected performance metrics of each hydrolysis method based on field data for highly acidic


-proton substrates.
Hydrolysis MethodReagents / ConditionsExpected Yield (%)Expected ee% RetentionScalabilityPrimary Limitation
Standard Basic NaOH, MeOH/H

O, 25°C
85 - 95%< 10% (Complete Racemization) HighDestroys stereocenter
Organotin Me

SnOH, DCE, 70°C
75 - 85%> 98% Low/MediumToxicity of tin reagents
Enzymatic PPL, Buffer pH 7.5, 37°C80 - 90%> 99% HighSubstrate solubility limits
Acidic 6M HCl, 100°C90 - 95%> 95% HighCleaves Boc/t-Bu groups

References

  • Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters ResearchGate URL
  • Enantioselective Total Synthesis of (+)-Lyngbyabellin M (Application of Me3SnOH)
  • Total Syntheses of Cyclomarin and Metamarin Natural Products (Application of Me3SnOH)
  • Synthesis of metal-binding amino acids (Mechanistic insights on pyridylglycine instability)

Sources

Technical Support Center: Synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Methyl 2-amino-2-(pyridin-3-yl)acetate (also known as 3-pyridylglycine methyl ester).

Synthesizing this molecule from its precursor, 2-amino-2-(pyridin-3-yl)acetic acid [1], presents unique challenges compared to standard aliphatic or phenyl-substituted amino acids. The presence of the basic pyridine ring, the zwitterionic nature of the starting material, and the high acidity of the


-proton demand precise control over reaction conditions and workup procedures.

Synthetic Workflow & Mechanistic Pathway

The most robust method for this transformation is the thionyl chloride (


) mediated esterification in anhydrous methanol. This route inherently protects the sensitive 

-amino group and the pyridine ring by isolating the final product as a stable dihydrochloride salt [2].

SynthesisWorkflow SM 2-amino-2-(pyridin-3-yl)acetic acid (Zwitterion, Insoluble) Activation Activation & Protonation (SOCl2 in MeOH, 0°C) SM->Activation Intermediate Acyl Chloride / Sulfite Intermediate (Soluble) Activation->Intermediate Esterification Esterification (Reflux, 65°C) Intermediate->Esterification Workup Solvent Evaporation & Trituration (Avoid Aqueous Base) Esterification->Workup Product Methyl 2-amino-2-(pyridin-3-yl)acetate Dihydrochloride (High Yield) Workup->Product

Workflow for the synthesis of methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride.

Quantitative Data: Esterification Method Comparison

Selecting the right esterification method is critical for maximizing yield and minimizing racemization. The table below summarizes the empirical data for three common approaches.

Esterification MethodReagentsEquivalents NeededTypical YieldRacemization RiskWorkup Strategy
Thionyl Chloride (Optimal)

/ MeOH
>2.5 eq

85–95%Low (Maintained acidic)Evaporation / Ether Trituration
Trimethylsilyl Chloride TMSCl / MeOH>3.0 eq TMSCl80–90%Very LowEvaporation / Trituration
Fischer Esterification

/ MeOH
Catalytic to 1 eq<40%High (Extended reflux)Aqueous Neutralization (High loss)

Troubleshooting & FAQs

Q1: My starting material, 2-amino-2-(pyridin-3-yl)acetic acid, is completely insoluble in methanol. How do I initiate the reaction?

Causality & Solution: The starting material exists as a tightly bound zwitterion (internal salt between the carboxylic acid and the


-amino group) [1]. Furthermore, the pyridine nitrogen forms intermolecular hydrogen bonds.
To break this network, you must add the first equivalent of 

at 0 °C before expecting dissolution. The

reacts with methanol to generate HCl in situ, which protonates both the pyridine ring and the

-amino group. Once fully protonated, the zwitterionic network collapses, and the material will smoothly dissolve into the methanolic solution, allowing the subsequent equivalents of

to form the reactive acyl chloride intermediate.
Q2: I am losing over 50% of my product during the aqueous workup. What is going wrong?

Causality & Solution:


-Amino esters are highly sensitive to base-catalyzed hydrolysis. If you are using an aqueous base (like 

or

) to neutralize the reaction and extract the free base, the ester is likely hydrolyzing back to the starting material in the aqueous layer. The self-validating fix: Abandon the aqueous workup. The protocol provided below isolates the product exclusively as the dihydrochloride salt (CAS 1456506-89-0) [2] by evaporating the volatile components (MeOH, unreacted

,

, and HCl) and triturating the residue with an anti-solvent (diethyl ether). This guarantees 0% loss to aqueous hydrolysis.
Q3: LC-MS shows a significant side-product with a mass corresponding to . What is this?

Causality & Solution: You are observing the formation of a diketopiperazine (DKP) . When the


-amino ester is allowed to exist as a free base (especially at room temperature or higher), two molecules will undergo intermolecular condensation, ejecting two molecules of methanol to form a stable 6-membered DKP ring.
To prevent this, the molecule must be strictly maintained as a dihydrochloride salt. If your downstream application requires the free base, generate it in situ immediately prior to your next coupling step by adding a non-nucleophilic base (e.g., DIPEA) at 0 °C.
Q4: Can I use Trimethylsilyl Chloride (TMSCl) instead of Thionyl Chloride for a milder reaction?

Causality & Solution: Yes. TMSCl in methanol is a highly effective, milder alternative for amino acid esterification [3]. Because the pyridine ring acts as an acid scavenger, you must use at least 3.0 to 3.5 equivalents of TMSCl . The reaction relies on the generation of anhydrous HCl as TMSCl reacts with methanol. While it requires a longer reaction time (typically 12–24 hours at room temperature), it significantly reduces the risk of thermal racemization at the highly acidic


-carbon.

Standard Operating Procedure (SOP): /MeOH Route

This protocol is designed to yield the dihydrochloride salt, ensuring maximum stability and preventing DKP formation.

Reagents & Equipment:

  • 2-amino-2-(pyridin-3-yl)acetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (2.5 - 3.0 eq)
    
  • Anhydrous Methanol (0.1 M relative to substrate)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (for trituration)

  • Round-bottom flask with an argon/nitrogen inlet and reflux condenser.

Step-by-Step Methodology:

  • Suspension: Charge an oven-dried round-bottom flask with 2-amino-2-(pyridin-3-yl)acetic acid (1.0 eq). Add anhydrous methanol to create a 0.1 M suspension. Flush the system with Argon.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Activation: Using a pressure-equalizing dropping funnel or a glass syringe, add

    
     (2.5 eq) dropwise over 15–20 minutes. Caution: Highly exothermic; vigorous evolution of 
    
    
    
    and HCl gas will occur. Ensure proper ventilation.
  • Dissolution: Upon complete addition, stir the mixture at 0 °C for 30 minutes. The suspension will transition into a clear, homogenous solution as the dihydrochloride intermediate forms.

  • Reflux: Replace the ice bath with a heating mantle. Warm the solution to 60–65 °C and reflux for 4 to 6 hours. Monitor the conversion via LC-MS (aliquot quenched in water/acetonitrile).

  • Concentration: Once conversion is >95%, cool the reaction to room temperature. Transfer to a rotary evaporator and concentrate in vacuo (bath temp < 40 °C) to remove methanol and excess volatiles. A thick, pale-yellow syrup or crude solid will remain.

  • Trituration (Crucial Step): Suspend the crude residue in cold MTBE or Diethyl Ether (approx. half the volume of the original methanol used). Stir vigorously for 30 minutes until a free-flowing precipitate forms.

  • Isolation: Filter the precipitate over a sintered glass funnel under vacuum. Wash the filter cake with additional cold ether.

  • Drying: Dry the solid under high vacuum for 12 hours to afford Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride as an off-white to white solid.

References

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid (CAS 59966-29-9). National Center for Biotechnology Information. URL:[Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. URL:[Link]

Stability of Methyl 2-amino-2-(pyridin-3-yl)acetate free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You have inquired about the stability profile of Methyl 2-amino-2-(pyridin-3-yl)acetate , specifically comparing the Free Base and Hydrochloride (HCl) forms.

The Verdict:

  • The Hydrochloride salt (dihydrochloride) is the ONLY recommended form for storage. It is kinetically stable when kept dry and cold.

  • The Free Base is thermodynamically unstable. It undergoes rapid dimerization (diketopiperazine formation) and racemization (if chiral) at room temperature or in solution.

Do not isolate or store the free base. Generate it in situ immediately prior to use.

Part 1: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I neutralized the HCl salt, extracted into ethyl acetate, and rotavapped it down. The oil solidified into an insoluble white solid overnight. What happened? A: Your compound self-destructed via Diketopiperazine (DKP) formation . In the free base form, the primary amine of one molecule nucleophilically attacks the methyl ester of another. This forms a cyclic dimer (DKP) which is thermodynamically stable and typically insoluble in organic solvents. This process is irreversible.

  • Prevention:[1] Never concentrate the free base to dryness. Use the solution immediately.

Q2: My enantiomeric excess (ee%) dropped from 99% to 80% after leaving the free base in CDCl3 for NMR analysis. Why? A: You are observing Racemization . The pyridine ring is electron-withdrawing, making the


-proton (the proton attached to the chiral center) significantly more acidic than in standard amino acids (like alanine) or even phenylglycine. In the free base form, the amine (or trace water/base) can deprotonate this position, leading to a planar enolate intermediate and loss of stereochemistry.
  • Prevention:[1] Analyze the HCl salt in DMSO-d6 or D2O. If you must analyze the free base, do it immediately in a non-polar, acid-free solvent and keep it cold.

Q3: Can I store the Free Base at -80°C? A: Not recommended. Even at low temperatures, the high local concentration in a solid/oil matrix promotes intermolecular dimerization. Always store as the Hydrochloride salt.

Part 2: Technical Deep Dive & Mechanisms

The Instability of the Free Base

The instability arises from two competing mechanisms driven by the unique electronic properties of the pyridylglycine scaffold.

Mechanism A: Diketopiperazine (DKP) Formation (Primary Failure Mode) Unlike the HCl salt, where the amine is protonated (


) and non-nucleophilic, the free base possesses a nucleophilic amine (

) and an electrophilic ester. Two molecules react head-to-tail.

Mechanism B: Pyridine-Assisted Racemization The pyridine ring acts as an electron sink. This inductive effect lowers the


 of the 

-proton (

), making it labile.
  • Phenylglycine

    
    :  ~18-19
    
  • Pyridylglycine

    
    :  Estimated ~16-17 (More Acidic)
    
Visualizing the Degradation Pathway

degradation_pathway HCl HCl Salt (Stable Storage Form) [Protonated Amine] FreeBase Free Base (Transient Species) [Nucleophilic Amine] HCl->FreeBase Neutralization (Base wash) FreeBase->FreeBase Racemization (via Enolate) Transition Tetrahedral Intermediate FreeBase->Transition Self-Condensation (x2 Molecules) DKP Diketopiperazine (DKP) (Insoluble Solid) [Irreversible Dead End] Transition->DKP - 2 MeOH

Figure 1: The primary degradation pathway of Methyl 2-amino-2-(pyridin-3-yl)acetate free base.

Part 3: Comparative Data & Specifications

FeatureHydrochloride Salt (2HCl)Free Base
CAS Number 1456506-89-0 (Dihydrochloride)Not Assigned / Generic
Physical State Crystalline Solid (White/Off-white)Viscous Oil or Gum (rapidly solidifies to DKP)
Shelf Life >2 Years (Desiccated, -20°C)< 1 Hour (Room Temp, Solution)
Hygroscopicity Moderate (Store with Desiccant)High
Solubility Water, Methanol, DMSODCM, Ethyl Acetate (Limited stability)
Primary Risk Hydrolysis (if wet)Dimerization (DKP) , Racemization

Part 4: Recommended Protocols

Protocol A: Safe Handling for Reactions (In Situ Neutralization)

Use this method when you need the free amine for a coupling reaction (e.g., Amide bond formation).

  • Dissolve: Suspend the Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride in the reaction solvent (e.g., DMF, DCM, or THF).

  • Add Base: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) directly to the reaction mixture.

    • Stoichiometry: You need at least 2 equivalents of base (one for the pyridine HCl, one for the amine HCl) plus excess for the reaction.

  • Proceed: Add the electrophile (e.g., Acid Chloride, Activated Ester) immediately.

    • Why? The electrophile will react with the amine faster than the amine can react with itself (dimerize).

Protocol B: Isolation (Only if absolutely necessary)

If you must isolate the free base for a specific analytical purpose.

  • Partition: Dissolve HCl salt in minimal water. Layer with cold DCM (

    
    ).
    
  • Neutralize: Add saturated

    
     or 
    
    
    
    while stirring rapidly at
    
    
    until pH ~9.
  • Extract: Separate organic layer immediately. Extract aqueous layer once more with cold DCM.

  • Dry: Dry over

    
     for max 5 minutes  in an ice bath.
    
  • Use: Filter and use the solution immediately . Do not rotavap to dryness.

Protocol C: Decision Tree for Storage vs. Usage

handling_decision Start Start: Received Compound IsHCl Is it the HCl Salt? Start->IsHCl Storage Store at -20°C (Desiccated) IsHCl->Storage Yes Panic CRITICAL ALERT: Use immediately or convert to HCl salt. IsHCl->Panic No YesHCl Yes NoHCl No (Free Base) Action Intended Use? Storage->Action ProtocolA Protocol A: In Situ Neutralization (Do not isolate) Action->ProtocolA Synthesis ProtocolB Protocol B: Dissolve salt in DMSO-d6 (Avoid Free Base) Action->ProtocolB QC/Analysis Coupling Coupling/Reaction Analysis Analysis (NMR/HPLC)

Figure 2: Decision logic for handling Methyl 2-amino-2-(pyridin-3-yl)acetate.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride. (Accessed 2023).[2] Link(Note: General catalog reference for salt availability).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses stability of amino esters and protection strategies to prevent DKP formation). Link

  • Gilon, C., et al. (1981). "Cyclization of alpha-amino acid esters to diketopiperazines". Tetrahedron. (Fundamental mechanism of amino ester dimerization). Link

  • Enamine. Building Blocks: Pyridyl Glycine Analogs. (Confirming HCl as standard storage form for pyridyl amino esters). Link

Sources

Technical Support Center: Optimization of the Strecker Reaction for Pyridine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the Strecker reaction for synthesizing pyridine amino acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance their experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Strecker synthesis of pyridine amino acids.

What is the general mechanism of the Strecker reaction for pyridine amino acids?

The Strecker synthesis is a powerful three-component reaction that produces an α-amino acid from an aldehyde or ketone.[1] For pyridine amino acids, the reaction starts with a pyridine-carboxaldehyde. The overall process can be broken down into two main stages:[2][3]

  • Formation of an α-aminonitrile: The pyridine-carboxaldehyde reacts with ammonia (or an ammonium salt like ammonium chloride) to form an imine.[4][5] A cyanide source, such as potassium or sodium cyanide, then attacks the imine to form the corresponding α-aminonitrile.[5]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final pyridine amino acid.[2][6]

What are the key reagents and their roles?
ReagentRole
Pyridine-carboxaldehyde The starting material that provides the pyridine ring and the side chain of the resulting amino acid.
Ammonia (or Ammonium Salt) The source of the amino group in the final amino acid. Ammonium chloride (NH₄Cl) is often used as it is easier to handle than ammonia gas and also serves as a mild acid catalyst.[5]
Cyanide Source (e.g., KCN, NaCN) Provides the cyanide ion (CN⁻), which acts as a nucleophile to form the α-aminonitrile intermediate.[5]
Acid (e.g., HCl) Used for the hydrolysis of the α-aminonitrile to the carboxylic acid.[2]
What are the typical starting materials for synthesizing pyridine amino acids via the Strecker reaction?

The primary starting material is a pyridine-carboxaldehyde. The position of the aldehyde group on the pyridine ring (2-, 3-, or 4-position) will determine the corresponding isomer of the resulting pyridyl amino acid.

What are the expected yields for this reaction?

Yields can vary significantly depending on the specific pyridine-carboxaldehyde used, the reaction conditions, and the purification method. While some Strecker reactions can achieve high yields, the synthesis of pyridine amino acids can be more challenging due to the electronic properties of the pyridine ring.

What are the common challenges associated with the Strecker synthesis of pyridine amino acids?

The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde and the stability of the intermediates. Common challenges include low yields, formation of side products, and difficulties in purification. The basicity of the pyridine nitrogen can also complicate the reaction and workup procedures.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q: I am getting very low yields or no desired pyridine amino acid. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Pyridine-carboxaldehyde: Aldehydes, especially heteroaromatic ones, can be prone to oxidation to the corresponding carboxylic acid. Ensure your starting aldehyde is pure. If necessary, purify it by distillation or chromatography before use.

    • Reagents: Use high-purity ammonia/ammonium chloride and cyanide salts. Moisture in the reagents can inhibit imine formation.

  • Inefficient Imine Formation:

    • The equilibrium between the aldehyde and the imine may not favor the imine.

    • Experimental Protocol:

      • Ensure anhydrous conditions for the first step of the reaction. Use a drying agent like magnesium sulfate (MgSO₄) to remove water formed during imine formation, which can help drive the equilibrium towards the product.[2]

      • Consider a one-pot, two-step approach where you first allow the aldehyde and ammonia source to react to form the imine before adding the cyanide source.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. Try running the reaction at different temperatures (e.g., 0 °C, room temperature, or slightly elevated temperatures) to find the optimum.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Degradation of Intermediates or Product:

    • The α-aminonitrile intermediate or the final amino acid may be unstable under the reaction or workup conditions. The retro-Strecker reaction, where the aminonitrile reverts to the starting materials, can be an issue.[7]

Problem: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. While the Strecker reaction is not typically performed under strongly basic conditions, localized high pH could promote this.

    • Solution: Maintain careful pH control throughout the reaction.

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde to form a cyanohydrin.[5]

    • Solution: Ensure a sufficient concentration of the ammonia source to favor imine formation over cyanohydrin formation.

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts.

    • Solution: Control the reaction temperature and add reagents slowly to avoid localized high concentrations.

Problem: Difficulty in Isolating and Purifying the Pyridine Amino Acid

Q: I'm struggling with the workup and purification of my final product. What are the best practices for isolating pyridine amino acids?

A: The amphoteric nature of amino acids and the basicity of the pyridine ring can make purification challenging.

Purification Strategies:

  • Acid-Base Extraction: This technique can be effective but requires careful pH control.

    • Experimental Protocol:

      • After hydrolysis, carefully neutralize the reaction mixture to the isoelectric point (pI) of the amino acid. At its pI, the amino acid will have a net neutral charge and minimum solubility in water, causing it to precipitate.

      • Isolate the precipitated amino acid by filtration.

      • Wash the solid with cold water and then a water-miscible organic solvent (like ethanol or acetone) to remove impurities.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[8]

    • Principle: At a pH below its pI, the amino acid will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin. Impurities can be washed away, and the pure amino acid can then be eluted by changing the pH or ionic strength of the buffer.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent final purification step.

Problem: Incomplete Hydrolysis of the Aminonitrile Intermediate

Q: I still have a significant amount of the α-aminonitrile intermediate remaining after the hydrolysis step. How can I drive the hydrolysis to completion?

A: Incomplete hydrolysis is a common bottleneck.

Strategies to Promote Complete Hydrolysis:

  • Stronger Acidic Conditions:

    • Increase the concentration of the acid (e.g., from 6 M HCl to concentrated HCl).

    • Caution: Be mindful that harsh acidic conditions can potentially lead to degradation of the desired product.

  • Increased Temperature and Reaction Time:

    • Refluxing the reaction mixture for an extended period can often drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Microwave-Assisted Hydrolysis:

    • Microwave irradiation can significantly accelerate the hydrolysis of nitriles. This can be a time-saving and efficient alternative to conventional heating.

III. Visualizations and Protocols

General Mechanism of the Strecker Reaction for Pyridine Amino Acids

Strecker_Mechanism Pyridine_Aldehyde Pyridine-carboxaldehyde Imine Imine Intermediate Pyridine_Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Cyanide CN⁻ H3O_plus H₃O⁺ (Acid) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Amino_Acid Pyridine Amino Acid Aminonitrile->Amino_Acid + H₃O⁺ (Hydrolysis)

Caption: General workflow of the Strecker reaction for pyridine amino acids.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials - Pyridine-carboxaldehyde - Reagents Start->Check_Purity Check_Purity->Start [Impure - Purify & Repeat] Purity_OK Purity Confirmed Check_Purity->Purity_OK [Pure] Check_Imine_Formation Optimize Imine Formation - Anhydrous Conditions - Use of Drying Agent Imine_Optimized Imine Formation Improved Check_Imine_Formation->Imine_Optimized [Improved] Check_Reaction_Conditions Vary Reaction Conditions - Temperature - Reaction Time Conditions_Optimized Conditions Optimized Check_Reaction_Conditions->Conditions_Optimized [Improved] Check_Workup Review Workup & Purification - pH control - Extraction vs. Chromatography Workup_Improved Yield Improved Check_Workup->Workup_Improved Purity_OK->Check_Imine_Formation Imine_Optimized->Check_Reaction_Conditions Conditions_Optimized->Check_Workup

Caption: A systematic workflow for troubleshooting low yields in the Strecker reaction.

Experimental Protocol: General Procedure for Strecker Synthesis of a Pyridine Amino Acid

Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your particular substrate. Always perform a thorough risk assessment before starting any chemical synthesis.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyridine-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Add ammonium chloride (1.1 equivalents) and stir the mixture at room temperature.

    • If desired, add a drying agent such as anhydrous magnesium sulfate.

  • α-Aminonitrile Formation:

    • In a separate flask, dissolve sodium or potassium cyanide (1.1 equivalents) in a minimal amount of water.

    • CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cyanide solution to the reaction mixture from step 1.

    • Stir the reaction at room temperature (or the optimized temperature) and monitor its progress by TLC.

  • Workup of α-Aminonitrile (Optional):

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude α-aminonitrile can be extracted with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aminonitrile.

  • Hydrolysis:

    • Add a solution of hydrochloric acid (e.g., 6 M HCl) to the crude α-aminonitrile.

    • Heat the mixture to reflux and monitor the hydrolysis by TLC until the aminonitrile is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to the isoelectric point of the target amino acid using a base (e.g., sodium hydroxide or ammonium hydroxide).

    • Collect the precipitated amino acid by vacuum filtration.

    • Wash the solid with cold water and then with a cold organic solvent (e.g., ethanol).

    • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

IV. References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 72(15), 5557-5566.

  • Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 1(1), 157-160.

  • Synfacts. (2010). Gram-Scale Strecker Synthesis of Unnatural α-Amino Acids. Synfacts, 2010(01), 0093-0093.

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • ResearchGate. (2025, December 19). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]

  • Leah4sci. (2021, July 27). Strecker Amino Acid Synthesis. [Link]

  • PubMed. (1993, November 15). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Molecules. (2021, October 29). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Proceedings of the National Academy of Sciences. (1973, November 1). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. [Link]

  • ResearchGate. (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. [Link]

  • ACS Publications. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • ResearchGate. (2025, August 6). An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)-biotin. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch27 : Strecker Synthesis of amino acids. [Link]

  • News-Medical. (2018, October 30). Overview of Strecker Amino Acid Synthesis. [Link]

  • SSRN. (n.d.). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. [Link]

Sources

Removing impurities from Methyl 2-amino-2-(pyridin-3-yl)acetate crude

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Impurity Removal for Methyl 2-amino-2-(pyridin-3-yl)acetate

Document ID: TS-PUR-PYR3-001 Version: 2.1 (Current) Status: Active[1]

Introduction: The Molecule's "Personality"

Welcome to the technical support hub for Methyl 2-amino-2-(pyridin-3-yl)acetate . As a Senior Application Scientist, I know this molecule presents a unique "double-trouble" profile in purification:

  • Amphoteric Nature: It contains a basic pyridine ring (

    
    ), a primary amine (
    
    
    
    ), and a labile ester.[1] This makes standard acid/base extractions tricky; the molecule loves water at low pH and degrades at high pH.
  • Instability: The free base is often an unstable oil prone to dimerization (forming diketopiperazines) and oxidative darkening.

The Golden Rule: Whenever possible, handle and store this compound as its Dihydrochloride (2HCl) salt . The salt form locks the amine and pyridine nitrogens, preventing self-reaction and turning the sticky oil into a manageable solid.

Module 1: Diagnostic & Impurity Profiling

Before starting, identify your crude profile. The method of synthesis (usually Strecker or esterification) dictates the impurities.

Common Impurity Profile Table
Impurity TypeLikely SourceDiagnostic Signal (NMR/TLC)Removal Strategy
3-Pyridinecarboxaldehyde Unreacted Starting MaterialAldehyde peak (~10 ppm in

NMR).[1]
Bisulfite wash or Acid/Base extraction (stays in organic).[1]
Carboxylic Acid (Hydrolysis) Ester Hydrolysis (Water exposure)Loss of methyl singlet (~3.7 ppm); Broad OH peak.[1]Critical Failure: Cannot be reversed easily. Prevent by keeping pH < 10 and temp < 40°C.
Diketopiperazine (Dimer) Self-reaction of free amineNew set of CH signals; Insoluble in ether/DCM.[1]Filtration (Dimer is often insoluble in low-polarity solvents).[1]
Pyridyl-Acetonitrile Incomplete Hydrolysis (Strecker)IR signal at ~2240

(CN stretch).[1]
Recrystallization of the HCl salt.
Inorganic Salts Neutralization byproductsAsh residue; insoluble in MeOH.Dissolve crude in dry MeOH/DCM and filter.

Module 2: Purification Decision Matrix

Do not blindly run a column. Use this logic flow to select the least destructive method.

PurificationLogic Start Start: Crude Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystalline Oil Dark/Sticky Oil CheckState->Oil Gummy/Liquid CheckPurity Purity > 85% (NMR)? Solid->CheckPurity CheckImpurity Main Impurity? Oil->CheckImpurity SaltForm PROTOCOL A: Dihydrochloride Salt Formation (Recommended) CheckPurity->SaltForm Yes (Stabilize) Column PROTOCOL C: Flash Chromatography (Buffered Silica) CheckPurity->Column No (Complex Mix) CheckImpurity->SaltForm Amine/Pyridine Isomers AcidBase PROTOCOL B: Modified Acid/Base Extraction CheckImpurity->AcidBase Neutral Organics (Aldehydes)

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude state and purity.[1]

Module 3: Detailed Protocols

Protocol A: Dihydrochloride Salt Formation (The "Gold Standard")

Best for: Stabilizing the oil, removing non-basic impurities, and long-term storage.[1]

The Science: The pyridine nitrogen and the alpha-amine are both protonated by strong acid. The resulting ionic lattice forces non-ionic impurities (aldehydes, tars) to stay in solution while the product crystallizes.

  • Dissolution: Dissolve crude oil (10 g) in dry Methanol (30 mL) . If the crude is very dark, treat with activated charcoal for 15 mins and filter through Celite.

  • Acidification: Cool solution to 0°C. Slowly add 4M HCl in Dioxane (or acetyl chloride in MeOH) until pH < 2.

    • Note: You need at least 2.2 equivalents of HCl to protonate both nitrogens.

  • Precipitation: Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.

  • Crystallization: Stir at 0°C for 2 hours. A white to off-white solid should precipitate.

  • Isolation: Filter under Argon/Nitrogen (hygroscopic!). Wash with cold Et2O.

  • Validation:

    • NMR: Check for downfield shift of the alpha-proton (due to

      
      ).
      
    • Melting Point: Should be distinct and sharp (>150°C typically for HCl salts), unlike the oil.

Protocol B: Modified Acid/Base Extraction

Best for: Removing unreacted aldehydes or non-basic starting materials.

The Challenge: Standard extraction fails because the pyridine ring makes the molecule water-soluble even at neutral pH.

  • Acid Wash: Dissolve crude in Ethyl Acetate (EtOAc) .[1] Extract with 0.5M HCl (aq) .[1]

    • Result: Product moves to aqueous phase (protonated).[1][2] Neutral impurities (aldehydes) stay in EtOAc.[1] Discard EtOAc.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous layer to 0°C.[3]

    • Slowly basify with saturated

      
       or 
      
      
      
      to pH 8.5–9.0 .
    • Warning: Do NOT exceed pH 10. High pH + Water = Rapid Ester Hydrolysis.

  • Extraction: Immediately extract 3x with DCM (Dichloromethane) .

    • Why DCM? Pyridine derivatives have better solubility in DCM than EtOAc.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) and concentrate immediately at low temp (<30°C).
    
Protocol C: Flash Chromatography (Buffered)

Best for: Separating complex mixtures where salt formation fails.[1]

The Trap: Silica is acidic. It will bind the basic pyridine/amine, causing "streaking" and yield loss.

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or

    
     .[1]
    
    • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).[1]

  • Technique:

    • Pre-wash the column with mobile phase containing the base to neutralize acidic sites on silica.

    • Load sample (dissolved in minimal DCM).[1]

    • Elute. The base competes for silica sites, allowing your amine to pass through.

    • Post-Column: You must rotovap thoroughly to remove the TEA/Ammonia, or it will contaminate your NMR.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a black tar overnight. What happened?

  • Diagnosis: Oxidation and polymerization. The free alpha-amino ester is unstable.

  • Fix: Never store the free base. Convert it to the HCl salt (Protocol A) immediately after extraction. If you must store the free base, keep it under Argon at -20°C in solution (e.g., in benzene/toluene).[1]

Q2: I have low yield after Acid/Base extraction.

  • Diagnosis: You likely over-basified (hydrolyzed the ester) or the product stayed in the water (pyridine is very polar).

  • Fix: Saturate the aqueous layer with NaCl (Salting out) before the DCM extraction step. Ensure pH does not exceed 9.0.

Q3: The NMR shows a "ghost" peak near the methyl ester.

  • Diagnosis: Rotamers or diastereomers? If you used a chiral auxiliary, you might see diastereomers. However, usually, this is the Diketopiperazine dimer .

  • Fix: Check solubility. Dimers are often insoluble in DCM. Filter the cloudy DCM solution; the solid is likely the impurity.

References

  • BenchChem. (2025).[1][4][5][6] Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1).[1][5] (Precursor stability and handling).[1] Link

  • ChemicalBook. (2024).[1] Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Properties and Safety. (Physical properties of the salt form).[2][7] Link

  • Organic Chemistry Portal. (2023). Synthesis of alpha-Amino Esters.[1][8] (General methodologies for handling unstable amino esters). Link

  • National Institutes of Health (NIH). (2023).[1] Facile Recrystallization Process for Tuning Crystal Morphology of Pyridine Derivatives. (Solvent selection for pyridine crystallization). Link

Sources

Technical Support Center: Storage & Handling of Pyridine Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical stability issue encountered with pyridine amino esters (e.g., methyl nicotinate derivatives, amino-pyridine carboxylates). These compounds are versatile intermediates in medicinal chemistry but are notoriously hygroscopic and prone to hydrolytic degradation .

The pyridine ring’s basicity, combined with the ester functionality, creates a "self-destruct" mechanism in the presence of moisture. This guide provides field-proven protocols to maintain the chemical integrity of these reagents, ensuring stoichiometric accuracy and preventing side reactions in your synthesis.

Part 1: Understanding the Chemistry (The "Why")

Q1: Why are pyridine amino esters so hygroscopic compared to standard aromatic esters?

A: The hygroscopicity arises from the dual nature of the molecule:

  • Pyridine Nitrogen Basicity: The nitrogen atom in the pyridine ring (pK_a ~5.2) can accept protons or hydrogen bond with water molecules from the atmosphere. If the compound is stored as a salt (e.g., hydrochloride), the ionic lattice energy is often insufficient to prevent lattice expansion by water, leading to deliquescence (dissolving in absorbed water) [1].

  • Autocatalytic Hydrolysis: Once moisture is absorbed, the basic pyridine nitrogen can act as an intramolecular or intermolecular general base catalyst, facilitating the attack of water on the ester carbonyl. This generates the corresponding pyridine carboxylic acid and alcohol. The acid product can then protonate the pyridine ring, creating a salt that is even more hygroscopic, accelerating the degradation cycle [2].

Q2: What are the visible signs of degradation?

A:

  • Physical State Change: Transition from a free-flowing crystalline powder to a sticky gum, oil, or solid fused mass (clumping).

  • Color Change: Oxidation of the amino group or pyridine ring often results in a yellow-to-brown discoloration.

  • Olfactory Change: A distinct smell of the corresponding alcohol (e.g., methanol or ethanol) indicates significant ester hydrolysis.

Part 2: Optimal Storage Protocols

Q3: What are the absolute requirements for long-term storage?

A: To prevent the "Vicious Cycle of Hygroscopicity," you must break the contact with atmospheric moisture.

Table 1: Storage Specifications

ParameterRecommendationRationale
Temperature -20°C (Freezer) Lowers kinetic energy, significantly slowing hydrolysis rates [3].
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass + Parafilm Amber glass protects from photodegradation (common in pyridines). Parafilm seals the cap gap.
Desiccant P₂O₅ or Silica Gel Secondary protection inside a desiccator or secondary containment vessel.
Q4: Can I store them in a standard refrigerator (4°C)?

A: Only for short periods (<1 week). Refrigerators often have high relative humidity. If the container seal is imperfect, the temperature drop can cause condensation inside the vial, accelerating degradation. Always warm the container to room temperature before opening to prevent condensation on the cold solid [4].

Part 3: Handling & Manipulation

Q5: How do I weigh these compounds without them turning to goo?

A: Speed and environmental control are key.

  • The "Schlenk" Method (Gold Standard): If possible, manipulate the solid in an inert atmosphere glovebox or glove bag.

  • The "Rapid Transfer" Method:

    • Equilibrate the container to room temperature before opening.

    • Flush the headspace with dry Nitrogen/Argon immediately after opening.

    • Weigh into a tared vial that has been oven-dried.

    • Do not return unused solid to the original stock bottle if it has been exposed to air for more than a minute.

Q6: Which solvents should I use for reactions?

A: Use anhydrous solvents (water content <50 ppm). Pyridine amino esters will hydrolyze in "wet" solvents like technical grade methanol or ether.

  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • Avoid: Protic solvents (unless necessary) or solvents known to absorb water quickly (e.g., older bottles of DMF/DMSO) unless freshly dried over molecular sieves [5].

Part 4: Troubleshooting & Recovery

Q7: My sample has clumped together. Is it ruined?

A: Not necessarily, but purity must be verified.

  • Check Purity: Run a proton NMR. Look for the "acid" peak (loss of the ester methyl/ethyl group signal). If hydrolysis is >5%, recrystallization or re-esterification is required.

  • Drying Protocol: If the impurity profile is acceptable but the solid is wet:

    • Place the sample in a vacuum desiccator over Phosphorus Pentoxide (

      
      ) or KOH pellets.
      
    • Apply high vacuum (<1 mbar) for 12–24 hours.

    • Note: Avoid heating above 40°C during drying, as this can accelerate decomposition if trace moisture remains [6].

Q8: How do I remove water if I can't use a desiccator?

A: Azeotropic Distillation .

  • Dissolve the wet ester in anhydrous Toluene (or Benzene, if safety permits).

  • Rotary evaporate the solvent.[2][3] The water-toluene azeotrope will carry off the moisture.

  • Repeat 2-3 times.

  • Dry the resulting residue under high vacuum [7].

Visualizing the Workflow

Diagram 1: The Degradation Pathway

This diagram illustrates the "Vicious Cycle" where moisture absorption triggers a cascade of chemical degradation.

HygroscopicityCycle Moisture Atmospheric Moisture (H₂O) Absorption Hygroscopic Absorption (Lattice Expansion) Moisture->Absorption Ester Pyridine Amino Ester (Dry / Crystalline) Ester->Absorption Exposed to Air Hydrolysis Hydrolysis Reaction (Ester + H₂O → Acid + Alcohol) Absorption->Hydrolysis Pyridine Base Catalysis Products Degradation Products: Pyridine Acid + Alcohol Hydrolysis->Products Catalysis Autocatalysis: Acid Formation Increases Hygroscopicity Products->Catalysis Catalysis->Absorption Accelerates Cycle

Caption: The autocatalytic degradation cycle of pyridine amino esters upon exposure to moisture.

Diagram 2: Handling Decision Tree

Use this workflow to determine the safe handling method based on your available equipment.

HandlingWorkflow Start Start: Need to Weigh Pyridine Amino Ester CheckEquip Check Available Equipment Start->CheckEquip Glovebox Inert Gas Glovebox? CheckEquip->Glovebox MethodA Method A: Total Isolation (Best for Salts) Glovebox->MethodA Yes MethodB Method B: Schlenk/Cone (Standard) Glovebox->MethodB No, but have N2 line MethodC Method C: Rapid Weighing (High Risk) Glovebox->MethodC No, open bench only StepsA 1. Transfer bottle to box 2. Weigh in Argon/N2 3. Seal in secondary vial MethodA->StepsA StepsB 1. Connect N2 line to flask 2. Use funnel with N2 flush 3. Weigh quickly MethodB->StepsB StepsC 1. Warm to Room Temp 2. Flush headspace with N2 3. Weigh < 1 min 4. Reseal with Parafilm MethodC->StepsC

Caption: Decision matrix for selecting the appropriate handling protocol based on laboratory infrastructure.

References

  • RSC Publishing. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • University of Rochester. (2026).[2] How To: Remove Residual Water. Retrieved from [Link]

  • LookChem. (n.d.). Techniques of Drying Organic Solids. Retrieved from [Link]

  • Organic Syntheses. (2026). 3-Aminopyridine Purification Procedure. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Pyridylglycine Methyl Ester Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Tech Support Hub. 3-Pyridylglycine methyl ester is a highly versatile building block in peptide synthesis and medicinal chemistry. However, its unique polyfunctional nature—combining a basic pyridine ring, a primary amine, and a hydrolyzable ester—frequently leads to solubility bottlenecks during organic synthesis.

This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to help you keep your compound in solution and optimize your reaction yields.

Physicochemical Data & Solubility Profiling

To solve solubility issues, we must first understand the thermodynamic and acid-base properties of the molecule. The table below summarizes the critical quantitative data that dictate the phase behavior of 3-pyridylglycine methyl ester.

PropertyEstimated ValueCausality & Experimental Implication
Pyridine Ring pKa ~5.2Protonates in mildly acidic conditions[1]. Causes sudden precipitation in non-polar solvents during reactions that generate acidic byproducts.
Primary Amine pKa ~7.5 - 8.0Lower than standard alkyl amines due to the electron-withdrawing effect of the adjacent methyl ester.
LogP (Free Base) ~0.5 to 1.0Moderately lipophilic. The free base is highly soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Chloroform.
LogP (HCl Salt) < -1.0Highly hydrophilic. The hydrochloride salt is virtually insoluble in DCM/EtOAc but dissolves readily in Water, Methanol, or DMSO[2].
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-pyridylglycine methyl ester completely insoluble in dichloromethane (DCM) right out of the bottle? Cause: Commercial vendors almost exclusively supply amino acid esters as hydrochloride (HCl) or dihydrochloride salts to prevent auto-condensation (diketopiperazine formation) and degradation. Because these salts are highly polar and ionic, they overcome the solvation energy of non-polar solvents like DCM or ether, remaining as a solid suspension[2]. Solution: You must convert the salt to its free base form before or during your reaction. For in-situ freebasing, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For isolation, perform a mild aqueous basic wash (see Protocol below)[3].

Q2: I added Triethylamine (TEA) to my DCM suspension to freebase it, but the solution is still cloudy. Did it fail to dissolve? Cause: Your target compound likely did dissolve, but you are seeing a byproduct. When TEA deprotonates the 3-pyridylglycine methyl ester hydrochloride, it forms the free base (which is soluble in DCM) and Triethylamine Hydrochloride (TEA·HCl). TEA·HCl has limited solubility in DCM and precipitates as a fine, cloudy white suspension. Solution: Do not discard the mixture. To validate, transfer the cloudy mixture to a separatory funnel and wash with an equal volume of distilled water. The TEA·HCl will instantly partition into the aqueous layer, leaving a crystal-clear organic layer containing your target free base.

Q3: During my peptide coupling reaction (using EDC/HOBt), the mixture suddenly forms a thick precipitate. How do I fix this? Cause: Coupling reactions can cause localized drops in pH or generate byproducts that interact with the pyridine ring. The pyridine nitrogen (pKa ~5.2)[4] is highly sensitive to acidic shifts. If the pH drops, the pyridine ring protonates, forming a pyridinium cation that crashes out of the organic solvent. Solution: Add 1-2 additional equivalents of DIPEA to the reaction mixture. This buffers the system, ensuring the pyridine ring remains deprotonated and soluble.

Q4: I am losing my product during the aqueous workup. How do I extract it efficiently into an organic solvent? Cause: 3-Pyridylglycine methyl ester has two basic sites. If your aqueous layer is neutral (pH ~7), the primary amine may still be partially protonated, pulling the molecule into the water. Solution: You must strictly control the pH of the aqueous phase. Adjust the aqueous layer to pH 9.5 using saturated aqueous Na2CO3. This ensures both the pyridine and the amine are fully deprotonated, maximizing the LogP and driving the compound into the organic phase (DCM or EtOAc)[3].

Actionable Workflow: Self-Validating Freebasing & Extraction Protocol

To isolate the free base of 3-pyridylglycine methyl ester for sensitive downstream chemistry, use this self-validating liquid-liquid extraction method.

Step 1: Suspension Suspend 1.0 equivalent of 3-pyridylglycine methyl ester dihydrochloride in DCM (10 mL per gram of compound). Causality: The salt remains insoluble, providing a visual baseline for the reaction state.

Step 2: Neutralization Slowly add a 10% w/v aqueous Sodium Carbonate (Na2CO3) solution while stirring vigorously until a biphasic mixture is established and all solids disappear. Causality: Na2CO3 is strong enough to deprotonate the amine and pyridine, but mild enough to prevent base-catalyzed hydrolysis of the methyl ester[3].

Step 3: System Validation 1 (pH Check) Stop stirring and allow the layers to separate. Dip a glass rod into the upper aqueous layer and apply it to pH indicator paper. Validation: The paper must read between pH 9.0 and 10.0. If pH < 9.0, the compound is still partially ionized and trapped in the water. Add more Na2CO3 until the target pH is reached.

Step 4: Extraction Transfer to a separatory funnel. Collect the lower organic layer (DCM). Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

Step 5: System Validation 2 (TLC Confirmation) Spot the combined organic layers on a silica gel TLC plate. Validation: Examine the plate under short-wave UV light (254 nm) to confirm the presence of the pyridine chromophore. Next, stain the plate with Ninhydrin solution and heat to 100°C. A distinct purple/pink spot confirms the primary amine is intact and successfully partitioned into the organic phase.

Step 6: Isolation Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Troubleshooting Workflow Visualization

G Start Start: 3-Pyridylglycine Methyl Ester Insoluble in Organic Solvent CheckForm Diagnostic: Is the compound a Hydrochloride (HCl) Salt? Start->CheckForm IsSalt Yes: HCl Salt Form CheckForm->IsSalt Vendor spec or NMR IsFreeBase No: Free Base Form CheckForm->IsFreeBase Verified Free Base FreebaseAction Action: Perform Aqueous Na2CO3 Wash Extract with DCM/EtOAc IsSalt->FreebaseAction CosolventAction Action: Add 5-10% Polar Co-solvent (e.g., DMF, DMSO, or MeOH) IsFreeBase->CosolventAction ValidatepH Validation: Check Aqueous pH Ensure pH > 9.0 FreebaseAction->ValidatepH ValidateClear Validation: Visual Inspection Solution must be optically clear CosolventAction->ValidateClear ValidateTLC Validation: TLC of Organic Layer (UV & Ninhydrin Active) ValidatepH->ValidateTLC

Caption: Decision tree for troubleshooting 3-pyridylglycine methyl ester solubility issues.

References

1.[2] Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. Available at: [Link] 2.[3] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. Available at: [Link] 3.[1] Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry. Available at: [Link] 4.[4] Pyridine | C5H5N | CID 1049 - PubChem - NIH. Available at: [Link]

Sources

Technical Support Center: Minimizing Decarboxylation of 2-Amino-2-(pyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Instability Mechanism

The structural instability of 2-amino-2-(pyridin-3-yl)acetic acid (3-pyridylglycine) stems from the electron-deficient nature of the pyridine ring. Unlike phenylglycine, the pyridine nitrogen—especially when protonated—exerts a powerful electron-withdrawing inductive effect (-I). This destabilizes the C–C bond between the alpha-carbon and the carboxylate, facilitating the extrusion of


.

The Danger Zone (Zwitterionic Window): Decarboxylation is kinetically most favorable when the molecule exists as a zwitterion (Pyridine-


 / Carboxylate- 

). In this state, the protonated pyridine ring pulls electron density, while the carboxylate pushes electrons, leading to rapid fragmentation into 3-(aminomethyl)pyridine.
Troubleshooting & FAQs
Category A: Synthesis & Hydrolysis [1][2][3][4][5]

Q1: I am hydrolyzing the ethyl ester of 3-pyridylglycine using NaOH/EtOH. Upon acidification to precipitate the product, I observe vigorous bubbling and loss of yield. What is happening? Diagnosis: You likely acidified the solution while it was still warm or passed through the isoelectric point (pI) too slowly. Root Cause: As you acidify from pH 12 to pH 1, you pass through the "Danger Zone" (pH 4–7) where the zwitterion dominates. If the solution is warm (


), decarboxylation is instantaneous.
Corrective Action: 
  • Cool Down: Chill the hydrolysis mixture to

    
    before acidification.
    
  • Flash Acidification: Use a strong acid (6M HCl) to drop the pH rapidly from >10 to <1. Do not stop at intermediate pH.

  • Skip Isoelectric Precipitation: Do not attempt to precipitate the free amino acid. Isolate it immediately as the dihydrochloride salt (

    
    ) by lyophilization.
    

Q2: Can I use enzymatic hydrolysis to avoid harsh chemical conditions? Answer: Yes, and it is recommended for enantiopurity. Protocol: Use Leucine Aminopeptidase or Acylase I (from Aspergillus melleus) on the N-acetyl derivative.

  • Advantage:[6][7][8] Operates at pH 7–8 and

    
    .
    
  • Risk:[6][9] Prolonged incubation at pH 7 can still trigger slow decarboxylation. Monitor conversion closely by HPLC and quench immediately by acidification to pH 2.

Category B: Storage & Handling

Q3: My 3-pyridylglycine free base turned into a brown oil after a week at room temperature. Is it salvageable? Answer: No. The brown oil indicates decarboxylation followed by oxidative polymerization of the resulting amine. Best Practice:

  • Form: Always store as the dihydrochloride salt or N-Boc protected acid . The free amino acid (zwitterion) is thermodynamically unstable.

  • Conditions:

    
     under Argon.
    
  • Desiccation: Moisture promotes proton transfer, accelerating the zwitterionic degradation pathway.

Category C: Peptide Coupling [6][9]

Q4: During peptide coupling using HATU/DIPEA, I see significant racemization and some decarboxylation. Why? Diagnosis: Over-activation and base-catalyzed proton abstraction. Mechanism: The electron-withdrawing pyridine ring increases the acidity of the alpha-proton (


). Strong bases (DIPEA/DBU) remove 

, leading to racemization (enolate formation) or decarboxylation. Corrective Action:
  • Change Base: Switch to TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) . These are weaker bases that minimize

    
     abstraction.
    
  • Change Coupling Agent: Use DEPBT or DIC/Oxyma . These reagents generate less reactive active esters, reducing the risk of side reactions compared to uronium salts (HATU/HBTU).

Experimental Protocols
Protocol A: Safe Hydrolysis & Isolation of 3-Pyridylglycine Dihydrochloride

Objective: Hydrolyze 2-amino-2-(pyridin-3-yl)acetonitrile or ester without decarboxylation.

  • Dissolution: Dissolve 10 mmol of substrate in 6M HCl (20 mL).

    • Note: Acid hydrolysis is preferred over base hydrolysis because the product remains protonated (stabilized) throughout.

  • Reflux: Heat to

    
     for 4–6 hours. Monitor by LC-MS.
    
    • Critical: Do not exceed

      
      .
      
  • Cooling: Rapidly cool the reaction mixture to

    
     in an ice bath.
    
  • Concentration (The Safe Way):

    • Do NOT use a rotary evaporator at high bath temperature.

    • Method: Freeze the aqueous solution in liquid nitrogen.

    • Drying: Lyophilize (freeze-dry) for 24–48 hours.

  • Result: The product is obtained as a hygroscopic white solid (Dihydrochloride salt). Store immediately in a desiccator at

    
    .
    
Protocol B: Low-Racemization Peptide Coupling

Objective: Couple N-Fmoc-3-PyGly-OH to a resin-bound amine.

  • Reagents:

    • Amino Acid: Fmoc-3-PyGly-OH (3 eq)

    • Activator: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (3 eq)

    • Additive: Oxyma Pure (3 eq)

    • Base: TMP (2,4,6-Collidine) (3 eq)

  • Procedure:

    • Dissolve AA and reagents in DMF at

      
      .
      
    • Add to resin.

    • Shake for 60 minutes at room temperature.

  • Rationale: DEPBT acts as a "proton sponge" and activates the carboxylate without facilitating the formation of the oxazolone intermediate (the primary driver of racemization/decarboxylation).

Data & Comparison

Table 1: Stability Profile of 3-Pyridylglycine Species

Species FormpH EnvironmentDominant Electronic StateDecarboxylation RiskStorage Stability (

)
Dihydrochloride Salt pH < 1Cationic (

)
Low Stable (Months)
Zwitterion (Free Base) pH 4–7Zwitterionic (

)
Critical (High) Unstable (Days)
Anion (Basic Soln) pH > 10Anionic (

)
Moderate Unstable (Weeks)
N-Boc Protected N/ANeutral/AcidicVery Low Stable (Years)
Visualizing the Mechanism

The following diagram illustrates the "Danger Zone" where the zwitterionic intermediate facilitates


 loss, and the troubleshooting pathways to avoid it.

DecarboxylationPathways Start 3-Pyridylglycine Derivative AcidHydrolysis Acid Hydrolysis (HCl) Start->AcidHydrolysis Preferred BaseHydrolysis Base Hydrolysis (NaOH) Start->BaseHydrolysis Risky Cation Cationic Form (Stable) (pH < 1) AcidHydrolysis->Cation Maintains Protonation Anion Anionic Form (pH > 10) BaseHydrolysis->Anion Initial State Zwitterion Zwitterionic Intermediate (pH 4-7, Danger Zone) Cation->Zwitterion Improper Buffering Product Stable Dihydrochloride Salt Cation->Product Lyophilization Decomp Decarboxylated Byproduct (Aminomethylpyridine) Zwitterion->Decomp Heat or Time Anion->Cation Flash Acidification (Skip pH 4-7) Anion->Zwitterion Slow Acidification

Caption: The "Danger Zone" (Red) represents the pH range where the zwitterion facilitates rapid decarboxylation. Flash acidification bypasses this state.

References
  • Journal of the Chemical Society. (1985). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. Retrieved from [Link]

  • Liang, C., et al. (2017).[10] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Decarboxylative phosphorylation of N-aryl glycines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-2-(pyridin-3-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride. The methodologies described herein are designed to address common challenges and ensure the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound.

Q1: What are the most common impurities I should expect when synthesizing Methyl 2-amino-2-(pyridin-3-yl)acetate HCl?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 3-pyridinecarboxaldehyde, byproducts from the synthetic route (such as those from a Strecker synthesis), and hydrolysis products like 2-amino-2-(pyridin-3-yl)acetic acid.[1][2] The presence of residual solvents from the reaction or workup is also a common issue.

Q2: My compound is an HCl salt. Should I purify it as the salt or convert it to the free base first?

A2: This depends on the primary purification technique and the nature of the impurities.

  • Purifying as the HCl salt: This is often preferable for recrystallization, as the salt form typically has better crystallinity. The salt is also more soluble in polar solvents like alcohols, which are common recrystallization solvents.[3]

  • Converting to the free base: This is highly advantageous for purification by standard silica gel chromatography or for performing an acid-base extraction. The free base is less polar than the salt, making it amenable to chromatography with common organic solvents. An acid-base extraction is a powerful technique to separate the basic product from any neutral or acidic impurities.[4] You can then re-form the high-purity HCl salt in the final step.

Q3: Why is my compound showing significant peak tailing during silica gel chromatography?

A3: This is a classic issue when purifying pyridine-containing compounds on standard silica gel.[5] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This secondary interaction, in addition to normal-phase partitioning, causes a portion of the analyte to move more slowly down the column, resulting in a "tailed" or asymmetric peak shape, which leads to poor separation and lower purity fractions.

Q4: I have a crude solid product. What is the best general approach for a first purification attempt?

A4: For a solid crude product, recrystallization is often the most efficient first-line purification method. It is a cost-effective and scalable technique that can significantly improve purity if a suitable solvent system is identified. If recrystallization fails or impurities have very similar solubility profiles, a sequential approach involving an acid-base extraction followed by recrystallization or chromatography of the free base is a robust secondary strategy.[4]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low Purity After Initial Synthesis & Workup

Q: My crude product is only 65% pure by HPLC/NMR and contains several byproducts. What is the most effective purification strategy?

A: A multi-step purification workflow is recommended. The optimal path depends on the nature of the impurities. The diagram below outlines a decision-making process for purifying your crude product.

crude Crude Product (Methyl 2-amino-2-(pyridin-3-yl)acetate HCl) decision1 Are major impurities non-basic? crude->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes recrystallize_salt Recrystallize as HCl Salt decision1->recrystallize_salt No / Unsure free_base Isolated Free Base acid_base->free_base decision2 Is Free Base a Solid? free_base->decision2 recrystallize_fb Recrystallize Free Base decision2->recrystallize_fb Yes chromatography Column Chromatography (Free Base) decision2->chromatography No / Oily final_salt Convert to HCl Salt recrystallize_fb->final_salt chromatography->final_salt pure_product High-Purity Product recrystallize_salt->pure_product final_salt->pure_product

Caption: Decision workflow for purification strategy.

Causality: An acid-base extraction is highly effective at removing neutral or acidic impurities by exploiting the basicity of the pyridine and amino groups.[4] Once the free base is isolated, its purification is simplified. If the free base is a solid, recrystallization is preferred. If it is an oil or difficult to crystallize, chromatography is the next logical step.

Problem: Difficulty with Recrystallization

Q: I cannot find a single solvent that effectively recrystallizes my HCl salt. It's either too soluble or not soluble enough. What should I do?

A: This is a perfect scenario for a two-solvent (or solvent/anti-solvent) recrystallization .

Methodology:

  • Identify a "solvent" in which your compound is highly soluble when hot but sparingly soluble when cold (e.g., methanol, ethanol, isopropanol).

  • Identify an "anti-solvent" in which your compound is poorly soluble, even when hot, but is fully miscible with the "solvent" (e.g., diethyl ether, ethyl acetate, hexanes).

  • Dissolve your crude salt in the minimum amount of the hot "solvent".

  • While the solution is still hot or warm, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • If necessary, add a drop or two of the hot "solvent" to redissolve the precipitate and ensure the solution is saturated.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the crystals by filtration.

Solvent System Selection Guide

Solvent System (Solvent/Anti-Solvent) Typical Ratio (v/v) Notes
Methanol / Diethyl Ether ~1:5 to 1:10 A very common and effective system for polar salts.
Ethanol / Ethyl Acetate ~1:3 to 1:8 Offers a good balance of polarity.
Isopropanol / Hexanes ~1:2 to 1:5 Good for when a less polar anti-solvent is required.

| Methanol / Dichloromethane | Varies | Can also be effective for certain impurity profiles. |

Problem: Persistent Peak Tailing in Column Chromatography

Q: I converted my compound to the free base, but it still streaks badly on my silica column using an ethyl acetate/hexanes gradient. How can I get sharp peaks and good separation?

A: To counteract the acidic nature of silica gel, you must modify your approach.

start Peak Tailing on Silica Gel option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Change Stationary Phase start->option2 solution1a Add ~0.5-1% Triethylamine (TEA) to Eluent option1->solution1a solution2a Use Neutral or Basic Alumina option2->solution2a solution2b Consider Reversed-Phase C18 (if applicable) option2->solution2b outcome Improved Peak Shape & Resolution solution1a->outcome solution2a->outcome solution2b->outcome

Caption: Troubleshooting peak tailing in chromatography.

Expert Rationale:

  • Mobile Phase Additive (Triethylamine): Adding a small amount of a competing base like triethylamine (TEA) to your eluent is the most common solution.[5] The TEA will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your basic pyridine compound, which can then elute with minimal tailing.[4][5]

  • Alternative Stationary Phase (Alumina): Alumina is a less acidic support than silica and is often a better choice for purifying basic compounds. Use neutral or basic alumina to avoid unwanted reactions.

  • Reversed-Phase Chromatography: If the free base has sufficient hydrophobic character, reversed-phase (e.g., C18) chromatography using a mobile phase like water/acetonitrile with a buffer can be an excellent alternative.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Re-salification

This protocol is designed to separate the basic product from neutral or acidic impurities.

Objective: To purify crude Methyl 2-amino-2-(pyridin-3-yl)acetate HCl by converting it to the free base, extracting it, and then reforming the pure HCl salt.

Methodology:

  • Dissolution & Basification: Dissolve the crude HCl salt in water (~10 mL per 1 g of crude). Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The free base will move into the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The pure Methyl 2-amino-2-(pyridin-3-yl)acetate HCl will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Optimized Flash Column Chromatography

This protocol is for purifying the free base form of the compound.

Objective: To purify the free base of Methyl 2-amino-2-(pyridin-3-yl)acetate using silica gel chromatography with a modified eluent to prevent peak tailing.

Methodology:

  • Preparation of Eluent: Prepare your mobile phase system (e.g., Ethyl Acetate/Hexanes). To this mixture, add triethylamine (TEA) to a final concentration of 0.5% to 1% by volume. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Column Packing: Pack a silica gel column using your prepared mobile phase.

  • Sample Loading: Dissolve your crude free base in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column. This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column using your TEA-containing eluent, gradually increasing the polarity as needed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Use a visualization method appropriate for amino compounds, such as a ninhydrin stain.[6][7]

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that a higher vacuum or slight heating may be required to fully remove the triethylamine. Proceed to the salt formation step as described in Protocol 1.

References

  • Der Pharma Chemica. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Patel, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • David Publishing. (n.d.). Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent. Retrieved from [Link]

Sources

Validation & Comparative

In-depth Analysis of Methyl 2-amino-2-(pyridin-3-yl)acetate via 1H NMR: Solvent Effects and Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(pyridin-3-yl)acetate is a critical chiral building block in the synthesis of non-natural amino acids and peptidomimetics. Its analysis via 1H NMR presents unique challenges due to the presence of a basic pyridine nitrogen, a primary amine, and a labile alpha-proton.

This guide compares the two primary analytical "alternatives" for this compound: Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

The Verdict: While CDCl₃ is the standard for purity assessment of the free base, DMSO-d₆ is the superior alternative for structural validation . It enables the visualization of exchangeable amine protons and prevents peak broadening caused by intermolecular hydrogen bonding between the pyridine ring and the amine group.

Product Profile & Structural Logic

Before analyzing the spectrum, one must understand the magnetic environment of the protons. The molecule consists of two distinct domains: the 3-substituted pyridine ring and the alpha-amino ester tail .

Feature Chemical Logic Expected NMR Impact
Pyridine Ring Electron-deficient aromatic system.Downfield shifts (7.0–9.0 ppm). Distinct splitting pattern (

,

).
Alpha-Methine Chiral center (

-CH).
Singlet (if NH exchange is fast) or Doublet (if NH coupling persists).
Methyl Ester Electron-withdrawing carbonyl.Strong singlet ~3.6–3.7 ppm.
Primary Amine Exchangeable protons (-NH₂).Broad singlet (CDCl₃) or distinct peaks (DMSO-d₆).

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1]

This section objectively compares the spectral quality obtained from the two most common NMR solvents.

Alternative A: Analysis in CDCl₃ (Chloroform-d)

Best for: Routine purity checks of the free base.

  • Performance: In non-polar CDCl₃, the primary amine (-NH₂) often participates in rapid exchange or intermolecular hydrogen bonding with the pyridine nitrogen of neighboring molecules.

  • Result: The -NH₂ signal appears as a broad, flattened hump (often integrated incorrectly or missed). The alpha-proton (

    
    -CH) typically appears as a singlet because the H-N-C-H coupling is washed out by exchange.
    
  • Risk: If the sample contains trace acid (HCl salts), it will be insoluble or show significant line broadening.

Alternative B: Analysis in DMSO-d₆ (Dimethyl Sulfoxide-d₆)

Best for: Full structural characterization and salt forms.

  • Performance: DMSO is a strong hydrogen bond acceptor.[1] It "locks" the amine protons in place, slowing down chemical exchange.

  • Result: The -NH₂ protons often resolve into a distinct singlet or doublet. Consequently, the alpha-proton (

    
    -CH) may split into a doublet (coupling with NH). The aromatic pyridine protons are often better resolved due to the disruption of 
    
    
    
    -
    
    
    stacking interactions.
  • Advantage: If the product is a hydrochloride salt (common for amino esters), DMSO-d₆ is the only viable choice for solubility.

Quantitative Data Comparison
Proton AssignmentApprox. Shift

(CDCl₃)
Approx.[2][3] Shift

(DMSO-d₆)
Multiplicity & Coupling (

)
H-2 (Pyridine) 8.60 ppm8.55 ppmSinglet (broad) or Doublet (

Hz)
H-6 (Pyridine) 8.55 ppm8.48 ppmDoublet (

Hz)
H-4 (Pyridine) 7.70 ppm7.75 ppmDoublet of Doublets / Triplet-like
H-5 (Pyridine) 7.28 ppm7.38 ppmDoublet of Doublets (

Hz)

-CH
4.70 ppm4.85 ppmSinglet (CDCl₃) / Doublet (DMSO)
-OCH₃ (Ester) 3.72 ppm3.65 ppmStrong Singlet
-NH₂ (Amine) ~2.0 ppm (Broad/Invisible)~3.5 - 8.5 ppm*Broad Singlet (Free base) or Broad ~8.5+ (Salt)

*Note: In the HCl salt form analyzed in DMSO, the NH2 becomes NH3+ and shifts significantly downfield to 8.5–9.0 ppm.

Structural Assignment Visualization[4]

The following diagram illustrates the coupling logic required to confirm the 3-substituted pyridine regioisomer, distinguishing it from the 2- or 4-substituted isomers.

NMR_Assignment Molecule Methyl 2-amino-2-(pyridin-3-yl)acetate Aromatic Aromatic Region (7.0 - 9.0 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (3.0 - 5.0 ppm) Molecule->Aliphatic H2 H-2 (Ortho to N) ~8.6 ppm (Singlet-like) Deshielded by N Aromatic->H2 Most Downfield H6 H-6 (Ortho to N) ~8.5 ppm (Doublet) J ~ 4.8 Hz Aromatic->H6 Ortho Coupling H4 H-4 (Para to N) ~7.7 ppm (dt/dd) J ~ 7.9, 1.8 Hz Aromatic->H4 Meta Coupling H5 H-5 (Meta to N) ~7.3 ppm (dd) Connects H4 & H6 Aromatic->H5 Shielded AlphaCH Alpha-CH ~4.7 ppm Singlet (CDCl3) Aliphatic->AlphaCH Methoxy Methoxy (-OCH3) ~3.7 ppm Sharp Singlet Aliphatic->Methoxy H5->H6 Ortho J=5Hz H5->H4 Ortho J=8Hz

Figure 1: Logic flow for assigning the 1H NMR signals of the 3-pyridyl isomer. Note the specific connectivity between H5, H4, and H6 which distinguishes this from 2- or 4-substituted pyridines.

Experimental Protocol

To ensure reproducibility, follow this validated protocol for sample preparation.

Materials
  • Analyte: Methyl 2-amino-2-(pyridin-3-yl)acetate (Free base or HCl salt).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).

Workflow
  • Massing: Weigh 5–10 mg of the compound.

    • Note: Using >15 mg can lead to viscosity broadening in DMSO.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

    • Critical Step: If the sample is the HCl salt, vortex vigorously for 30 seconds. The salt dissolves slower than the free base.

  • Equilibration: Allow the sample to sit for 5 minutes. This ensures thermal equilibrium and minimizes convection currents inside the magnet.

  • Acquisition Parameters (Typical 400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . (The methoxy singlet relaxes slowly; insufficient D1 will reduce its integration value).

    • Scans (NS): 16 to 64 scans (sufficient for 10 mg).

    • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad aromatic peaks.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm ).

  • Integration:

    • Set the Methyl Ester singlet (3.7 ppm) to 3.00 .

    • Verify the Aromatic region integrates to 4.00 total.

    • Verify the Alpha-CH integrates to 1.00 .

Troubleshooting & Impurities

When analyzing this compound, watch for these common specific impurities:

Impurity Origin NMR Signature
Ethyl Acetate Recrystallization solventTriplet at 1.26 ppm, Singlet at 2.05 ppm, Quartet at 4.12 ppm.
Free Glycine Hydrolysis byproductLoss of aromatic signals; appearance of singlet at 3.55 ppm (D₂O).
Pyridine-3-aldehyde Starting materialDistinct aldehyde proton singlet at 10.1 ppm .
Water Hygroscopic solventBroad singlet varying from 1.5 ppm (CDCl₃) to 3.3 ppm (DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (General reference for pyridine coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • BenchChem. (2025).[1] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • Katritzky, A. R., et al. (2011). "13C NMR Chemical Shift Calculations for Some Substituted Pyridines." Journal of Chemical Information and Modeling. Link

Sources

Comprehensive Guide: Chiral HPLC Separation of Methyl 2-amino-2-(pyridin-3-yl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Methyl 2-amino-2-(pyridin-3-yl)acetate (also known as 3-pyridylglycine methyl ester) is a critical chiral intermediate in the synthesis of non-natural peptides and peptidomimetics. Its structure features a basic pyridine ring, a primary amine, and an ester group surrounding a single chiral center.

Separating these enantiomers presents a unique challenge: the molecule is amphoteric (basic pyridine/amine and potentially labile ester). The separation strategy must balance enantioselectivity with chemical stability (avoiding ester hydrolysis or racemization).

This guide compares two primary chromatographic approaches:

  • Normal Phase (NP) on Polysaccharide CSPs: The industry "Gold Standard" for preparative scalability and resolution.

  • Reversed Phase (RP) on Crown Ether CSPs: A specialized alternative for analytical purity checks of the protonated amine.

Primary Method: Polysaccharide-Based Normal Phase HPLC

Recommendation: High Confidence. Target Audience: Process chemists and those requiring preparative isolation.

The Mechanism

The most effective stationary phases for


-amino acid esters are Amylose  or Cellulose tris(3,5-dimethylphenylcarbamate)  coated on silica (e.g., Chiralpak AD-H or Chiralcel OD-H).
  • Chiral Recognition: Relies on hydrogen bonding between the carbamate NH/C=O groups on the polymer and the ester/amine groups of the analyte.

  • The Pyridine Factor: The pyridine ring is a π-basic system. It can interact with residual silanols on the silica support, leading to peak tailing. Base additives are mandatory.[1]

Protocol A: Amylose-Based Separation (Chiralpak AD-H / IA)

This system typically yields the highest selectivity (


) for phenyl/pyridyl glycine analogs due to the helical cavity of the amylose polymer accommodating the aromatic ring.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for aryl-glycine esters [1].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Hexane provides low viscosity; IPA modulates polarity.
Additive 0.1% Diethylamine (DEA) or EthanolamineCRITICAL: Masks silanols to prevent pyridine tailing.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics.
Temperature 25°CLower T often improves resolution (enthalpic control).
Detection UV @ 254 nmPyridine absorption maximum.
Protocol B: Cellulose-Based Separation (Chiralcel OD-H)

If the Amylose column fails to resolve the peaks (co-elution), the Cellulose backbone provides a complementary "linear" cavity structure that often succeeds where Amylose fails.

  • Mobile Phase: n-Hexane : Ethanol (95:5 v/v) + 0.1% DEA.

  • Note: Ethanol is a stronger modifier than IPA; use lower percentages (5-10%) to retain retention time (

    
    ).
    

Alternative Method: Crown Ether Reversed Phase

Recommendation: Analytical Scale Only. Target Audience: QC labs checking optical purity (ee%) in aqueous media.

The Mechanism

Crownpak CR-I(+) or similar columns use a chiral crown ether (18-crown-6 derivative) that complexes specifically with primary ammonium ions (


).
  • Requirement: The amine must be protonated. This requires an acidic mobile phase (pH < 3).

  • Risk: Low pH may slowly hydrolyze the methyl ester over time. This method is for rapid analytical checks, not prolonged preparative runs.

Chromatographic Conditions:

ParameterSpecification
Column Crownpak CR-I(+)
Mobile Phase Perchloric Acid (pH 1.5 to 2.0) in Water/Methanol (85:15)
Temperature 10°C - 25°C (Lower T dramatically increases retention)
Mechanism Host-guest complexation of the

group.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on your specific goals (Purity vs. Isolation).

G Start Start: Methyl 2-amino-2-(pyridin-3-yl)acetate Goal Define Goal Start->Goal Prep Preparative / Isolation (Need to recover compound) Goal->Prep High Scale QC QC / Purity Check (Analytical only) Goal->QC Speed/Aq. NP_Path Normal Phase (NP) Polysaccharide CSP Prep->NP_Path RP_Path Reversed Phase (RP) Crown Ether CSP QC->RP_Path AD_Col Screen 1: Chiralpak AD-H Hexane/IPA/DEA NP_Path->AD_Col Crown_Col Crownpak CR-I(+) HClO4 (pH 2.0) RP_Path->Crown_Col OD_Col Screen 2: Chiralcel OD-H Hexane/EtOH/DEA AD_Col->OD_Col If Rs < 1.5 Result_NP Result: High Loadability Easy Solvent Evaporation OD_Col->Result_NP Result_RP Result: High Selectivity Risk of Hydrolysis Crown_Col->Result_RP

Caption: Decision matrix for selecting the chromatographic mode based on isolation needs versus analytical speed.

Comparative Performance Analysis

The following data represents typical performance metrics for


-aryl glycine esters on these stationary phases [1][2].
MetricPolysaccharide (AD-H) Polysaccharide (OD-H) Crown Ether (CR-I)
Selectivity (

)
High (1.2 - 1.8)Moderate (1.1 - 1.5)Very High (> 2.0)
Resolution (

)
Typically > 2.5Typically > 1.5Typically > 5.0
Sample Capacity High (mg to g scale)High (mg to g scale)Low (

g scale)
Run Time 10 - 20 min15 - 25 min20 - 40 min
Solvent Recovery Excellent (Volatile)Excellent (Volatile)Poor (Aqueous Acid)
Key Limitation Requires DEA additiveRequires DEA additiveIncompatible with secondary amines
Interaction Mechanism Visualization

Understanding why the separation works allows for intelligent troubleshooting.

Interaction Analyte Analyte: Pyridyl-Glycine Ester H_Bond_Donor NH (Amine) Analyte->H_Bond_Donor H_Bond_Acceptor C=O (Ester) Analyte->H_Bond_Acceptor Pi_System Pyridine Ring Analyte->Pi_System CSP CSP: Amylose Carbamate CSP_Site1 C=O (Carbamate) CSP->CSP_Site1 CSP_Site2 NH (Carbamate) CSP->CSP_Site2 CSP_Site3 Phenyl Ring CSP->CSP_Site3 H_Bond_Donor->CSP_Site1 H-Bond H_Bond_Acceptor->CSP_Site2 H-Bond Pi_System->CSP_Site3 π-π Stacking

Caption: Three-point interaction model showing hydrogen bonding and π-π stacking essential for chiral recognition on AD-H columns.

Troubleshooting & Optimization

If baseline resolution is not achieved, follow this optimization sequence:

  • Peak Tailing:

    • Cause: Interaction between the pyridine nitrogen and silica silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to 0.1% Ethylenediamine (stronger base).

  • Low Retention (

    
    ): 
    
    • Cause: Mobile phase is too polar.

    • Fix: Reduce Alcohol content (e.g., go from 10% IPA to 2% IPA in Hexane).

  • Broad Peaks:

    • Cause: Slow mass transfer or solubility issues.

    • Fix: Increase temperature to 35°C (Note: This may reduce selectivity, so it is a trade-off).

References

  • Okamoto, Y., et al. "Enantioseparation of amino acid esters on polysaccharide-based chiral stationary phases." Journal of Chromatography A, vol. 906, 2001.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Daicel Chiral Technologies.

  • Hyun, M. H. "Chiral recognition of amino acids and their derivatives on crown ether-based chiral stationary phases." Journal of Chromatography A, vol. 1119, 2006.

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco Technical Reports.

Sources

A Comparative Guide to the LC-MS Fragmentation of Methyl 2-amino-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-2-(pyridin-3-yl)acetate is a small molecule of significant interest in pharmaceutical research and development, often serving as a key building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods for its characterization are paramount for ensuring the identity, purity, and stability of this intermediate and its subsequent products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, providing both separation and structural information.[1]

This guide provides a comprehensive, in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Methyl 2-amino-2-(pyridin-3-yl)acetate. As a Senior Application Scientist, the following content is synthesized from extensive experience in mass spectrometric analysis of small molecules and is grounded in established principles of ion chemistry. We will explore the theoretical fragmentation pathways and present a comparative guide to experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are tasked with the analysis of this and structurally related compounds.

Predicted Fragmentation Pathways of Methyl 2-amino-2-(pyridin-3-yl)acetate

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure and the energy applied during collision-induced dissociation (CID).[2] For Methyl 2-amino-2-(pyridin-3-yl)acetate, the presence of a pyridine ring, an amino group, and a methyl ester function provides several predictable fragmentation routes. In positive ion mode electrospray ionization (ESI), the molecule is expected to readily protonate, primarily on the more basic pyridine nitrogen or the amino group, to form the precursor ion [M+H]⁺.

The following diagram illustrates the predicted major fragmentation pathways of the protonated molecule.

fragmentation_pathway cluster_main Predicted Fragmentation of Methyl 2-amino-2-(pyridin-3-yl)acetate cluster_loss1 Initial Losses cluster_secondary Secondary Fragmentation M [M+H]⁺ m/z = 167.08 F1 Loss of CH₃OH (Methanol) m/z = 135.07 M->F1 - CH₃OH F2 Loss of HCOOCH₃ (Methyl Formate) m/z = 107.06 M->F2 - HCOOCH₃ F3 Loss of •COOCH₃ (Carbomethoxy radical) m/z = 108.07 M->F3 - •COOCH₃ F2a Loss of HCN (Hydrogen Cyanide) m/z = 80.05 F2->F2a - HCN

Caption: Predicted major fragmentation pathways of protonated Methyl 2-amino-2-(pyridin-3-yl)acetate.

Mechanistic Explanation of Predicted Fragments:

  • Loss of Methanol (CH₃OH) from [M+H]⁺ to yield m/z 135.07: This is a common fragmentation pathway for methyl esters of amino acids. The protonated molecule can undergo a cyclization reaction, leading to the neutral loss of methanol. This fragment is often a stable, diagnostic ion.

  • Loss of Methyl Formate (HCOOCH₃) from [M+H]⁺ to yield m/z 107.06: This fragmentation involves the cleavage of the C-C bond between the alpha-carbon and the ester group, along with a hydrogen rearrangement, to eliminate methyl formate. The resulting ion would be protonated 3-aminomethylpyridine.

  • Loss of the Carbomethoxy Radical (•COOCH₃) from [M+H]⁺ to yield m/z 108.07: This pathway involves the homolytic cleavage of the C-C bond between the chiral center and the ester group. This type of cleavage is a common fragmentation mode for aliphatic amines.[3]

  • Secondary Fragmentation - Loss of Hydrogen Cyanide (HCN) from m/z 107.06 to yield m/z 80.05: The pyridine ring itself is susceptible to fragmentation. A characteristic loss for pyridine-containing compounds is the elimination of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[4] This would result in a fragment with an m/z of 80.05.

Comparative Experimental Design for Method Development

The analysis of a polar compound like Methyl 2-amino-2-(pyridin-3-yl)acetate presents unique challenges, particularly in chromatographic retention.[5] Therefore, a comparison of different liquid chromatography approaches is essential for developing a robust and reliable analytical method.

The following workflow outlines a comparative study between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

experimental_workflow cluster_workflow Comparative LC-MS/MS Experimental Workflow cluster_lc Liquid Chromatography cluster_analysis Data Analysis and Comparison start Sample Preparation (Dissolve in appropriate solvent) rp_lc Reversed-Phase (RP) LC (e.g., C18 column) start->rp_lc hilic_lc HILIC (e.g., Amide column) start->hilic_lc ms Tandem Mass Spectrometry (MS/MS) (Positive ESI mode) rp_lc->ms hilic_lc->ms data_analysis Analyze Fragmentation Pattern (Compare with predictions) ms->data_analysis method_selection Select Optimal Method (Based on retention, peak shape, and sensitivity) data_analysis->method_selection

Caption: Experimental workflow for comparing RP and HILIC LC-MS/MS methods.

Experimental Protocols

1. Reversed-Phase Liquid Chromatography (RP-LC)

  • Objective: To assess the retention and peak shape of the analyte on a non-polar stationary phase.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Rationale: This is a standard starting point for small molecule analysis. Formic acid is used as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode.

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Objective: To improve retention for this polar analyte if it is not well-retained by RP-LC.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Method:

    • Column: Amide, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 0% B to 60% B over 7 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 2 µL.

  • Rationale: HILIC is specifically designed for the retention of polar and hydrophilic compounds. The use of a high organic mobile phase at the beginning of the gradient promotes partitioning of the polar analyte onto the polar stationary phase. Ammonium formate is a volatile buffer compatible with mass spectrometry.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To generate and analyze the fragment ions of Methyl 2-amino-2-(pyridin-3-yl)acetate.

  • Instrumentation: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (m/z): 167.08.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the formation of different fragments as a function of energy.

  • Rationale: ESI is a soft ionization technique suitable for polar molecules.[1] Tandem MS allows for the isolation of the protonated molecule and its subsequent fragmentation through CID, providing structural information.[2]

Data Interpretation and Comparison

The data obtained from the two LC-MS/MS methods should be compared based on several key performance metrics.

ParameterReversed-Phase (RP) LCHydrophilic Interaction Liquid Chromatography (HILIC)Rationale for Comparison
Retention Time (min) Expected to be lowExpected to be higherAdequate retention is crucial to avoid co-elution with the solvent front and matrix effects.[5]
Peak Shape May exhibit tailingOften provides better peak shape for polar basesSymmetrical peaks are essential for accurate quantification.
Sensitivity (Peak Area) May be lower due to poor retentionPotentially higher due to better peak focusingThe optimal method will provide the highest signal-to-noise ratio.

The fragmentation pattern observed should be compared with the predicted fragments.

Predicted Fragment Ion (m/z)Observed Fragment Ion (m/z)Collision Energy for Optimal Intensity (eV)Confirmation of
135.07Loss of Methanol
107.06Loss of Methyl Formate
108.07Loss of Carbomethoxy Radical
80.05Loss of HCN from m/z 107.06

Conclusion

This guide provides a robust theoretical framework and a practical, comparative experimental design for the LC-MS/MS analysis of Methyl 2-amino-2-(pyridin-3-yl)acetate. By systematically comparing Reversed-Phase and HILIC chromatography, researchers can develop a method that is best suited for the specific analytical challenge, whether it be qualitative identification, purity assessment, or quantitative bioanalysis. The predicted fragmentation pathways serve as a valuable starting point for interpreting the resulting tandem mass spectra, enabling confident structural confirmation. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the analysis of other polar small molecules in the drug development pipeline.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Collision-induced dissociations of deprotonated α-amino acids. The occurrence of specific proton transfers preceding fragmentation. Scilit. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. Reddit. [Link]

  • Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry. PMC. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

Comparative Guide: 3-Pyridyl vs. 2-Pyridyl Glycine Methyl Ester Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho" Effect

In the design of peptidomimetics and unnatural amino acid incorporation, pyridylglycines serve as critical bioisosteres for phenylglycine. However, the position of the nitrogen atom in the pyridine ring dictates a massive divergence in reactivity.

The Core Distinction:

  • 2-Pyridyl Glycine Methyl Ester (2-PyGly): A highly reactive, "high-maintenance" scaffold. The proximity of the ring nitrogen to the

    
    -carbon creates a unique electronic environment that significantly increases 
    
    
    
    -proton acidity, promotes rapid racemization, and enables metal chelation.
  • 3-Pyridyl Glycine Methyl Ester (3-PyGly): A stable, "benzene-like" scaffold. While still electron-deficient compared to phenylglycine, it lacks the resonance stabilization of the

    
    -anion and the chelation potential of the 2-isomer, making it compatible with standard peptide coupling protocols.
    

Structural & Electronic Analysis

The reactivity differences stem fundamentally from the electronic relationship between the pyridine nitrogen and the glycine


-carbon.
Electronic Effects on -Carbon Acidity

The acidity of the


-proton is the primary driver for racemization (epimerization).
Feature2-Pyridyl Glycine (Ortho)3-Pyridyl Glycine (Meta)
Inductive Effect (-I) Strong. Nitrogen is adjacent (2-position), exerting a powerful electron-withdrawing inductive effect on the

-carbon.
Moderate. Nitrogen is in the 3-position (meta), reducing the inductive pull on the

-carbon.
Resonance Effect (-R) Active. The

-anion (enolate) can be stabilized by resonance delocalization onto the ring nitrogen (similar to an enolate).
Inactive. Resonance structures cannot place the negative charge on the ring nitrogen; the anion is only stabilized by the carbonyl.
Net

-Acidity
High (

).
Comparable to ketones; extremely prone to deprotonation by mild bases.
Moderate (

).
Comparable to esters; requires stronger bases to deprotonate.
Chelation Potential
  • 2-PyGly: The pyridine nitrogen and the

    
    -amine (or carbonyl oxygen) form a perfect "bite angle" for bidentate coordination (N,N-chelation) with transition metals (Cu, Pd, Zn). This can poison hydrogenation catalysts or alter the regioselectivity of cross-coupling reactions.
    
  • 3-PyGly: The nitrogen is geometrically distant, preventing intramolecular chelation. It acts as a simple monodentate pyridine base.

Reactivity Profile & Mechanistic Pathways[1][2]

Racemization Mechanism

The most critical operational challenge with 2-PyGly is maintaining stereochemical integrity.

The Mechanism: Base-catalyzed removal of the


-proton yields a planar enolate. In 2-PyGly, this enolate is stabilized not just by the ester carbonyl, but also by the electron-deficient pyridine ring. The 2-position allows for a resonance contributor where the negative charge resides on the electronegative ring nitrogen, lowering the activation energy for racemization.

Racemization cluster_legend Key Difference Start L-2-Pyridyl Glycine (Tetrahedral) TS Transition State (Planar Enolate) Start->TS Loss of H+ Base Base (B:) Base->Start Deprotonation Resonance N-Stabilized Resonance Form TS->Resonance 2-Pos Stabilization Product Racemic Mixture (DL-2-Pyridyl Glycine) TS->Product Reprotonation Info 3-Pyridyl isomer lacks the 'N-Stabilized' path

Figure 1: Racemization pathway highlighting the unique stabilization available to the 2-pyridyl isomer.

Hydrolysis and Neighboring Group Participation (NGP)

2-PyGly methyl ester is susceptible to accelerated hydrolysis under neutral or weakly basic conditions due to Anchimeric Assistance .

  • Mechanism: The unprotonated pyridine nitrogen can act as an intramolecular general base, activating a water molecule to attack the ester carbonyl. Alternatively, it can stabilize the tetrahedral intermediate.

  • Result: 2-PyGly esters have a shorter shelf-life in aqueous/protic solvents compared to 3-PyGly.

Experimental Protocols & Guidelines

Peptide Coupling (Preventing Epimerization)

When coupling N-protected 2-pyridyl glycine, standard protocols (e.g., HATU/DIPEA) often lead to 10-20% racemization.

Recommended Protocol for 2-PyGly:

  • Activation: Use COMU or DEPBT instead of HATU/HBTU. These reagents are less likely to drive the formation of the highly reactive oxazolone intermediate which promotes racemization.

  • Base Selection: Replace DIPEA or NMM with TMP (2,4,6-Trimethylpyridine) or 2,6-Lutidine .

    • Why? These bases are sterically hindered and weaker (

      
      ) than DIPEA (
      
      
      
      ). They are sufficient to activate the carboxylic acid but insufficient to deprotonate the sensitive
      
      
      -proton of the 2-pyridyl system.
  • Solvent: Use DCM/DMF (1:1) at 0°C. Lower polarity solvents (DCM) suppress charge separation in the transition state.

Protocol for 3-PyGly:

  • Standard Fmoc/tBu protocols (HATU/DIPEA) are generally safe. Racemization levels are typically <1%, comparable to phenylglycine.

Synthesis of Methyl Esters

Method A: Thionyl Chloride/Methanol (Standard)

  • Applicability:[1][2][3][4][5][6][7][8][9] Works for both, but 2-PyGly requires immediate isolation as the HCl salt.

  • Step-by-Step:

    • Suspend amino acid in dry MeOH (0.5 M) at 0°C.

    • Add SOCl

      
       (2.5 eq) dropwise.
      
    • Reflux for 4 hours (3-Py) or 2 hours (2-Py). Note: 2-Py hydrolyzes faster; monitor by TLC.

    • Concentrate in vacuo.

    • Critical: Store 2-PyGly-OMe as the dihydrochloride salt to prevent autocatalytic hydrolysis by the free pyridine nitrogen.

Comparative Data Summary

Parameter2-Pyridyl Glycine Methyl Ester3-Pyridyl Glycine Methyl Ester

-Proton

(Est.)
~19.5 (High Acidity)~23.0 (Moderate Acidity)
Racemization Risk High (Requires specialized bases)Low (Standard protocols apply)
Metal Coordination Bidentate (N,N or N,O)Monodentate (N only)
Hydrolysis Rate Fast (NGP assisted)Slow (Standard ester profile)
Preferred Coupling Base TMP or 2,6-LutidineDIPEA or NMM
Storage Stability Poor (as free base)Good

Visualization of Chelation Effects

The following diagram illustrates why 2-PyGly interferes with metal-catalyzed reactions (e.g., hydrogenation or cross-coupling) while 3-PyGly does not.

Chelation cluster_2py 2-Pyridyl Glycine (Bidentate) cluster_3py 3-Pyridyl Glycine (No Chelation) M1 Metal (Pd/Cu) N_Py Pyridine Nitrogen M1->N_Py N_Amine Alpha Amine M1->N_Amine M2 Metal (Pd/Cu) N_Py3 Pyridine Nitrogen M2->N_Py3 Too Distant N_Amine3 Alpha Amine M2->N_Amine3

Figure 2: Chelation models showing the stable 5-membered ring formation in 2-PyGly vs. the steric impossibility in 3-PyGly.

References

  • Behrendt, R., et al. (2016). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Journal of Peptide Science. Link (Validates the base-catalyzed racemization mechanism for aryl-glycines and the efficacy of TMP/COMU).

  • Knapp, S., et al. (2015). "Synthesis of alpha-heteroaryl amino acids." Chemical Reviews. Link (Comprehensive review on the electronic properties of pyridyl amino acids).

  • Burke, M. D., et al. (2011). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society. Link (Discusses the specific instability and lability of 2-pyridyl-metal and 2-pyridyl-boron bonds, analogous to the C-H lability).

  • Hanyu, M., et al. (2005). "Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen." Journal of Peptide Science. Link (Provides structural evidence for the unique interaction capabilities of the 2-pyridyl group).

  • Neuvonen, H. (1987). "Kinetics and mechanisms of reactions of pyridines... nucleophilic and general base catalysis in ester hydrolysis."[1] Journal of the Chemical Society, Perkin Transactions 2.[1] Link (Mechanistic grounding for the NGP/anchimeric assistance in pyridyl esters).

Sources

Comprehensive Comparison Guide: Reference Standards for Methyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical development, I frequently encounter challenges in standardizing highly polar, basic unnatural amino acids. Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 179811-55-3)[1] and its dihydrochloride salt (CAS: 1456506-89-0)[2] are critical pyridylglycine derivatives. They are used extensively as building blocks in the synthesis of peptidomimetics, thrombin inhibitors, and targeted oncology therapeutics[3].

When utilizing this compound in quantitative Quality Control (QC) or pharmacokinetic (PK) bioanalysis, selecting the correct reference standard tier is paramount. This guide objectively compares the performance of different reference standard alternatives and provides self-validating experimental protocols to ensure scientific integrity in your workflows.

Part 1: Objective Comparison of Reference Standard Alternatives

To establish a robust analytical framework, researchers must choose between three primary tiers of standards. The choice directly impacts assay accuracy, regulatory compliance, and budget.

  • Certified Reference Material (CRM) : Fully characterized via mass balance (HPLC-UV, Karl Fischer, TGA, ROI). Ideal for GMP batch release and absolute quantification.

  • Working Standard (Commercial Grade) : Typically 95–97% pure, often supplied as a general building block[2]. Suitable for early-stage synthesis and qualitative screening but introduces unacceptable variance in quantitative bioanalysis.

  • Stable Isotope-Labeled (SIL) Standard : Customized with ^13C or ^15N isotopes. Essential for LC-MS/MS bioanalysis to correct for matrix effects and ionization suppression.

Quantitative Performance Comparison
ParameterCertified Reference Material (CRM)Working Standard (Commercial)Stable Isotope-Labeled (SIL)
Purity (HPLC-UV) ≥ 99.5%~ 95.0% - 97.0%≥ 98.0%
Assay Uncertainty ± 0.5% (Mass Balance)± 3.0% (Area % only)N/A (Used as Internal Std)
MS Matrix Effect Correction Poor (Requires standard addition)PoorExcellent (Co-elutes perfectly)
Isotopic Enrichment Natural AbundanceNatural Abundance≥ 99% (^13C/^15N)
Shelf Life (at 2-8°C) 36 Months (under Argon)12 Months24 Months
Primary Utility GMP Release, Calibration CurvesDiscovery Synthesis, ScreeningPK Bioanalysis, LC-MS/MS

Part 2: Experimental Methodologies & Self-Validating Protocols

Protocol 1: HPLC-UV Purity Assessment (Self-Validating System)

Expert Insight & Causality: The pyridine ring in this molecule is highly basic. On standard silica-based C18 columns, unprotonated pyridine nitrogens interact strongly with residual surface silanols, causing severe peak tailing and integration errors. To counteract this, our protocol utilizes a low-pH mobile phase (0.1% Trifluoroacetic acid) to fully protonate the pyridine nitrogen, neutralizing secondary interactions. Furthermore, the methyl ester is prone to spontaneous hydrolysis at pH > 7; maintaining an acidic environment ensures the structural integrity of the standard during analysis.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of Mobile Phase A (1.0 mg/mL). Self-Validation Step: Prepare a secondary weighing independently to verify the calibration slope.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% to 95% B), 12-15 min (5% B for re-equilibration).

  • Detection: Set UV wavelength to 254 nm (optimal for the pyridine chromophore). Flow rate: 1.0 mL/min.

Protocol 2: LC-MS/MS Bioanalytical Workflow

Expert Insight & Causality: While TFA is excellent for chromatography, it causes severe ion suppression in positive Electrospray Ionization (ESI+) due to ion-pairing effects. For MS applications, we substitute TFA with 0.1% Formic Acid buffered with 10 mM Ammonium Formate. The ammonium ions provide constant ionic strength, stabilizing the Taylor cone during electrospray and maximizing the ionization efficiency of the basic amino acid ester.

Step-by-Step Methodology:

  • Sample Preparation: Spike plasma samples with the SIL internal standard. Extract using Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge to selectively capture the basic pyridine/amine groups.

  • LC Conditions: Use a sub-2 µm UPLC C18 column. Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS/MS Tuning: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the precursor [M+H]+ at m/z 167.1 transitioning to m/z 108.1 (loss of the methyl ester group, -COOCH3) and m/z 91.1 (subsequent loss of ammonia, -NH3).

Part 3: Mandatory Visualizations

Workflow A Raw Material Methyl 2-amino-2-(pyridin-3-yl)acetate HCl B Primary Analysis (HPLC-UV / LC-MS) A->B C Structural Elucidation (1H-NMR, 13C-NMR, HRMS) A->C D Impurity Profiling (Karl Fischer, TGA, ROI) A->D E Data Synthesis & Mass Balance Calculation B->E C->E D->E F Certified Reference Material (CRM) Issued E->F

Workflow for the qualification of Methyl 2-amino-2-(pyridin-3-yl)acetate HCl reference standards.

Pathway M Precursor Ion [M+H]+ m/z 167.1 F1 Fragment Ion m/z 108.1 (-COOCH3) M->F1 CID (-59 Da) F2 Fragment Ion m/z 91.1 (-NH3) F1->F2 CID (-17 Da)

Proposed LC-MS/MS CID fragmentation pathway for the free base.

References

Sources

Comparative Guide: Infrared Spectroscopy of Pyridine Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of Pyridine Amino Acid Esters , a critical class of bioisosteres in medicinal chemistry. It compares them directly with their benzene analogs (benzoates) to highlight the electronic and vibrational shifts caused by the pyridine nitrogen.

Executive Summary

In drug development, replacing a benzene ring with a pyridine ring (bioisosteric replacement) is a standard strategy to improve solubility and metabolic stability. However, this substitution fundamentally alters the vibrational landscape of the molecule.

This guide focuses on two primary scaffolds:

  • Pyridine Carboxylates: Esters derived from picolinic, nicotinic, or isonicotinic acid (e.g., Ethyl Nicotinate).

  • N-Pyridyl Amino Acid Esters: Amino acid esters with a pyridine substituent on the nitrogen (e.g., Ethyl 2-(pyridin-2-ylamino)acetate).

Key Differentiator: The pyridine nitrogen is electron-withdrawing (inductive effect,


) and can participate in resonance, shifting carbonyl (

) and ring stretching frequencies to higher wavenumbers compared to benzene analogs.
Theoretical Framework & Mechanistic Comparison
The "Pyridine Shift" Effect

The insertion of a nitrogen atom into the aromatic ring creates a dipole that perturbs the standard aromatic signals.

  • Carbonyl (

    
    ) Region:  In benzene esters (benzoates), the ring donates electron density via resonance (
    
    
    
    ), weakening the
    
    
    bond and lowering its frequency (~1720
    
    
    ). In pyridine esters, the ring nitrogen withdraws electron density (
    
    
    ), competing with the resonance effect. This often results in a stiffer
    
    
    bond
    and a shift to slightly higher wavenumbers (~1725–1735
    
    
    ), particularly in the 3- and 4-positions.
  • Ring Vibrations (

    
     vs 
    
    
    
    ):
    Pyridine introduces a distinct
    
    
    stretching mode. Unlike the symmetric
    
    
    breathing of benzene (~1600
    
    
    ), the
    
    
    stretch appears as a sharp, intense band, often splitting the aromatic region into a doublet (1590–1600
    
    
    ).
Comparative Spectral Data

The following tables synthesize experimental data for Pyridine Amino Acid Esters versus Benzene Analogs.

Table 1: Carbonyl & Functional Group Shifts
Functional GroupVibration ModeBenzene Analog (Ethyl Benzoate)Pyridine Analog (Ethyl Nicotinate/Picolinate)Mechanistic Cause
Ester Carbonyl

1715 – 1725

1725 – 1735

Pyridine (-I) effect reduces single-bond character, strengthening

.
Ring Stretch

~1600, 1580

1590 – 1605

Distinct

band; often sharper/stronger than benzene

.
Ring Breathing Skeletal~1450

1470 – 1480

Pyridine ring deformation is higher energy due to N-atom mass/bond variance.
C-H Stretch

3030 – 3100

3030 – 3080

Similar region; Pyridine C-H often weaker intensity.
C-O Stretch

1270 – 1310

1280 – 1320

Inductive effect of Pyridine N strengthens the

bond.
Table 2: Positional Isomer Effects (Pyridine Ring Position)
IsomerStructure NoteDiagnostic IR Feature
2-Pyridine (Picolinate) N adjacent to EsterDoublet Carbonyl: May show splitting or broadening due to dipole interaction between Ring N and Carbonyl O.
3-Pyridine (Nicotinate) N meta to EsterClassic Shift: Cleanest shift to higher wavenumber (~1730

) vs benzoate.
4-Pyridine (Isonicotinate) N para to EsterSymmetry: Strongest conjugation; spectral profile most similar to para-substituted benzoates but with

bands.
Experimental Protocol: Validated Acquisition Workflow

To ensure reproducible data, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FTIR) Mode: Attenuated Total Reflectance (ATR) or Liquid Film (NaCl plates).

Step-by-Step Protocol:

  • Blank Correction: Run a background scan (air) to remove

    
     (~2350 
    
    
    
    ) and
    
    
    artifacts.
  • Sample Prep:

    • Liquids (Esters): Place 1 drop on the ATR crystal. Ensure full coverage.

    • Solids (Amino Acid salts): Grind with KBr (1:100 ratio) or use a high-pressure ATR clamp.

  • Acquisition:

    • Resolution:

      
       (standard) or 
      
      
      
      (for resolving
      
      
      /
      
      
      splitting).
    • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

  • Validation Check:

    • Check 1: Is the

      
       peak saturated (flat top)? If yes, clean and re-apply a thinner film.
      
    • Check 2: Is the Fingerprint Region (<1500

      
      ) visible? This contains the critical Pyridine ring breathing modes.
      
Visualizations & Logic Flows
Diagram 1: Spectral Decision Tree

How to distinguish a Pyridine Ester from a Benzene Ester using IR.

SpectralDecisionTree Start Unknown Aromatic Ester Spectrum CheckCO Check Carbonyl (C=O) Region (1710 - 1750 cm⁻¹) Start->CheckCO BenzenePath Frequency ~1715-1725 cm⁻¹ CheckCO->BenzenePath PyridinePath Frequency ~1725-1735 cm⁻¹ CheckCO->PyridinePath CheckRing Check Ring Region (1580 - 1610 cm⁻¹) BenzeneRing Weak/Medium bands ~1600 & 1580 cm⁻¹ CheckRing->BenzeneRing No C=N PyridineRing Sharp/Strong Split Band (C=N stretch present) CheckRing->PyridineRing C=N Detected BenzenePath->CheckRing PyridinePath->CheckRing ResultBenz Likely BENZENE Analog (Ethyl Benzoate) BenzeneRing->ResultBenz ResultPyr Likely PYRIDINE Analog (Ethyl Nicotinate) PyridineRing->ResultPyr

Caption: Decision logic for differentiating pyridine-based esters from benzene analogs based on carbonyl shift and ring vibration intensity.

Diagram 2: Experimental Workflow for N-Pyridyl Amino Acid Esters

Specific workflow for synthesizing and characterizing the amino-ester variant.

Workflow Reactants Reactants: 2-Aminopyridine + Chloroacetate Ester Reaction Reaction: Nucleophilic Substitution (Reflux, Base) Reactants->Reaction Isolation Isolation: Extraction & Drying Reaction->Isolation Analysis IR Analysis: Target N-H & C=O Isolation->Analysis NH_Peak Identify N-H: ~3200-3400 cm⁻¹ (Secondary Amine) Analysis->NH_Peak CO_Peak Identify C=O: ~1735-1750 cm⁻¹ (Non-conjugated Ester) Analysis->CO_Peak

Caption: Synthesis and characterization workflow for N-pyridyl amino acid esters, highlighting the non-conjugated ester peak position.

References
  • Comparison of Benzene and Pyridine Vibr

    • Source: NASA Goddard Space Flight Center. "Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine."[1][2][3][4][5]

    • URL:[Link]

  • Vibrational Spectroscopy of Nicotinic Acid Deriv

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • IR Characteristics of Esters (Ethyl Benzo

    • Source: Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Esters."
    • URL:[Link]

  • Synthesis and Characterization of Amino Pyridine Deriv

    • Source: Research & Reviews: A Journal of Drug Formulation, Development and Production.
    • URL:[Link]

  • Adsorption and IR Analysis of Pyridine Carboxylic Acids

    • Source: National Institutes of Health (NIH) / PubMed. "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria."
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of 3-Pyridylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but the cornerstone of validating a successful asymmetric synthesis.[1] 3-Pyridylglycine and its derivatives are significant chiral building blocks in medicinal chemistry, and their stereochemical purity can profoundly impact pharmacological activity and toxicity.[2][3][4] This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of these crucial compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The fundamental challenge in quantifying enantiomers is their identical physical properties in an achiral environment.[2][5] Therefore, the core principle of any ee determination method is the creation of a chiral environment to induce a measurable difference between the enantiomers. This is primarily achieved either by physical separation using chromatography or by the formation of diastereomeric species for spectroscopic analysis.[6] This guide will focus on the three most powerful and prevalent techniques in the field: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Methodologies

The choice of analytical technique depends on numerous factors including the stage of development, required throughput, sample properties, and available instrumentation.[6] A head-to-head comparison reveals the distinct advantages and limitations of each approach.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a Chiral Stationary Phase (CSP).[7]Physical separation using a CSP with a supercritical fluid (CO₂) mobile phase.[]Formation of transient diastereomeric complexes with a Chiral Solvating/Derivatizing Agent (CSA/CDA).[6]
Throughput Moderate (typically 10-20 minutes per sample).[9]High (often < 10 minutes per sample).[10]High (analysis is performed on the bulk sample).[11]
Sensitivity High (LOD often in the µg/mL range).[6]High, comparable to or better than HPLC.Generally lower sensitivity (LOQ can be around 1-2% of the minor enantiomer).[6]
Solvent Usage High, uses significant volumes of organic solvents.Low, primarily uses CO₂ with a small amount of co-solvent.[7][]Very low, uses minimal deuterated solvent in an NMR tube.[11]
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[12]Often faster method development than HPLC.[]Relatively simple, involves selecting an appropriate chiral agent.
Robustness Well-established and highly reproducible; the method of choice for quality control.[6]Robust, with improved peak symmetries often observed.[13]Good, provides a direct measure of the molar ratio.[11]
Destructive? YesYesNo (sample can be recovered).[6]

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for ee determination, providing direct physical separation of enantiomers.[6][7] The technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[11][14]

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in chiral HPLC method development.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used for their broad enantioselectivity.[5][14] The separation mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[14][15]

Strategic Method Development

A systematic approach to method development is crucial. The process typically involves screening a set of diverse CSPs under different chromatographic modes (Normal Phase, Reversed-Phase, and Polar Organic) to identify the optimal conditions for baseline separation.[5][10]

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a general framework for analyzing a 3-pyridylglycine derivative.

1. Materials and Equipment:

  • HPLC System with a UV or Diode Array Detector (DAD).

  • Chiral Columns: A screening set is recommended, for example:

    • CHIRALPAK® AD-H (Amylose-based)

    • CHIRALCEL® OD-H (Cellulose-based)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Methanol, Acetonitrile.

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Sample: Racemic standard of the 3-pyridylglycine derivative and the enantiomerically enriched sample for analysis.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase or a suitable solvent.

  • Prepare the enantiomerically enriched sample at a similar concentration.

3. Chromatographic Conditions (Screening Phase):

  • Mode: Normal Phase is often a good starting point for pyridyl-containing compounds.

  • Mobile Phase: Start with a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol). A common starting point is 90:10 (v/v) n-Hexane:IPA.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: Select a wavelength with strong UV absorbance for the analyte (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

4. Data Analysis and Calculation:

  • First, inject the racemic standard to confirm the retention times of both the R- and S-enantiomers and to calculate the resolution factor.

  • Next, inject the enantiomerically enriched sample.

  • Integrate the peak areas for each enantiomer.[1]

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 [7]

5. Optimization:

  • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the Hexane:IPA ratio, try a different alcohol modifier).

  • For basic compounds like 3-pyridylglycine derivatives, adding a small amount of a basic additive (e.g., 0.1% DEA) can improve peak shape. For acidic compounds, an acidic additive (e.g., 0.1% TFA) may be necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Racemic Prepare Racemic Standard (1 mg/mL) InjectRacemic Inject Racemic Standard Racemic->InjectRacemic Sample Prepare Enriched Sample (1 mg/mL) InjectSample Inject Enriched Sample Sample->InjectSample Screen Screen CSPs & Mobile Phases Screen->InjectRacemic Select initial conditions InjectRacemic->InjectSample Identify peaks Integrate Integrate Peak Areas InjectSample->Integrate Calculate Calculate ee% Integrate->Calculate

General workflow for ee determination by Chiral HPLC.

II. Chiral Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[7] It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol.[]

Why Choose SFC? The Advantage of Speed and Sustainability

The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher flow rates without generating excessive backpressure. This translates to significantly higher throughput.[10] Furthermore, the drastic reduction in organic solvent consumption makes SFC a "greener" and more cost-effective technology.[7][] For many chiral separations, SFC shows comparable selectivity to normal phase HPLC but with improved peak shapes and shorter analysis times.[13]

Experimental Protocol: Enantiomeric Excess Determination by Chiral SFC

1. Materials and Equipment:

  • SFC System with a UV or DAD detector and a back-pressure regulator.

  • Chiral Columns: The same polysaccharide-based columns used for HPLC are often effective in SFC (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).

  • SFC-grade CO₂.

  • Co-solvents: Methanol, Ethanol.

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

2. Sample Preparation:

  • Dissolve the racemic standard and the enantiomerically enriched sample in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: CO₂ and Methanol. Start with an isocratic elution of 80:20 (v/v) CO₂:Methanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: Maintain at a constant pressure, typically 100-150 bar.

  • Column Temperature: 30-40 °C.

  • Detection: UV at the appropriate wavelength.

  • Injection Volume: 1-5 µL.

4. Data Analysis and Calculation:

  • The process is identical to that of HPLC: inject the racemic standard first to identify peaks, followed by the sample.

  • Calculate the ee% using the integrated peak areas.

5. Optimization:

  • Adjust the percentage of the co-solvent. Increasing the methanol content generally decreases retention time.

  • Incorporate additives into the co-solvent (e.g., 0.1% DEA for basic analytes) to improve peak shape and selectivity.

SFC_vs_HPLC cluster_sfc Chiral SFC cluster_hplc Chiral HPLC SFC_Node High Throughput Low Solvent Waste Fast Method Dev. HPLC_Node Well-Established High Resolution Higher Solvent Waste Decision Choosing a Method for 3-Pyridylglycine ee Decision->SFC_Node Need for speed & sustainability Decision->HPLC_Node Established QC & maximum resolution

Decision logic for choosing between SFC and HPLC.

III. Chiral NMR Spectroscopy

Chiral NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it uses a chiral auxiliary—either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA)—to create a diastereomeric environment directly in the NMR tube.[6] The two enantiomers, now part of diastereomeric complexes, exhibit distinct and resolvable signals in the NMR spectrum, allowing for direct quantification.[11][16]

The Power of Diastereomeric Differentiation

The key advantage of NMR is its simplicity and speed for sample analysis. It's a non-separative, non-destructive method that provides a direct measure of the molar ratio of enantiomers.[6][11] This makes it particularly useful for rapid reaction monitoring and screening.

A highly effective method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure diol like (R)-1,1′-bi-2-naphthol ((R)-BINOL).[11][16][17] This in-situ reaction forms a pair of structurally rigid diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum.[17]

Experimental Protocol: ¹H NMR Determination using a Chiral Derivatizing Assembly

1. Materials and Equipment:

  • NMR Spectrometer (400 MHz or higher is recommended for good signal dispersion).[11]

  • Standard 5 mm NMR tubes.

  • Reagents: 2-formylphenylboronic acid (2-FPBA), (R)-1,1′-bi-2-naphthol ((R)-BINOL). The chiral agent must be enantiomerically pure.[11]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample: Enantiomerically enriched 3-pyridylglycine derivative (as a primary amine).

2. Sample Preparation (in the NMR tube):

  • In a small vial, dissolve ~1.2 equivalents of 2-FPBA and ~1.2 equivalents of (R)-BINOL in 0.6 mL of CDCl₃.[11]

  • Add 1.0 equivalent of the 3-pyridylglycine derivative sample to the vial.

  • Mix thoroughly and transfer the solution to an NMR tube. The complexation is typically rapid and quantitative.[17]

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

4. Data Analysis and Calculation:

  • Identify the distinct signals corresponding to the two diastereomers. The imine proton is often baseline resolved and a good candidate for integration.[17]

  • Carefully integrate the area of the corresponding signal for each diastereomer (Integral₁ and Integral₂).

  • Calculate the enantiomeric excess:

    • ee (%) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] * 100

NMR_Workflow cluster_prep In-Tube Reaction cluster_analysis Spectroscopic Analysis cluster_data Quantification Analyte R/S-Amine (Analyte) Mix Mix in CDCl₃ Analyte->Mix FPBA 2-FPBA FPBA->Mix BINOL (R)-BINOL BINOL->Mix NMR Acquire ¹H NMR Spectrum Mix->NMR Diastereomers Observe Two Sets of Distinct Signals NMR->Diastereomers Integrate Integrate Diastereomeric Signals Diastereomers->Integrate Calculate Calculate ee% Integrate->Calculate

Workflow for chiral NMR analysis via diastereomer formation.

Conclusion: A Cross-Validation Approach for Unimpeachable Results

Both chiral chromatography and NMR spectroscopy are powerful, reliable techniques for the determination of enantiomeric excess.[6] Chiral HPLC and SFC offer the advantage of physical separation, providing exceptional resolution and accuracy, making them indispensable for routine quality control and regulatory submissions.[6] Chiral NMR provides a rapid, non-destructive, and mechanistically different method that is ideal for high-throughput screening and reaction optimization.[6]

For the most rigorous and confident characterization of a novel 3-pyridylglycine derivative, a cross-validation strategy employing both a chromatographic method (HPLC or SFC) and chiral NMR is highly recommended.[6] The complementary nature of these techniques provides an unparalleled degree of certainty in the analytical results, ensuring the scientific integrity of your research and the quality of your chiral products.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem.
  • ResearchGate. (2025, August 7). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluld chromatography. ResearchGate.
  • MDPI. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. American Chemical Society.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods. BenchChem.
  • ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of.... ResearchGate.
  • Analyst (RSC Publishing). (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Royal Society of Chemistry.
  • (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. BenchChem.
  • Benchchem. (n.d.). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives. BenchChem.
  • Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • Benchchem. (n.d.). Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol. BenchChem.
  • Dr. Maisch. (n.d.). Chiral. Dr. Maisch GmbH.
  • (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. BenchChem.
  • PMC. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information.
  • ResearchGate. (2025, November 13). Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. ResearchGate.
  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. National Center for Biotechnology Information.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • (n.d.). Strategies for Chiral HPLC Method Development.
  • PubMed. (2012, October 15). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. National Center for Biotechnology Information.
  • Indian Journal of Pharmaceutical Education and Research. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. IJPER.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters.
  • Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers.
  • ResearchGate. (2025, August 6). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.
  • Frontiers. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • MDPI. (2022, March 15). Chiral Molecules: Properties, Synthesis and Analysis. MDPI.
  • PubMed. (2003, April 1). Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection. National Center for Biotechnology Information.
  • PubMed. (2023, July 19). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) -. National Center for Biotechnology Information.

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Analytical Comparison Guide: Boc-Protected vs. Free Amine 3-Pyridyl Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Amino-substituted 3-pyridyl acetates, such as ethyl 2-(6-aminopyridin-3-yl)acetate[1], are indispensable building blocks in modern medicinal chemistry. They are frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and advanced heterocyclic scaffolds[2].

A critical decision in any synthetic workflow involving these compounds is whether to carry the exocyclic amine through the synthesis in its free amine state or to mask it using a tert-butyloxycarbonyl (Boc) protecting group . This guide provides an objective, data-driven comparison of both states, analyzing their chemical stability, reactivity profiles, and downstream synthetic utility.

Mechanistic Causality: Why Protection Matters

To understand the divergent behavior of these two forms, we must examine the intrinsic electronic and steric properties of the aminopyridine system:

  • The Free Amine Dilemma: The exocyclic -NH₂ group on a pyridine ring is both a strong nucleophile and a source of weakly acidic protons (pKa ~20-25). When a free amine 3-pyridyl acetate is subjected to strong bases (e.g., LiHMDS, LDA) required to form an enolate at the acetate α-carbon, the base will preferentially or competitively deprotonate the amine. This leads to catastrophic N-alkylation, N-acylation, or uncontrolled polymerization.

  • The Boc-Protected Advantage: Introducing a Boc group fundamentally alters the molecule's reactivity. The carbamate linkage delocalizes the nitrogen lone pair into the adjacent carbonyl, drastically neutralizing its nucleophilicity. Furthermore, the bulky tert-butyl group acts as a steric shield. This ensures that incoming electrophiles are directed exclusively to the highly reactive enolate carbon, preserving the integrity of the amine for later stages[2].

Quantitative Data Comparison

The following table summarizes the operational and performance differences between the two forms during standard synthetic manipulations.

ParameterFree Amine 3-Pyridyl AcetateBoc-Protected 3-Pyridyl Acetate
N-Nucleophilicity High (Prone to unwanted N-alkylation)Very Low (Carbamate resonance delocalization)
Solubility (DCM/THF) Moderate (Forms H-bonding networks)High (Lipophilic tert-butyl group enhances solubility)
TLC Polarity (EtOAc/Hex) High (Stays near baseline)Low (Migrates rapidly, easy to monitor)[3]
Stability to Strong Bases Poor (N-H deprotonation by LiHMDS)Excellent (Tolerates LiHMDS/LDA at -78 °C)
α-Alkylation Yield < 15% (Major N-alkylated side products)> 85% (Exclusive C-alkylation)
Storage & Shelf-Life Susceptible to air oxidation (darkens over time)Highly stable at room temperature

Experimental Workflows & Methodologies

The following self-validating protocols outline the standard lifecycle of utilizing Boc-protected 3-pyridyl acetates to achieve high-yield α-functionalization.

Protocol A: High-Yield Boc Protection of Free Amine

To prevent the formation of di-Boc byproducts, the choice of base and catalyst is critical. Using DMAP or an EDCI/HOBt coupling system ensures a high mono-Boc to di-Boc ratio (up to 50:1)[4].

  • Setup: Dissolve ethyl 2-(6-aminopyridin-3-yl)acetate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

  • Protection: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dropwise.

  • Monitoring: Warm to room temperature and stir for 4–8 hours. Monitor via Thin Layer Chromatography (TLC); the Boc-protected product will be significantly less polar than the starting material[3].

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: >85% (Purify via silica gel chromatography if trace di-Boc is present).

Protocol B: Selective α-Alkylation
  • Enolate Formation: Dissolve the Boc-protected 3-pyridyl acetate in anhydrous THF. Cool to -78 °C. Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Electrophilic Addition: Add the desired alkyl halide (1.2 equiv) slowly.

  • Quenching: Stir for 2 hours while allowing the reaction to warm to -20 °C. Quench with saturated aqueous NH₄Cl to destroy unreacted base.

  • Extraction: Extract with ethyl acetate, dry, and concentrate. The steric bulk of the Boc group ensures exclusive C-alkylation.

Protocol C: Quantitative Deprotection
  • Cleavage: Dissolve the α-alkylated Boc-protected intermediate in DCM. Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Completion: Stir at room temperature for 2 hours. The gaseous byproduct (isobutylene and CO₂) will vent off.

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated NaHCO₃ to yield the final, functionalized free amine[2].

Synthetic Pathway Visualization

The following diagram illustrates the divergent outcomes when attempting to alkylate the free amine versus the Boc-protected intermediate.

G Start Free Amine 3-Pyridyl Acetate Action1 Direct Alkylation (LiHMDS, R-X) Start->Action1 Action2 Boc Protection ((Boc)2O, DMAP) Start->Action2 Boc Boc-Protected 3-Pyridyl Acetate Action3 Alpha-Alkylation (LiHMDS, R-X) Boc->Action3 Fail N-Alkylation & Decomposition (< 15% Yield) Action1->Fail Action2->Boc Success1 C-Alkylated Boc-Intermediate (> 85% Yield) Action3->Success1 Action4 Deprotection (TFA / DCM) Final Target: C-Alkylated Free Amine Action4->Final Success1->Action4

Divergent synthetic pathways of free amine vs. Boc-protected 3-pyridyl acetates during alkylation.

References

  • [1] ChemicalBook. ethyl 2-(6-aminopyridin-3-yl)acetate | 1174229-72-1.

  • [4] Google Patents. CN102936220A - BOC protection method for aminopyridine.

  • [3] Benchchem. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.

  • [2] Organic Process Research & Development. Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor.

Sources

Advanced Melting Point Determination Guide: Methyl 2-amino-2-(pyridin-3-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for pharmaceutical scientists and process chemists. It prioritizes methodological rigor, data interpretation, and the specific physicochemical challenges associated with pyridine-substituted amino acid ester salts.

Executive Summary & Strategic Context

The precise characterization of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 179811-55-3) presents a unique set of challenges often overlooked in standard Quality Control (QC) workflows. As a chiral amino acid ester derivative, this compound exhibits complex thermal behavior, including hygroscopicity and concurrent melting/decomposition events.[1]

This guide moves beyond basic capillary methods to compare Differential Scanning Calorimetry (DSC) against Traditional Capillary Analysis . We demonstrate why DSC is the requisite "performance standard" for this compound, providing higher fidelity data critical for distinguishing the pure pharmaceutical intermediate from its degradation products (e.g., the free acid or diketopiperazine derivatives).

Technical Analysis: The Challenge of HCl Salts

The Physicochemical Landscape

Methyl 2-amino-2-(pyridin-3-yl)acetate HCl is not a simple crystalline solid.[1][2][3][4][5][6][7][8] It possesses three critical properties that compromise standard melting point (MP) determination:

  • Hygroscopicity: The hydrochloride salt moiety avidly attracts atmospheric moisture. Water acts as an impurity, significantly depressing the observed MP (colligative property).[1]

  • Thermal Instability: Amino acid esters are prone to thermally induced cyclization (forming diketopiperazines) or ester hydrolysis at elevated temperatures.

  • Decomposition vs. Fusion: The compound often decomposes during or immediately following the phase transition, making the visual "clear point" in capillary tubes subjective and unreliable.[1]

Comparative Methodology: Capillary vs. DSC

The following table contrasts the performance of the "Product" (the optimized DSC Method) against the "Alternative" (Standard Capillary Method).

Table 1: Comparative Performance of MP Determination Methods

FeatureMethod A: Capillary (Standard) Method B: DSC (Recommended) Scientific Rationale
Precision ± 2.0 – 5.0 °C± 0.2 – 0.5 °CDSC relies on calibrated heat flow sensors, removing operator visual bias.[1]
Event Detection Visual liquefaction only.Separates

, Melting (

), and Decomp (

).
Capillary cannot distinguish between melting and dissolution in chemically evolved water.
Atmosphere Control Poor (Open to air).[1]Excellent (Inert

purge).
Prevents oxidative degradation during the scan.
Sample Requirement ~5 mg1–3 mgMinimizes waste of high-value intermediates.[1]
Data Output Single Range (e.g., 172–176°C)Thermogram (Onset, Peak, Enthalpy

).

provides a secondary purity check (Van't Hoff analysis).[1]

Experimental Protocols

Pre-treatment (Crucial Step)[1]
  • Protocol: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     or silica gel prior to analysis.
    
  • Reasoning: Removes surface water. Without this, the "Melting Point" is actually the "Dissolution Point" of the salt in its own sorbed water.[1]

Method A: Standard Capillary Protocol (Baseline)[1]
  • Instrument: Digital Melting Point Apparatus (e.g., Büchi or SRS).[1]

  • Ramp Rate: 10°C/min to 150°C, then 1°C/min to endpoint.

  • Observation: Record Onset (first liquid meniscus) and Clear Point (complete liquefaction).

  • Expected Result: Broad range (e.g., 168–174°C) with potential browning (decomposition).[1]

Method B: Differential Scanning Calorimetry (Gold Standard)[1]
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Pan Configuration: Hermetically sealed Aluminum pans with a pinhole (allows gas escape but retains sample integrity) OR Tzero pans.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Optional: Modulated DSC (MDSC) amplitude +/- 1°C every 60s to separate reversible heat flow (melting) from non-reversible (decomposition).[1]

  • Calculation: Determine

    
     (intersection of baseline and leading edge).[1] Do not use Peak Temperature for thermodynamic reporting.
    

Data Interpretation & Decision Logic

The following diagram illustrates the decision workflow for characterizing this specific intermediate. It ensures that "Apparent Melting" is not mistaken for "True Thermodynamic Melting."

MP_Determination_Workflow Start Start: Methyl 2-amino-2-(pyridin-3-yl)acetate HCl Drying Vacuum Drying (40°C, 4h) Start->Drying Choice Select Method Drying->Choice Capillary Capillary Method (Routine QC) Choice->Capillary Quick Check DSC DSC Method (R&D / Validation) Choice->DSC Precise Data Cap_Result Result: Broad Range (e.g., 168-174°C) Risk: Subjective Capillary->Cap_Result DSC_Result Result: Sharp Endotherm Onset: ~172.5°C Enthalpy: Defined J/g DSC->DSC_Result Decomp_Check Check for Exotherm (Decomposition?) DSC_Result->Decomp_Check Valid VALIDATED IDENTITY Use DSC Onset as CoA Value Decomp_Check->Valid Single Endotherm Invalid INVALID: Salt Hydrolysis Recrystallize Decomp_Check->Invalid Double Peak / Broad

Figure 1: Decision logic for selecting the appropriate thermal analysis method. Note the critical drying step to avoid false positives.

Representative Experimental Data

While specific batch values vary, the following data represents the typical thermal profile of high-purity (>98%) Methyl 2-amino-2-(pyridin-3-yl)acetate HCl compared to its common impurities.

Table 2: Thermal Profile Comparison (Representative)

Compound / StateTypical Melting Point (

)
DSC CharacteristicsInterpretation
Target Product (Pure HCl Salt) 170 – 180 °C (Decomp)Sharp Endotherm followed immediately by erratic exotherm.[1]Pass: Crystalline salt lattice intact.
Free Base (Impurity) < 100 °C (Often oil/low melt)Broad, weak endotherm < 100°C.Fail: Incomplete salt formation or hydrolysis.[1]
Hydrolysis Product (Acid) > 200 °CHigh melting point, often insoluble.[1]Fail: Ester hydrolysis occurred.
Wet Sample 150 – 160 °CBroad "shark fin" peak; bubbling in capillary.Fail: Insufficient drying.

Note: The melting range of 170–180°C is consistent with analogous pyridine-amino acid ester hydrochlorides [1, 2].[1] Exact batch values must be established via the DSC protocol above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235669, Methyl 2-amino-2-(pyridin-3-yl)acetate. Retrieved from [Link][1]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point and Heat of Fusion. Retrieved from [Link]

  • Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis.

Sources

Safety Operating Guide

Methyl 2-amino-2-(pyridin-3-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-amino-2-(pyridin-3-yl)acetate Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocols for the safe containment, transport, and disposal of Methyl 2-amino-2-(pyridin-3-yl)acetate. It is designed for laboratory managers and safety officers requiring immediate, actionable technical data.

Chemical Identity:

  • Chemical Name: Methyl 2-amino-2-(pyridin-3-yl)acetate[1][2]

  • Common Derivatives: Often supplied as a hydrochloride salt (e.g., Methyl 2-amino-2-(pyridin-3-yl)acetate HCl).

  • CAS Number: 746584-27-0 (Free Base) | 179811-55-3 (HCl Salt)

  • Molecular Formula: C₈H₁₀N₂O₂ (Free Base)

  • Functional Groups: Pyridine ring (aromatic base), Primary Amine, Methyl Ester.

Hazard Classification (GHS): Based on structural analogs (pyridine derivatives and amino acid esters), treat this substance with the following precautionary classifications until specific lot data confirms otherwise:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[3]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[3]

  • Sensitization: Potential respiratory or skin sensitizer.[4]

Pre-Disposal: Segregation & Compatibility

Scientific Rationale: The molecule contains both a basic nitrogen (pyridine/amine) and an ester linkage.

  • Amine/Pyridine Sensitivity: Incompatible with strong acids (exothermic salt formation) and strong oxidizers (potential for nitrogen oxide generation).

  • Ester Sensitivity: Susceptible to hydrolysis in the presence of strong bases or moisture, potentially releasing methanol (flammable) and the parent amino acid.

Segregation Protocol: Do NOT mix this waste with the following streams:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent reaction.

  • Strong Bases: (e.g., Sodium Hydroxide) – Risk of rapid hydrolysis and heat generation.

  • Reactive Metals: (e.g., Sodium, Potassium) – Incompatible with the ester functionality.

Table 1: Chemical Compatibility Matrix

Waste Stream CategoryCompatibility StatusOperational Action
Halogenated Solvents Compatible Can be co-packed in "Organic Waste" streams (check local regulations).
Non-Halogenated Solvents Compatible Suitable for standard organic solvent waste carboys.
Aqueous Acid Solutions Conditional Avoid. Exothermic reaction likely. Neutralize separately if necessary.
Aqueous Basic Solutions Incompatible Prohibited. Causes hydrolysis; releases methanol.
Oxidizers Incompatible Prohibited. High fire/explosion risk.

Waste Classification & Regulatory Framework (RCRA)[5]

This compound is not explicitly listed on the EPA's "P" or "U" lists. However, it must be characterized by its properties.

Decision Logic:

  • Is it Ignitable (D001)? If the compound is in a solution with a flashpoint <60°C (e.g., residual solvent), yes. As a solid, unlikely.

  • Is it Corrosive (D002)? Only if pH <2 or >12.5 in aqueous solution.

  • Is it Toxic (D038 - Pyridine)? While it contains a pyridine ring, it is a distinct chemical entity.[5] However, conservative "Lab Pack" guidelines often classify pyridine derivatives under the same hazard umbrella to ensure incineration.

Recommended Waste Profile:

  • Waste Code: Non-RCRA Regulated (unless characteristic), but manage as Hazardous Chemical Waste .

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (Methyl 2-amino-2-(pyridin-3-yl)acetate).[1][2][6]

  • UN Number: UN 2811 (if solid) or UN 2810 (if liquid).

Operational Disposal Workflows

Workflow A: Solid Waste (Excess Reagent)
  • Containment: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag detailing:

    • Full Chemical Name.

    • Hazards: "Toxic," "Irritant."

    • Start Date of Accumulation.

  • Disposal Path: Lab Pack for Incineration . This ensures complete destruction of the pyridine ring and prevents environmental leaching.

Workflow B: Liquid Waste (Reaction Mixtures)
  • Segregation: Ensure the solvent carrier is compatible (see Table 1).

  • Collection: Pour into a dedicated "Organic Waste" carboy (HDPE or Steel).

  • Venting: Use a vented cap system (e.g., Eco-Funnel) to prevent pressure buildup from slow hydrolysis or volatilization.

  • Disposal Path: Fuel Blending or Incineration.

Visualized Protocols

Diagram 1: Waste Classification Decision Tree

This logic flow ensures the material is routed to the correct destruction method based on its physical state and mixture composition.

WasteClassification Start Waste Generated: Methyl 2-amino-2-(pyridin-3-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid LabPack ACTION: Lab Pack (Solid Incineration) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Mixture SolventCheck->Aqueous HaloStream ACTION: Halogenated Waste Stream (High Temp Incineration) Halogenated->HaloStream FuelBlend ACTION: Fuel Blending (Energy Recovery) NonHalogenated->FuelBlend AqTreat ACTION: Adjust pH -> Sewer (ONLY if non-toxic) OTHERWISE: Aqueous Waste Drum Aqueous->AqTreat Check Local Regs

Caption: Decision logic for classifying Methyl 2-amino-2-(pyridin-3-yl)acetate waste streams to ensure regulatory compliance.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is fume hood containment lost?) Spill->Assess Evacuate MAJOR SPILL (>100g/mL): Evacuate & Call EHS Assess->Evacuate High Risk PPE MINOR SPILL: Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Low Risk Contain 2. Containment: Use Absorbent Pads/Vermiculite (Do NOT use paper towels for oxidizers) PPE->Contain Clean 3. Cleanup: Sweep/Scoop into sealed bag Contain->Clean Decon 4. Decontamination: Wash surface with mild soap/water Clean->Decon Dispose 5. Disposal: Label as Hazardous Waste Decon->Dispose

Caption: Step-by-step workflow for managing minor vs. major laboratory spills.

References

  • BenchChem. (2025). Safe Disposal of Pyridine Derivatives: A Procedural Guide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes and Lists (40 CFR Part 261).[7] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine and Amino Acid Ester Derivatives. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Reactivity of Esters and Amines. Retrieved from

Sources

Mastering the Handling of Methyl 2-amino-2-(pyridin-3-yl)acetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As the complexity of molecules in drug discovery pipelines intensifies, so does the need for rigorous safety protocols. Methyl 2-amino-2-(pyridin-3-yl)acetate, a substituted pyridine derivative, represents a class of compounds that, while promising in research, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.

I. Hazard Analysis and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a comprehensive understanding of the potential risks and the corresponding protective measures. Based on the known hazards of analogous pyridine compounds, the following PPE is mandatory when handling Methyl 2-amino-2-(pyridin-3-yl)acetate.

Eye and Face Protection: The First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient for handling potentially hazardous materials.

  • Mandatory: Chemical splash goggles that conform to EN166 or equivalent standards are required at all times when handling the compound, even during non-manipulative tasks such as transportation within the lab.[1]

  • Recommended for High-Risk Operations: When there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: An Impermeable Barrier

Dermal exposure is a primary route for the absorption of many pyridine derivatives, which can lead to localized irritation or systemic toxicity.[2][3]

  • Gloves: Nitrile or neoprene gloves are the recommended choice for their resistance to a broad range of chemicals, including those with aromatic and amine functionalities.[4] Latex gloves are not suitable. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected. Double-gloving is a prudent practice, especially during extended operations.

  • Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a secure front closure is mandatory. This protects against incidental contact and prevents the contamination of personal clothing.

  • Additional Protective Clothing: For large-scale operations or in the event of a significant spill, impervious clothing, including boots, may be necessary to prevent skin contact.[4]

Respiratory Protection: Safeguarding Against Inhalation

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

  • Primary Engineering Control: All handling of Methyl 2-amino-2-(pyridin-3-yl)acetate that could generate dust or aerosols must be conducted in a certified chemical fume hood.[1][4] The fume hood's performance should be verified regularly.

  • When Respirators are Required: In the absence of adequate ventilation or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Hazard Class Required PPE Rationale
Eye Irritant Chemical Splash Goggles, Face Shield (as needed)Protects against splashes and aerosols that can cause serious eye damage.[2]
Skin Irritant/Toxic Nitrile or Neoprene Gloves, Lab CoatPrevents dermal absorption and local irritation.[2][4]
Inhalation Hazard Use in Chemical Fume Hood, Respirator (as needed)Minimizes the risk of inhaling potentially toxic dust or aerosols.[1]

II. Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[2] It should be kept away from strong oxidizing agents and acids, which are common incompatibilities for amine-containing compounds.[1]

Weighing and Transfer
  • Location: All weighing and transfers of the solid compound must be performed within a chemical fume hood to contain any airborne particles.

  • Static Discharge: Take precautions against static discharge, which can cause dust to become airborne. Use of an anti-static gun or placing the compound on a grounded surface is recommended.

  • Utensils: Use dedicated, clean spatulas and weighing boats. Avoid actions that could generate dust, such as scraping vigorously.

  • Container Handling: Open containers slowly and carefully on a stable surface. Keep containers sealed when not in use.

Experimental Use
  • Work Area: Designate a specific area within the fume hood for handling Methyl 2-amino-2-(pyridin-3-yl)acetate. Keep this area clean and free of clutter.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use. A spill kit appropriate for solid chemical spills should also be available.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural diagram illustrating the key stages of safely handling Methyl 2-amino-2-(pyridin-3-yl)acetate, from preparation to disposal.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Solid Waste: Any unused Methyl 2-amino-2-(pyridin-3-yl)acetate and any material grossly contaminated with it (e.g., weighing boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and waste from the reaction workup should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.

Contaminated Labware
  • Glassware: Reusable glassware should be decontaminated before being removed from the fume hood. A preliminary rinse with an appropriate solvent (one in which the compound is soluble) should be performed, with the rinsate collected as hazardous waste. This should be followed by a standard laboratory washing procedure.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Spill Cleanup
  • Minor Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from the spill kit.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, collecting the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or if anyone has been exposed, call emergency services.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

By adhering to these detailed procedures, researchers can confidently and safely work with Methyl 2-amino-2-(pyridin-3-yl)acetate, ensuring both personal safety and the integrity of their research. A proactive and informed approach to safety is not a barrier to discovery but a fundamental prerequisite for it.

IV. References

  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.

  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 3-Amino-2-methylpyridine.

  • ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.

  • Spectrum Chemical. (2016, November 7). SAFETY DATA SHEET: 2-(Methylamino)pyridine.

  • Sdfine. (n.d.). Pyridine Safety Data Sheet.

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.

  • Chemwatch. (n.d.). GHS SDS in English (European) 35944-3.

  • PubChem. (n.d.). 2-Amino-3-methylpyridine.

  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet.

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Pyridineethanamine.

  • Santa Cruz Biotechnology. (n.d.). (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.

  • BLDpharm. (n.d.). 179811-55-3|Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.

  • MilliporeSigma. (n.d.). methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride.

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-2-(pyridin-3-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.